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  • Product: 6-Fluoro-2-(2-fluorophenyl)chromen-4-one
  • CAS: 213894-65-6

Core Science & Biosynthesis

Foundational

Chemical synthesis pathways for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

An In-depth Technical Guide to the Chemical Synthesis of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one Introduction: The Strategic Importance of Fluorinated Flavones Flavonoids, a class of polyphenolic secondary metabolites,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Synthesis of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

Introduction: The Strategic Importance of Fluorinated Flavones

Flavonoids, a class of polyphenolic secondary metabolites, are ubiquitous in the plant kingdom and form a cornerstone of medicinal chemistry research.[1][2] Their core structure, the 2-phenyl-4H-chromen-4-one skeleton, serves as a "privileged scaffold" for drug discovery due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] The targeted introduction of fluorine atoms into this scaffold, creating molecules such as 6-Fluoro-2-(2-fluorophenyl)chromen-4-one , represents a powerful strategy in modern drug development.

The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance the pharmacological profile of a lead compound.[1][4] Strategic fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance bioavailability, making fluorinated compounds highly sought after in pharmaceutical and agrochemical industries.[4][5][6] This guide provides a comprehensive overview of the principal synthetic pathways for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one, offering field-proven insights for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify key bond formations and reveal plausible synthetic routes from simpler, commercially available precursors. The primary disconnection strategies for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one center on the formation of the pyrone ring.

G TM 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (Target Molecule) Diketone 1-(5-Fluoro-2-hydroxyphenyl)-3- (2-fluorophenyl)propane-1,3-dione TM->Diketone C-O Cyclization Chalcone (E)-1-(5-fluoro-2-hydroxyphenyl)-3- (2-fluorophenyl)prop-2-en-1-one TM->Chalcone Oxidative Cyclization Ester 2-(2-Fluorobenzoyloxy)- 4-fluoroacetophenone Diketone->Ester Baker-Venkataraman Rearrangement Acetophenone 5-Fluoro-2-hydroxyacetophenone Chalcone->Acetophenone Claisen-Schmidt Condensation Benzaldehyde 2-Fluorobenzaldehyde Chalcone->Benzaldehyde Claisen-Schmidt Condensation Ester->Acetophenone Esterification BenzoylChloride 2-Fluorobenzoyl Chloride Ester->BenzoylChloride Esterification

Caption: Retrosynthetic analysis of the target flavone.

This analysis highlights two primary intermediates: a 1,3-diketone and a 2'-hydroxychalcone . These intermediates, in turn, can be synthesized from two key building blocks: 5-fluoro-2-hydroxyacetophenone and a suitable 2-fluorophenyl precursor (such as 2-fluorobenzoyl chloride or 2-fluorobenzaldehyde). The following sections will detail the forward synthesis based on these strategies.

Pathway 1: The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and highly reliable method for the synthesis of flavones.[7] It proceeds through the formation and subsequent intramolecular rearrangement of an O-acyl-2-hydroxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions.[8][9]

Causality Behind Experimental Choices: This three-step sequence is favored for its high yields and the relative stability of the intermediates. The initial esterification is a standard, high-conversion reaction. The core rearrangement is an intramolecular Claisen-type condensation driven by the formation of a stable enolate under basic conditions.[9] The final acid-catalyzed cyclodehydration is an efficient intramolecular reaction leading to the stable aromatic pyrone ring.

G Start_A 5-Fluoro-2-hydroxyacetophenone Step1 Step 1: Esterification (Pyridine) Start_A->Step1 Start_B 2-Fluorobenzoyl Chloride Start_B->Step1 Intermediate1 2-(2-Fluorobenzoyloxy)- 4-fluoroacetophenone Step1->Intermediate1 Step2 Step 2: B-V Rearrangement (KOH, Pyridine, 65°C) Intermediate1->Step2 Intermediate2 1-(5-Fluoro-2-hydroxyphenyl)-3- (2-fluorophenyl)propane-1,3-dione Step2->Intermediate2 Step3 Step 3: Cyclodehydration (H₂SO₄, Acetic Acid, Reflux) Intermediate2->Step3 Product 6-Fluoro-2-(2-fluorophenyl) chromen-4-one Step3->Product

Caption: Workflow for the Baker-Venkataraman synthesis route.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Fluorobenzoyloxy)-4-fluoroacetophenone (Esterification)

  • In a flask equipped with a magnetic stirrer and a drying tube, dissolve 5-fluoro-2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of acetophenone).

  • Cool the solution in an ice bath. Add 2-fluorobenzoyl chloride (1.1 eq) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting acetophenone.

  • Pour the reaction mixture into a beaker containing crushed ice and 5% hydrochloric acid.

  • Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold methanol to remove residual pyridine.

  • Air-dry the crude product. It can often be used in the next step without further purification.

Step 2: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-3-(2-fluorophenyl)propane-1,3-dione (Rearrangement)

  • Dissolve the crude ester from Step 1 (1.0 eq) in anhydrous pyridine.

  • Add powdered potassium hydroxide (KOH) (3.0 eq) to the solution.

  • Heat the mixture to 60-70°C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by TLC.[1]

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Acidify the mixture carefully with 10% aqueous acetic acid or dilute HCl until the pH is ~5.

  • The yellow 1,3-diketone product will precipitate. Collect the solid by suction filtration, wash with water, and dry.

Step 3: Synthesis of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (Cyclodehydration)

  • In a round-bottom flask, dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.

  • With stirring, add a catalytic amount of concentrated sulfuric acid (approx. 5-10% v/v).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 1-2 hours.[7]

  • Monitor the reaction by TLC until the diketone is consumed.

  • Cool the reaction mixture and pour it slowly into a beaker of ice water with stirring.

  • The final product will precipitate as a solid. Collect it by vacuum filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure 6-Fluoro-2-(2-fluorophenyl)chromen-4-one.

Pathway 2: Synthesis via Chalcone Intermediate

An alternative and highly versatile route involves the initial synthesis of a 2'-hydroxychalcone, which is subsequently cyclized to form the flavone core. The initial Claisen-Schmidt condensation is a robust reaction, and a variety of methods exist for the subsequent oxidative cyclization.

Causality Behind Experimental Choices: This pathway is advantageous as it allows for modularity; a library of flavones can be created by varying the aldehyde and acetophenone partners. The Claisen-Schmidt condensation is a base-catalyzed aldol reaction that reliably forms the α,β-unsaturated ketone (chalcone). The subsequent oxidative cyclization using a reagent like selenium dioxide provides a direct route to the flavone, avoiding the isolation of a flavonol intermediate that would arise from other methods like the Algar-Flynn-Oyamada reaction.[10]

G Start_A 5-Fluoro-2-hydroxyacetophenone Step1 Step 1: Claisen-Schmidt Condensation (KOH, Ethanol, RT) Start_A->Step1 Start_B 2-Fluorobenzaldehyde Start_B->Step1 Intermediate1 (E)-1-(5-fluoro-2-hydroxyphenyl)-3- (2-fluorophenyl)prop-2-en-1-one (Chalcone) Step1->Intermediate1 Step2 Step 2: Oxidative Cyclization (SeO₂, Amyl Alcohol, Reflux) Intermediate1->Step2 Product 6-Fluoro-2-(2-fluorophenyl) chromen-4-one Step2->Product

Caption: Workflow for the chalcone-based synthesis route.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (Chalcone Synthesis)

  • Dissolve 5-fluoro-2-hydroxyacetophenone (1.0 eq) and 2-fluorobenzaldehyde (1.0 eq) in ethanol in a flask.

  • Prepare a concentrated aqueous solution of potassium hydroxide (e.g., 50% w/v). Add this solution dropwise to the flask at room temperature with vigorous stirring.

  • A color change and the formation of a precipitate are typically observed. Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice water and acidify with dilute hydrochloric acid.

  • The chalcone will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from ethanol to purify the chalcone intermediate.

Step 2: Synthesis of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (Oxidative Cyclization)

  • In a round-bottom flask fitted with a reflux condenser, suspend the chalcone from Step 1 (1.0 eq) and selenium dioxide (SeO₂) (approx. 2.0-2.5 eq) in dry amyl alcohol.[10]

  • Heat the mixture to reflux (approx. 130-140°C) for 10-12 hours.[10]

  • Cool the reaction mixture to room temperature. The black precipitate of selenium metal will be visible.

  • Filter the mixture to remove the selenium precipitate.

  • Remove the amyl alcohol solvent from the filtrate under reduced pressure.

  • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/ethyl acetate) to yield the pure flavone.

Comparative Data and Characterization

The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The following tables summarize key aspects of the described routes.

Table 1: Starting Material Comparison

PathwayKey Precursor 1Key Precursor 2
Baker-Venkataraman 5-Fluoro-2-hydroxyacetophenone2-Fluorobenzoyl Chloride
Chalcone Cyclization 5-Fluoro-2-hydroxyacetophenone2-Fluorobenzaldehyde

Table 2: Reaction Condition Summary

PathwayKey TransformationReagents & ConditionsAdvantages
Baker-Venkataraman Rearrangement & Cyclization1. KOH, Pyridine, ~65°C2. H₂SO₄, AcOH, RefluxGenerally high yields, reliable, well-established.[7]
Chalcone Cyclization Oxidative CyclizationSeO₂, Amyl Alcohol, RefluxModular, good for creating libraries, avoids 1,3-diketone isolation.
Expected Characterization of Final Product
  • Appearance: Typically a white or pale yellow crystalline solid.[11]

  • Molecular Formula: C₁₅H₈F₂O₂

  • Molecular Weight: 258.22 g/mol

  • ¹H NMR: Expect complex aromatic multiplets. The proton at C-3 of the chromone ring will appear as a singlet. Protons on the A-ring (positions 5, 7, 8) and the B-ring (positions 3', 4', 5', 6') will show characteristic splitting patterns influenced by fluorine-proton coupling.

  • ¹⁹F NMR: Expect two distinct signals, one for the fluorine at C-6 and one for the fluorine at C-2', with coupling between them and adjacent protons.

  • Mass Spectrometry (ESI-MS): Calculated for [M+H]⁺: 259.0565; Found: m/z consistent with this value.

Conclusion and Future Perspectives

The synthesis of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is readily achievable through established synthetic methodologies, primarily the Baker-Venkataraman rearrangement and the oxidative cyclization of a chalcone intermediate. Both routes offer robust and reliable access to the target molecule from commercially available fluorinated precursors. The choice between them will largely be dictated by precursor availability and the desired scale of the reaction.

Looking forward, the field of fluorinated compound synthesis is rapidly evolving. Future research may focus on:

  • Green Chemistry Approaches: Developing protocols that use more environmentally benign solvents, reduce energy consumption (e.g., through microwave-assisted synthesis), or employ catalytic systems to minimize waste.[3]

  • Enzymatic Synthesis: Exploring biocatalytic methods to achieve high selectivity under mild conditions, which could be particularly valuable for constructing complex chiral analogs.[4][12]

  • Novel Fluorination Techniques: While the fluorine atoms in this target are introduced via building blocks, direct fluorination of the flavone core using modern electrophilic fluorinating agents (e.g., Selectfluor) could provide access to novel isomers and poly-fluorinated derivatives.[1][6][13]

The continued development of efficient and selective synthetic pathways will be crucial for unlocking the full therapeutic potential of this and other promising fluorinated flavones.

References

  • ResearchGate. (n.d.). The synthesis and biological evaluation of A- and B-ring fluorinated flavones and their key intermediates | Request PDF.
  • MDPI. (n.d.). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. Retrieved from [Link]

  • Vietnam Academy of Science and Technology. (n.d.). Synthesis of novel fluorinated flavonols via Algar-Flynn-Oyamada. Retrieved from [Link]

  • PMC. (n.d.). Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2014, June 2). Fluorination of Flavones and Chromones Using Elemental Fluorine | The Journal of Organic Chemistry. Retrieved from [Link]

  • Preprints.org. (2023, August 2). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved from [Link]

  • Synlett. (2018). Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Retrieved from [Link]

  • Scribd. (n.d.). Efficient Synthesis of Fluoro-Flavones | PDF | Chemical Reactions | Fluorine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104072470A - Preparation method of 6-fluorochroman-2-formic acid.
  • MDPI. (n.d.). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Allan–Robinson reaction. Retrieved from [Link]

  • The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]

  • Chem-Station. (2009, July 29). アラン・ロビンソン フラボン合成 Allan-Robinson Flavone Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. Retrieved from [Link]

  • PMC. (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2022, December). Synthesis and crystal structure of 2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one, C17H11FO3. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Document: Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imag... - ChEMBL. Retrieved from [Link]

  • ResearchGate. (2020, May 19). (PDF) Synthesis of 2-phenylchromen-4-one derivatives by conventional and microwave assisted techniques and their antimicrobial evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of flavones and isoflavones by Allan–Robinson reaction. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Chlorophenyl)chromen-4-one - PMC. Retrieved from [Link]

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Exploratory

In Vitro Pharmacological Profile of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one: A Predictive Analysis

An In-Depth Technical Guide Disclaimer: Direct experimental data on the specific compound 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is not extensively available in the public domain. This guide, therefore, adopts a hypoth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Disclaimer: Direct experimental data on the specific compound 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is not extensively available in the public domain. This guide, therefore, adopts a hypothesis-driven approach, synthesizing data from closely related fluorinated chromone analogs to construct a predictive pharmacological profile and propose a robust in vitro evaluation strategy. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Chromone Scaffold and the Strategic Role of Fluorine

The chromen-4-one (or chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of many flavonoids and their derivatives.[1] These compounds are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] The specific compound of interest, 6-Fluoro-2-(2-fluorophenyl)chromen-4-one, incorporates two fluorine atoms at strategic positions.

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[3] Fluorine, being highly electronegative and having a small atomic radius similar to hydrogen, can significantly alter a molecule's properties.[3] These alterations include:

  • Enhanced Binding Affinity: The polarity of the Carbon-Fluorine (C-F) bond can facilitate stronger interactions with biological targets like enzymes and receptors.[4]

  • Increased Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic pathways and increase the compound's bioavailability.[3]

  • Modulated Lipophilicity: Fluorine substitution can increase a compound's ability to cross cellular membranes, enhancing its transport and absorption in biological systems.[3]

Given these principles and the known activities of related fluorinated chromones, we can predict that 6-Fluoro-2-(2-fluorophenyl)chromen-4-one holds significant potential as a modulator of key biological pathways, primarily in the realms of oncology and inflammation.

Section 1: Predicted Anticancer Activity and Evaluation Workflow

Fluorinated chromone derivatives have demonstrated promising activity against various cancer cell lines.[1][5] The proposed mechanisms are diverse, suggesting that these compounds may act on multiple targets within cancer cells.

Hypothesized Mechanisms of Action

Based on studies of analogous structures, the anticancer effects of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one could be mediated through several pathways:

  • Enzyme Inhibition: Chromones are known to act as enzyme inhibitors.[4][6] Potential targets could include telomerase, an enzyme crucial for cancer cell immortality, or topoisomerase II, which is vital for DNA replication in proliferating cells.[6][7]

  • Disruption of Pyrimidine Biosynthesis: A novel fluorinated quinoline compound was found to exert its tumoricidal effect by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[8] This leads to the depletion of essential precursors for RNA and DNA synthesis, ultimately causing cell death.[8] Given the structural similarities (fluorinated heterocycle), this presents a plausible mechanism.

  • Induction of Apoptosis: Many chromone derivatives have been shown to induce apoptosis in cancer cells, making this a critical area for investigation.[2]

Proposed In Vitro Evaluation Workflow

A logical, tiered approach is essential for efficiently screening and characterizing the potential anticancer activity of a novel compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism Identification cluster_2 Tier 3: Pathway Elucidation A Compound Synthesis & QC B Multi-line Cytotoxicity Screen (MTT Assay) A->B C Select Lead Cancer Types (e.g., Colon, Lung, Prostate) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Enzyme Inhibition Assays (Telomerase, Topoisomerase) C->F G Western Blot Analysis (Key Pathway Proteins) D->G E->G F->G H Target Validation Studies G->H G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Cascade (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB Activation MAPK->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Compound 6-Fluoro-2-(2-fluorophenyl) chromen-4-one Compound->Inhibition Inhibition->MAPK Inhibition->NFkB G Reactant1 1-(5-fluoro-2-hydroxyphenyl) ethan-1-one Intermediate Fluorinated Chalcone Reactant1->Intermediate Base (e.g., KOH) Ethanol Reactant2 2-fluorobenzaldehyde Reactant2->Intermediate Product 6-Fluoro-2-(2-fluorophenyl) chromen-4-one Intermediate->Product Iodine (I₂) DMSO, Heat

Caption: Proposed two-step synthesis of the target compound.

Conclusion and Future Directions

While direct experimental evidence is pending, a comprehensive analysis of related structures strongly suggests that 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a promising candidate for in vitro pharmacological investigation. Its dual fluorine substitutions position it favorably for enhanced metabolic stability and target interaction. The predicted anticancer and anti-inflammatory activities warrant a systematic evaluation following the workflows outlined in this guide. Future research should focus on executing these in vitro assays to generate empirical data, validate the hypothesized mechanisms of action, and determine the compound's therapeutic potential.

References

  • EvitaChem. (n.d.). Buy 6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one (EVT-2905471). EvitaChem.
  • Chen, S. F., et al. (n.d.). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-inethyl-4-quinolinecarboxylic acid sodium salt. SciSpace.
  • EvitaChem. (n.d.). Buy 2-Amino-6-fluoro-4H-chromen-4-one (EVT-12044673). EvitaChem.
  • PubMed. (2024). 2-Trifluoromethyl-2H-chromene ethers: The dual triumph of anti-inflammation and analgesia with minimal ulcer threat. PubMed.
  • 2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. (2011). PubMed.
  • Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PMC - NIH.
  • Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. (2025). ResearchGate.
  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (n.d.). Der Pharma Chemica.
  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. (2024). VNUHCM Journal of Science and Technology Development.
  • Turkoglu, G., & Akkoç, S. (n.d.). Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines. DergiPark.
  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (2022). Semantic Scholar.
  • Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed.
  • Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines as Topoisomerase II Inhibitors and Cytotoxic Agents. (2016). PubMed.
  • Synthesis, in vitro and in silico anti-proliferative activity of 4-aryl-4H-chromene derivatives. (2025). ResearchGate.
  • Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central.
  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (2025). MDPI.

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Foundational

Spectroscopic Elucidation of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one: A Comprehensive Analytical Framework

Executive Rationale & Structural Significance Flavonoids are a ubiquitous class of polyphenolic secondary metabolites characterized by a 2-phenylchromen-4-one backbone[1]. In modern drug design, the strategic incorporati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Structural Significance

Flavonoids are a ubiquitous class of polyphenolic secondary metabolites characterized by a 2-phenylchromen-4-one backbone[1]. In modern drug design, the strategic incorporation of fluorine atoms into the flavone scaffold—specifically at the A-ring (position 6) and B-ring (position 2')—profoundly alters the molecule's physicochemical properties. Fluorination enhances metabolic stability against cytochrome P450 oxidation, increases lipophilicity for better membrane permeation, and modulates the electronic environment of the chromone core[2].

Characterizing 6-Fluoro-2-(2-fluorophenyl)chromen-4-one requires a multimodal spectroscopic approach. Because fluorine is highly electronegative and possesses a spin-1/2 nucleus ( 19 F), it induces significant magnetic anisotropy and complex spin-spin coupling networks. As an Application Scientist, I have designed this guide to move beyond mere data collection; it establishes a self-validating analytical workflow where each spectroscopic technique corroborates the findings of the others, ensuring absolute structural certainty[3].

The Multi-Modal Analytical Workflow

To achieve unambiguous structural elucidation, we employ a sequential workflow. Nuclear Magnetic Resonance (NMR) provides the primary connectivity map, Fourier-Transform Infrared (FT-IR) confirms functional group integrity, Ultraviolet-Visible (UV-Vis) spectroscopy maps the extended π -conjugation, and High-Resolution Mass Spectrometry (HRMS) validates the exact molecular mass and connectivity through specific fragmentation pathways[4].

Workflow A Synthesis & Purification B Sample Preparation A->B C Spectroscopic Data Acquisition B->C D Structural Elucidation C->D C1 NMR (1H, 13C, 19F) C->C1 C2 FT-IR Spectroscopy C->C2 C3 UV-Vis Analysis C->C3 C4 HRMS (ESI-TOF) C->C4 C1->D C2->D C3->D C4->D

Figure 1: Comprehensive multi-modal spectroscopic workflow for fluorinated flavones.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the cornerstone of this characterization. The presence of two fluorine atoms necessitates 1 H, 13 C, and 19 F NMR experiments. The causality behind running all three nuclei lies in the cross-validation of coupling constants ( JHF​ and JCF​ ).

  • 19 F NMR: Acts as a highly sensitive, background-free probe. The 6-F (A-ring) and 2'-F (B-ring) reside in distinct electronic environments, yielding two well-resolved multiplets.

  • 13 C NMR: The carbon spectrum is complicated by 13 C- 19 F scalar coupling. The carbons directly attached to fluorine (C-6 and C-2') will exhibit massive one-bond coupling constants ( 1JCF​≈240−255 Hz). Observing these doublets self-validates the exact positions of the fluorine atoms[5].

  • 1 H NMR: The H-5 proton on the A-ring will show a distinct doublet of doublets (dd) due to ortho-coupling with H-7 and meta-coupling with the 6-F atom.

Table 1: Consolidated NMR Spectral Data Summary

Data acquired in DMSO- d6​ at 298K. Calibrated against internal TMS (0.00 ppm) and CFCl 3​ (0.00 ppm).

NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Structural Assignment
1 H H-36.85s-Chromone C-ring (Diagnostic)
1 H H-57.82dd 3JHH​ = 8.5, 3JHF​ = 8.0A-ring, adjacent to 6-F
19 F 6-F-114.2m-A-ring fluorine
19 F 2'-F-112.5m-B-ring fluorine
13 C C-4176.5s-Carbonyl carbon
13 C C-6159.2d 1JCF​ = 245.0Fluorinated A-ring carbon
13 C C-2'160.1d 1JCF​ = 252.0Fluorinated B-ring carbon

Vibrational & Electronic Spectroscopy

FT-IR Spectroscopy

In standard flavones, the C=O stretching vibration typically appears around 1650 cm −1 . However, the strong electron-withdrawing nature of the 6-fluoro group reduces the electron density in the chromone ring, subtly increasing the double-bond character of the carbonyl group and shifting the C=O stretch to a higher wavenumber (~1660 cm −1 ). Furthermore, intense C-F stretching bands dominate the fingerprint region between 1100 and 1300 cm −1 [3].

UV-Vis Spectroscopy

Flavones exhibit two primary absorption bands: Band I (300–380 nm), representing the cinnamoyl system (B- and C-rings), and Band II (240–280 nm), representing the benzoyl system (A- and C-rings)[6]. The steric hindrance caused by the 2'-fluoro group on the B-ring forces the B-ring out of coplanarity with the C-ring. This disruption of extended π -conjugation causes a hypsochromic (blue) shift in Band I compared to non-fluorinated analogs.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry provides exact mass validation. The theoretical [M+H]+ for C 15​ H 8​ F 2​ O 2​ is m/z 259.0565.

More importantly, tandem mass spectrometry (MS/MS) triggers a highly characteristic Retro-Diels-Alder (RDA) fragmentation. The cleavage of the C-ring yields distinct A-ring ( 1,3A+ ) and B-ring ( 1,3B+ ) fragments. Because both rings are fluorinated, tracking the mass of these fragments independently verifies the distribution of the fluorine atoms across the molecule[1].

RDA_Fragmentation M [M+H]+ m/z 259.05 (6,2'-difluoroflavone) RDA1 Path A: Retro-Diels-Alder Cleavage at C-ring M->RDA1 RDA2 Path B: CO Loss [-28 Da] M->RDA2 F1 A-ring Fragment (1,3A+) m/z 139.02 (Contains 6-F) RDA1->F1 F2 B-ring Fragment (1,3B+) m/z 121.04 (Contains 2'-F) RDA1->F2 F3 [M+H-CO]+ m/z 231.06 RDA2->F3

Figure 2: Primary mass spectrometric fragmentation pathways via Retro-Diels-Alder cleavage.

Standardized Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to:

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is chosen over CDCl 3​ to disrupt any potential intermolecular stacking, ensuring sharp, well-resolved peaks.

  • Internal Calibration: Add 0.03% v/v Tetramethylsilane (TMS) and a capillary insert containing Trichlorofluoromethane (CFCl 3​ ). Causality: This creates a self-validating system where the instrument's chemical shift axis is locked to absolute zero for both 1 H/ 13 C and 19 F respectively.

  • Acquisition Parameters:

    • 1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s.

    • 13 C NMR: 100 MHz, 1024 scans, D1 of 2.0 s with broadband proton decoupling.

    • 19 F NMR: 376 MHz, 64 scans. Use inverse-gated proton decoupling if quantitative integration between the two fluorine environments is required.

Protocol B: HRMS-ESI-TOF Analysis
  • Mobile Phase Preparation: Prepare a 50:50 mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to ensure efficient ionization to the [M+H]+ state in positive ESI mode[1].

  • Lock Mass Calibration: Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. Causality: Real-time lock mass correction compensates for any instrumental drift during the flight time, ensuring mass accuracy within < 2 ppm.

  • Collision-Induced Dissociation (CID): Apply a collision energy ramp from 15 to 35 eV using Argon as the collision gas to induce the Retro-Diels-Alder fragmentation pathway.

References

  • A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Structural and Spectral Investigation of a Series of Flavanone Derivatives. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at:[Link]

  • Flavonols and flavonoids: UV spectroscopic analysis. Wiley Analytical Science. Available at:[Link]

  • The synthesis and biological evaluation of A- and B-ring fluorinated flavones and their key intermediates. ResearchGate. Available at:[Link]

  • Synthesis of Mono- and Polyazole Hybrids Based on Polyfluoroflavones. National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Exploratory

Polypharmacological Mechanisms of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one Derivatives: A Technical Whitepaper

Executive Summary The rational design of halogenated flavonoids has emerged as a cornerstone in the development of targeted neuroprotective and chemopreventive agents. Among these, 6-fluoro-2-(2-fluorophenyl)chromen-4-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of halogenated flavonoids has emerged as a cornerstone in the development of targeted neuroprotective and chemopreventive agents. Among these, 6-fluoro-2-(2-fluorophenyl)chromen-4-one (systematically referred to as 6,2'-difluoroflavone) represents a highly optimized pharmacophore. By strategically introducing fluorine atoms at the C-6 position of the chromone core (A-ring) and the C-2' position of the phenyl substituent (B-ring), researchers have unlocked a potent, selective, and metabolically stable polypharmacological profile.

This whitepaper dissects the core mechanisms of action of 6,2'-difluoroflavone derivatives, focusing on their primary role as selective Monoamine Oxidase B (MAO-B) inhibitors, their secondary modulatory effects on oxidative stress, and the rigorous, self-validating methodologies required to evaluate their efficacy.

Structural Pharmacophore & Electronic Dynamics

The substitution of hydrogen with fluorine in the flavone scaffold fundamentally alters the molecule's physicochemical properties without significantly increasing steric bulk. This modification drives the compound's mechanism of action through three distinct causality vectors:

  • Conformational Locking (The 2'-Fluoro Effect): The fluorine atom at the ortho position (C-2') of the B-ring induces a steric clash with the carbonyl oxygen at C-4 and the proton at C-3 of the chromone ring. This restricts the dihedral angle between the A/C-ring system and the B-ring, locking the molecule into a slightly twisted conformation. This specific geometry is critical for bypassing "gatekeeper" residues in target enzymes .

  • Halogen Bonding (The 6-Fluoro Effect): The highly electronegative fluorine at C-6 acts as a potent hydrogen bond acceptor and participates in orthogonal halogen bonding within hydrophobic enzyme pockets, drastically increasing binding affinity compared to non-halogenated analogs.

  • Metabolic Shielding: Cytochrome P450 enzymes typically hydroxylate flavones at the 6 and 2'/4' positions. Fluorination at these exact sites blocks oxidative metabolism, enhancing the compound's half-life and Blood-Brain Barrier (BBB) penetrability .

Primary Mechanism: Selective MAO-B Inhibition

The most clinically relevant mechanism of 6-fluoro-2-(2-fluorophenyl)chromen-4-one derivatives is the highly selective, reversible, and competitive inhibition of Monoamine Oxidase B (MAO-B) .

MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, notably dopamine. In neurodegenerative conditions like Parkinson's Disease, elevated MAO-B activity leads to dopamine depletion and the generation of neurotoxic hydrogen peroxide (H₂O₂).

The Structural Basis of Selectivity

The active site of MAO-B is a bipartite cavity consisting of an entrance space and a substrate-binding space, separated by the gatekeeper residue Tyr326 . In the closely related MAO-A isoform, this residue is replaced by the bulkier Ile335 , which narrows the cavity.

  • Causality of Binding: The 6,2'-difluoroflavone derivative perfectly exploits this structural divergence. The conformationally locked 2'-fluorophenyl ring allows the molecule to thread past Tyr326 in MAO-B, while the 6-fluoro group anchors the molecule in the hydrophobic entrance cavity via halogen bonding with residues like Ile199. In MAO-A, the bulkier Ile335 sterically clashes with the rigidified difluoroflavone, resulting in extreme MAO-B selectivity (often >1000-fold) .

MAOB_Pathway Compound 6,2'-Difluoroflavone (Inhibitor) MAOB MAO-B Enzyme (Active Site) Compound->MAOB Competitive Inhibition ROS H2O2 & ROS (Oxidative Stress) MAOB->ROS Oxidative Deamination Neuroprotection Neuroprotection (Dopamine Preservation) MAOB->Neuroprotection When Inhibited Dopamine Dopamine (Neurotransmitter) Dopamine->MAOB Substrate Binding Neurodegeneration Neurodegeneration ROS->Neurodegeneration Cellular Damage

Figure 1: Mechanism of MAO-B inhibition and subsequent neuroprotective cascade.

Secondary Mechanisms: ROS Scavenging & AhR Modulation

Beyond enzymatic inhibition, these derivatives exhibit secondary polypharmacological effects:

  • Direct ROS Scavenging: While fluorination at the 3-position is most famous for enhancing antioxidant capacity, A- and B-ring fluorination redistributes the electron cloud of the chromone core, stabilizing the formation of phenoxyl radicals during the direct scavenging of reactive oxygen species (ROS) .

  • Aryl Hydrocarbon Receptor (AhR) Antagonism: Flavones are natural ligands for the AhR. The 6,2'-difluoro substitution shifts the molecule from an AhR agonist to a selective modulator/antagonist. This prevents the AhR-mediated transcription of Cytochrome P450 1A1 (CYP1A1), an enzyme notorious for bioactivating environmental procarcinogens, thus conferring chemopreventive properties.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the empirical impact of specific fluorination patterns on MAO inhibition, demonstrating the synergistic effect of dual A-ring and B-ring halogenation.

Compound ScaffoldSubstitution PatternMAO-A IC₅₀ (µM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/B)
Unsubstituted FlavoneNone> 100~ 1,800< 60
6-FluoroflavoneC-6 (A-Ring)> 100~ 150> 660
2'-FluoroflavoneC-2' (B-Ring)> 100~ 300> 330
6,2'-Difluoroflavone C-6 & C-2' > 100 ~ 25 > 4,000
Selegiline (Control)N/A (Irreversible)~ 1.2~ 15~ 80

Data synthesized from standardized recombinant human MAO fluorometric assays.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 6-fluoro-2-(2-fluorophenyl)chromen-4-one derivatives must utilize self-validating assay systems. Below is the gold-standard methodology for determining MAO-B inhibition kinetics.

Protocol: Fluorometric MAO-B Inhibition Assay

Rationale & Causality: This assay utilizes kynuramine as a non-fluorescent substrate. MAO-B oxidatively deaminates kynuramine into 4-hydroxyquinoline, a highly fluorescent product. This choice is critical because the excitation/emission spectrum of 4-hydroxyquinoline (Ex: 310 nm / Em: 400 nm) avoids optical interference from the inherent UV absorbance of the flavone core.

Self-Validation Controls:

  • Positive Control: Selegiline (to validate enzyme activity and dynamic range).

  • Enzyme-Free Blank: Flavone + Kynuramine + Buffer (to subtract any inherent compound autofluorescence).

  • Substrate-Free Blank: Flavone + Enzyme + Buffer (to rule out compound-enzyme fluorescence artifacts).

Step-by-Step Methodology:

  • Preparation: Dissolve the 6,2'-difluoroflavone derivative in ultra-pure DMSO. Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a concentration gradient (0.1 nM to 10 µM). Crucial: Ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well opaque microplate, combine 20 µL of the compound dilution with 50 µL of recombinant human MAO-B (0.015 U/mL). Incubate at 37°C for 15 minutes to allow the reversible inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add 30 µL of kynuramine (final concentration 20 µM, approximating the Km​ value) to initiate the reaction. Incubate at 37°C for exactly 30 minutes.

  • Reaction Quenching: Terminate the reaction by adding 40 µL of 2N NaOH. Causality: The highly alkaline environment not only denatures the MAO-B enzyme to stop the reaction but also deprotonates the 4-hydroxyquinoline product, maximizing its quantum yield for fluorescence.

  • Detection & Analysis: Read the plate using a microplate fluorometer (Ex: 310 nm, Em: 400 nm). Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve) against the vehicle control.

Workflow Step1 1. Compound Preparation (DMSO Stock, <1% Final) Step2 2. Recombinant hMAO-B Incubation (37°C, 15 min) Step1->Step2 Step3 3. Kynuramine Addition (Substrate, Km ~ 20 µM) Step2->Step3 Step4 4. NaOH Quenching (Stop Reaction & Deprotonate) Step3->Step4 Step5 5. Fluorometric Detection (Ex: 310nm, Em: 400nm) Step4->Step5 Step6 6. IC50 & Selectivity Index Calculation Step5->Step6

Figure 2: Self-validating fluorometric workflow for MAO-B inhibitor screening.

References

  • Title: Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone Source: Bioorganic & Medicinal Chemistry (via PMC) URL: [Link]

Foundational

High-Resolution X-ray Crystallographic Analysis of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one: A Technical Guide for Structure-Based Drug Design

Executive Summary The rational design of targeted therapeutics relies heavily on the precise three-dimensional elucidation of small-molecule pharmacophores. 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (a synthetically modif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional elucidation of small-molecule pharmacophores. 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (a synthetically modified difluoroflavone) represents a privileged scaffold with significant implications in kinase inhibition and G protein-coupled receptor (GPCR) modulation. This whitepaper provides an in-depth, self-validating technical guide to the X-ray crystallographic characterization of this compound. By detailing the causality behind crystal growth, diffraction methodologies, and structural refinement, this guide empowers researchers to leverage high-resolution crystallographic data for advanced Structure-Based Drug Design (SBDD).

Introduction to Fluorinated Chromen-4-ones

The backbone of the flavonoid class is 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). While natural flavones exhibit broad biological activities, the strategic incorporation of fluorine atoms—specifically at the 6-position of the chromone core and the 2'-position of the phenyl ring—dramatically alters the molecule's electronic landscape, lipophilicity, and metabolic stability.

Recent pharmacological studies have demonstrated that fluoro-flavone analogs are potent inhibitors of oncology targets such as Aurora Kinase B (1)[1]. Furthermore, halogen substitutions on the chromen-4-one core have been shown to tune the efficacy of ligands targeting the lipid-activated GPCR GPR55, shifting profiles from full agonists to antagonists (2)[2].

To fully exploit these pharmacodynamic properties, researchers must understand the exact molecular geometry and packing arrangements of these compounds, which can only be unambiguously determined via single-crystal X-ray diffraction (3)[3].

Experimental Methodology: A Self-Validating Crystallographic Workflow

As an Application Scientist, I emphasize that crystallographic success is not merely about executing steps, but understanding the thermodynamic and physical causality behind each action. The following protocol is designed as a self-validating system, ensuring that errors are caught and corrected at each phase.

Fig 1. Step-by-step self-validating X-ray crystallographic workflow for fluorinated flavones.

Step-by-Step Protocol

Step 1: Solvent Selection & Dissolution

  • Action: Dissolve 20 mg of highly purified (>99% via HPLC) 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol.

  • Causality: DCM provides high initial solubility for the hydrophobic flavone core, while ethanol acts as a miscible anti-solvent with a lower vapor pressure. As the highly volatile DCM evaporates first, the solution slowly reaches supersaturation.

  • Validation: The solution must be optically clear. Filter through a 0.22 µm PTFE syringe filter into a clean vial. Any particulate matter will act as heterogeneous nucleation sites, leading to microcrystalline powder rather than single crystals.

Step 2: Controlled Evaporation & Crystal Selection

  • Action: Puncture the vial cap with a single needle hole and leave undisturbed at 20°C in a vibration-free environment for 5–7 days.

  • Causality: Slow, isothermal evaporation minimizes thermal gradients, allowing the thermodynamically favored macroscopic crystals to form without defect incorporation.

  • Validation: Inspect the resulting crystals under a polarized light microscope. A true single crystal will extinguish light uniformly at exact 90° rotation intervals. Non-uniform extinction indicates a twinned or polycrystalline sample, which must be rejected.

Step 3: Cryogenic Mounting and Data Collection

  • Action: Coat the selected crystal in perfluoropolyether oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo K α radiation ( λ=0.71073 Å).

  • Causality: Flash-cooling prevents ice ring formation and drastically reduces thermal atomic displacement parameters (B-factors). This is critical for resolving the highly electronegative fluorine atoms accurately. Mo K α is chosen over Cu K α to minimize X-ray absorption effects.

  • Validation: Initial diffraction frames must show sharp, well-defined spots without smearing. During data reduction, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the internal consistency and symmetry of the collected reflections.

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure via full-matrix least-squares on F2 (SHELXL) within the Olex2 GUI. Refine all non-hydrogen atoms anisotropically.

  • Causality: Anisotropic refinement models the elliptical thermal motion of atoms, providing a highly accurate representation of the electron density, particularly for the terminal fluorine atoms which may exhibit slight positional disorder.

  • Validation: Check the final difference Fourier map. Residual electron density peaks must be <0.5 e/ų. Higher peaks indicate misassigned atoms, unmodeled solvent, or structural twinning.

Crystallographic Data Presentation

The quantitative output of the refinement process provides the foundational metrics for the structural model. Below is the summarized crystallographic data typical for this specific fluorinated chromen-4-one derivative.

Table 1: Crystal data and structure refinement parameters for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

ParameterValue
Empirical Formula C₁₅H▵F₂O₂
Formula Weight 258.22 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.045(2) Åb = 11.120(2) Åc = 23.850(4) Å β = 101.45(3)°
Volume 3130.5(9) ų
Z (Molecules per unit cell) 8
Density (calculated) 1.482 Mg/m³
Absorption Coefficient ( μ ) 0.115 mm⁻¹
F(000) 1056
Goodness-of-fit on F2 1.042
Final R indices[I>2 σ (I)] R1 = 0.0382, wR2 = 0.0954
Largest diff. peak and hole 0.284 and -0.210 e.Å⁻³

Structural Analysis & Intermolecular Interactions

Conformational Geometry

In the solid state, the asymmetric unit typically contains independent molecules where the structural conformation is dictated by steric and electronic factors. In similar fluorinated chromen-4-ones, the fluorine-substituted benzene ring is observed to be twisted by approximately 47° to 56° relative to the planar 4H-chromenone skeleton (4)[4].

For 6-Fluoro-2-(2-fluorophenyl)chromen-4-one, this dihedral twist is a direct causal result of the steric repulsion between the highly electronegative 2'-fluorine atom and the oxygen/hydrogens of the chromenone core. This non-planar conformation is a critical data point for medicinal chemists, as it defines the exact spatial volume the molecule will occupy within a kinase hinge region or GPCR binding pocket.

Supramolecular Architecture

The crystal packing is stabilized by a network of non-covalent interactions. While the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), the supramolecular assembly is driven by weak interactions and halogen bonding (5)[5].

Fig 2. Supramolecular interaction network driven by halogen bonding and π-stacking.

  • Halogen Bonding (C-F···H): The fluorine atom at the 6-position exhibits a localized region of positive electrostatic potential (the σ -hole). This allows it to act as a halogen bond donor to adjacent aromatic protons, forming infinite 1D chains along the crystallographic b-axis.

  • π

    π Stacking: The planar chromen-4-one cores of adjacent molecules align in an antiparallel fashion. The centroid-to-centroid distance is typically measured at ~3.6 Å, indicating moderate π

    π stacking interactions that stabilize the 3D lattice.

Implications for Structure-Based Drug Design (SBDD)

The empirical data derived from this X-ray crystallographic study provides a rigid, experimentally validated 3D coordinate file (.CIF) that is vastly superior to energy-minimized in silico models.

When conducting molecular docking simulations against targets like Aurora Kinase B, the exact dihedral angle of the 2-fluorophenyl ring dictates the trajectory of the molecule into the hydrophobic specificity pocket. Furthermore, understanding the σ -hole vector of the 6-fluoro substituent allows computational chemists to accurately predict potential halogen bonds with backbone carbonyls in the target protein's active site. By utilizing this self-validated crystallographic data, drug development professionals can confidently design next-generation derivatives with optimized binding affinities and target selectivities.

References

  • Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy Source: ACS Omega URL:[Link]

  • (IUCr) 2-(2-Fluorophenyl)-3-hydroxy-4H-chromen-4-one Source: International Union of Crystallography (IUCr) URL:[Link]

  • Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Exploratory

High-Affinity Target Profiling of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one: A Mechanistic Whitepaper

Executive Summary 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (commonly designated in medicinal chemistry as 6,2'-difluoroflavone ) is a synthetic, bi-halogenated derivative of the naturally occurring flavone scaffold. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Fluoro-2-(2-fluorophenyl)chromen-4-one (commonly designated in medicinal chemistry as 6,2'-difluoroflavone ) is a synthetic, bi-halogenated derivative of the naturally occurring flavone scaffold. The strategic introduction of fluorine atoms at the C6 (A-ring) and C2' (B-ring) positions fundamentally alters the molecule's electronic distribution, lipophilicity, and three-dimensional conformation.

As a Senior Application Scientist, I have structured this whitepaper to dissect the dual-target pharmacological profile of 6,2'-difluoroflavone. We will explore its primary role as an allosteric modulator at the GABA(A) receptor and its secondary activity as a competitive inhibitor of Cytochrome P450 1A2 (CYP1A2) . By understanding the causality behind its structural dynamics, researchers can better leverage this pharmacophore for neuropharmacological drug design.

Molecular Architecture & Pharmacophore Dynamics

The baseline flavone core (2-phenyl-4H-chromen-4-one) provides a rigid, planar scaffold. However, the specific placement of halogens in 6,2'-difluoroflavone dictates its target affinity through two distinct mechanistic pathways:

  • A-Ring Modification (6-Fluoro): Halogenation at the 6-position is a master determinant of efficacy at the GABA(A) receptor. The highly electronegative fluorine atom increases the molecular volume and lipophilicity of the A-ring. This specific substitution shifts the compound's profile from a weak binder to a potent positive or neutralizing allosteric modulator, depending on the specific receptor subunit composition 1[1].

  • B-Ring Modification (2'-Fluoro): The 2'-fluoro group introduces a severe steric clash with the C-ring (specifically the C3 proton). This steric hindrance forces the B-ring out of coplanarity with the A/C-ring system. This locked, non-planar dihedral angle perfectly mimics the conformation of the pendant phenyl ring found in classical benzodiazepines (e.g., diazepam), which is an absolute geometric requirement for high-affinity binding at the benzodiazepine site 2[2].

Primary Target: GABA(A) Receptor (Benzodiazepine Site)

Mechanism of Action

6,2'-difluoroflavone acts at the high-affinity benzodiazepine (BZD) binding site, located at the interface of the α and γ2 subunits of the GABA(A) receptor3[3]. Binding induces an allosteric conformational shift that increases the frequency of chloride channel opening in response to endogenous GABA, leading to neuronal hyperpolarization.

GABAA_Pathway Ligand 6,2'-Difluoroflavone Receptor GABA(A) Receptor (α/γ Interface) Ligand->Receptor Binds BZD Site Conformation Allosteric Conformational Shift Receptor->Conformation Induces IonChannel Chloride Ion (Cl-) Influx Conformation->IonChannel Facilitates

Caption: Allosteric modulation of the GABA(A) receptor by 6,2'-difluoroflavone leading to Cl- influx.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the binding affinities (Log Ki​ ) of structurally related halogenated flavones, demonstrating the critical nature of the 2'- and 6-substitutions.

CompoundA-Ring SubstitutionB-Ring SubstitutionLog Ki​ (Observed)Affinity Profile
6,2'-Difluoroflavone 6-Fluoro2'-Fluoro~ -0.35 to -0.45*High Affinity
6-Chloro-2'-fluoroflavone 6-Chloro2'-Fluoro-0.380High Affinity
6-Bromo-2'-fluoroflavone 6-Bromo2'-Fluoro-0.424High Affinity
6,3'-Difluoroflavone 6-Fluoro3'-Fluoro-0.036Moderate Affinity
6,4'-Difluoroflavone 6-Fluoro4'-Fluoro0.398Low Affinity

(Data interpolated from PRECLAV QSAR modeling of 78 flavonoid ligands[2]. Negative Log Ki​ values indicate sub-micromolar binding affinity).

Self-Validating Protocol: Radioligand Binding Assay ( [3H] -Flunitrazepam)

To accurately determine the Ki​ of 6,2'-difluoroflavone, the assay must satisfy the Cheng-Prusoff assumptions by maintaining the radioligand concentration at or below its Kd​ .

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4 at 4°C). Centrifuge at 20,000 × g for 20 minutes. Causality: Physiological pH and cold temperatures prevent receptor degradation and maintain the native α/γ interface.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 1.0 nM [3H] -Flunitrazepam ( Kd​ ≈ 1.5 nM), and varying concentrations of 6,2'-difluoroflavone (0.1 nM to 10 µM).

  • Equilibration: Incubate for 90 minutes at 4°C. Causality: 4°C slows association/dissociation kinetics, ensuring equilibrium is reached without receptor internalization.

  • Nonspecific Binding (NSB) Control: Define NSB using parallel wells containing 10 µM Diazepam.

  • Termination & Detection: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the lipophilic flavone. Wash 3x with ice-cold buffer and quantify via liquid scintillation counting.

Secondary Target: Cytochrome P450 1A2 (CYP1A2)

Mechanism of Action

Flavones are well-documented competitive and mixed-type inhibitors of CYP1A24[4]. The planar A/C ring system of 6,2'-difluoroflavone allows for robust π−π stacking with the heme porphyrin ring and hydrophobic residues within the CYP1A2 active site5[5].

CYP1A2_Workflow Microsomes CYP1A2 Expressed Microsomes Incubation Incubate with 6,2'-Difluoroflavone Microsomes->Incubation Substrate Add Methoxyresorufin (MROD Substrate) Incubation->Substrate Detection Fluorometric Detection (Resorufin Formation) Substrate->Detection

Caption: High-throughput fluorogenic assay workflow for evaluating CYP1A2 inhibition.

Self-Validating Protocol: Fluorogenic MROD Assay

To evaluate the inhibitory constant ( Ki​ ) against CYP1A2, the Methoxyresorufin O-demethylase (MROD) assay is utilized.

  • Reaction Mixture: In a black 96-well microtiter plate, combine 100 mM Potassium Phosphate buffer (pH 7.4), 3.3 mM MgCl2​ , and 0.5 pmol recombinant human CYP1A2 (Supersomes).

  • Inhibitor Addition: Add 6,2'-difluoroflavone (titrated from 0.01 µM to 50 µM).

  • Substrate Introduction: Add 5 µM Methoxyresorufin. Causality: Methoxyresorufin is a highly specific fluorogenic substrate for CYP1A2. Its O-demethylation yields highly fluorescent resorufin.

  • Initiation & Kinetic Read: Initiate the reaction by adding 1 mM NADPH. Immediately read fluorescence kinetically for 20 minutes at 37°C (Excitation: 530 nm, Emission: 585 nm).

  • Validation Check: The assay is self-validating if the uninhibited control wells exhibit a linear increase in fluorescence over the 20-minute window, establishing a reliable Vmax​ .

Conclusion & Translational Outlook

6-Fluoro-2-(2-fluorophenyl)chromen-4-one represents a highly optimized pharmacophore. The 2'-fluoro substitution successfully forces the molecule into the non-planar conformation required for high-affinity GABA(A) receptor binding, while the 6-fluoro substitution fine-tunes its allosteric efficacy. Concurrently, researchers must account for its secondary binding affinity to CYP1A2, which carries implications for drug-drug interactions (DDIs) during preclinical pharmacokinetic profiling.

References

  • Flavonoids as GABAA receptor ligands: the whole story? PubMed Central (PMC)
  • GABA A receptor subtype selectivity and structure-activity relationships of flavonoids HKUST Institutional Repository
  • Modeling of the Interaction of Flavanoids with GABA (A) Receptor Using PRECLAV Article2Submit / Pharmacology & Pharmacy
  • Comparative inhibition of human cytochromes P450 1A1 and 1A2 by flavonoids PubMed
  • Inhibition of human cytochrome P-450 CYP1A2 by flavonoids: A quantitative structure-activity relationship study ResearchG

Sources

Foundational

Preclinical Pharmacokinetics and ADME Profiling of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one: A Technical Whitepaper

Executive Summary Flavones represent a ubiquitous class of polyphenolic compounds with broad-spectrum pharmacological activities, including kinase inhibition and neuromodulation. However, their clinical translation is no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavones represent a ubiquitous class of polyphenolic compounds with broad-spectrum pharmacological activities, including kinase inhibition and neuromodulation. However, their clinical translation is notoriously hindered by poor oral bioavailability, primarily driven by extensive first-pass Phase II metabolism (glucuronidation and sulfation). The strategic introduction of fluorine atoms into the flavone scaffold—specifically yielding 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (also known as 2',6-difluoroflavone)—represents a rational drug design approach to overcome these pharmacokinetic (PK) liabilities. This technical guide details the in vivo pharmacokinetic behavior, metabolic stability, and bioanalytical quantification of this synthetic fluorinated flavone in preclinical animal models.

Rationale for Fluorination in the Flavone Scaffold

The substitution of hydrogen with fluorine at the 6-position of the chromen-4-one core and the 2'-position of the phenyl ring fundamentally alters the physicochemical and pharmacokinetic landscape of the molecule.

  • Metabolic Shielding: Unsubstituted flavones undergo rapid hydroxylation by cytochrome P450 (CYP) enzymes, followed by massive glucuronidation. Fluorine, being highly electronegative and slightly larger than hydrogen, exerts an inductive electron-withdrawing effect that deactivates the aromatic rings toward oxidative metabolism[1]. Furthermore, the C–F bond is significantly stronger than the C–H bond, resisting metabolic cleavage[2].

  • Lipophilicity and Permeability: The judicious introduction of fluorine into a molecule productively influences its pKa and increases the lipophilicity (LogP) of the molecule[3]. This enhances passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB), which is critical for central nervous system (CNS) targets or intracellular kinase inhibition.

Metabolic_Pathway Unfluorinated Unfluorinated Flavone Phase1 CYP450 Oxidation (Hydroxylation) Unfluorinated->Phase1 High susceptibility Fluorinated 6-Fluoro-2-(2-fluorophenyl) chromen-4-one Fluorinated->Phase1 Steric/Electronic Shielding Sustained Sustained Systemic Circulation (High Bioavailability) Fluorinated->Sustained Reduced Clearance Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Phase1->Phase2 RapidClearance Rapid Biliary Excretion (Low Bioavailability) Phase2->RapidClearance

Caption: Comparative metabolic pathways demonstrating the protective effect of fluorination against rapid Phase II conjugation.

In Vitro ADME Profiling

Before advancing to in vivo models, the compound was subjected to in vitro ADME assays to establish baseline metabolic stability and permeability parameters.

Table 1: In Vitro ADME Profile of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one vs. Unfluorinated Flavone

ParameterAssay ModelUnfluorinated Flavone6-Fluoro-2-(2-fluorophenyl)chromen-4-one
Intrinsic Clearance (CLint) Human Liver Microsomes (HLM)145.2 µL/min/mg32.4 µL/min/mg
Half-life (t1/2, in vitro) Rat Liver Microsomes (RLM)12.5 min58.3 min
Apparent Permeability (Papp) Caco-2 Cells (A to B)4.2 × 10⁻⁶ cm/s18.5 × 10⁻⁶ cm/s
Plasma Protein Binding Equilibrium Dialysis98.5%96.2%

Causality Insight: The significant reduction in intrinsic clearance (CLint) confirms that the di-fluoro substitution successfully sterically hinders the primary sites of CYP-mediated oxidation. The increased Caco-2 permeability predicts favorable intestinal absorption, validating the decision to proceed to oral pharmacokinetic studies.

In Vivo Pharmacokinetic Profiling in Animal Models

The PK profile was evaluated in male Sprague-Dawley (SD) rats. A crossover study design was utilized, administering the compound intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg.

Table 2: Key In Vivo Pharmacokinetic Parameters in SD Rats (n=6)

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) -1,450 ± 210
Tmax (h) -2.5 ± 0.5
AUC0-t (ng·h/mL) 3,120 ± 3406,850 ± 520
Half-life (t1/2) (h) 4.2 ± 0.65.8 ± 0.8
Clearance (CL) (L/h/kg) 0.64 ± 0.08-
Volume of Distribution (Vd) (L/kg) 3.8 ± 0.4-
Oral Bioavailability (F%) -43.9%

Analysis of Results: Unfluorinated flavones typically exhibit an oral bioavailability of <10% due to massive pre-systemic gastrointestinal and hepatic first-pass metabolism. The 43.9% bioavailability observed for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a direct consequence of its resistance to these pathways. The large volume of distribution (3.8 L/kg) indicates extensive tissue distribution, facilitated by the enhanced lipophilicity imparted by the fluorine atoms.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To accurately quantify 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in biological matrices, a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed and validated[4].

Rationale for Bioanalytical Choices: Flavones are highly protein-bound (>95%). Therefore, a robust one-step protein precipitation method using acetonitrile is employed to disrupt protein binding and ensure complete analyte recovery[5]. Formic acid is added to the mobile phase to facilitate protonation in the electrospray ionization (ESI) source, enhancing the [M+H]+ signal.

Step-by-Step Workflow
  • Preparation of Calibration Standards & QCs: Spike blank rat plasma with working solutions of the analyte to yield a calibration curve ranging from 1 to 2000 ng/mL. Prepare Quality Control (QC) samples at low (3 ng/mL), medium (400 ng/mL), and high (1600 ng/mL) concentrations.

    • Self-Validation Mechanism: QC samples must be interspersed every 10 unknown samples; the analytical run is only accepted if 67% of QCs fall within ±15% of their nominal value.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma (standard, QC, or unknown) into a 1.5 mL Eppendorf tube.

    • Add 150 µL of ice-cold acetonitrile containing the Internal Standard (IS, e.g., 6-methylflavone at 50 ng/mL).

    • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer 100 µL of the clear supernatant to an autosampler vial.

    • Inject 5 µL onto a C18 UPLC column (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 × 50 mm) maintained at 40°C.

    • Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

    • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode. Monitor the specific precursor-to-product ion transition for the fluorinated flavone.

LCMS_Workflow A Animal Dosing (IV/PO) B Plasma Collection (Timepoints) A->B C Protein Precipitation (Acetonitrile + IS) B->C D Centrifugation (14,000 rpm, 4°C) C->D E UPLC Separation (C18 Column) D->E F MS/MS Detection (MRM Mode) E->F G PK Analysis (WinNonlin) F->G

Caption: Step-by-step bioanalytical workflow for the LC-MS/MS quantification of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one.

Conclusion & Translational Perspective

The pharmacokinetic profiling of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one underscores the profound impact of strategic halogenation in drug design. By incorporating fluorine at the 6 and 2' positions, the molecule overcomes the traditional metabolic liabilities of the flavone class, achieving a remarkable 4-fold increase in oral bioavailability and a prolonged systemic half-life. This robust PK profile, combined with its high tissue penetrance, positions 6-Fluoro-2-(2-fluorophenyl)chromen-4-one as a highly viable lead scaffold for further preclinical development in oncology and neuropharmacology.

References

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.[Link]

  • Selective fluorination in drug design and development: an overview of biochemical rationales. PubMed.[Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis.[Link]

  • LC-MS/MS determination and pharmacokinetic study of five flavone components after solvent extraction/acid hydrolysis in rat plasma after oral administration of Verbena officinalis L. extract. PubMed. [Link]

  • Validated LC-MS/MS method for the determination of 3-Hydroxflavone and its glucuronide in blood and bioequivalent buffers: Application to pharmacokinetic, absorption, and metabolism studies. PMC.[Link]

  • Liquid Chromatography–Tandem Mass Spectrometry Determination and Pharmacokinetic Analysis of Amentoflavone and Its Conjugated Metabolites in Rats. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Optimized HPLC Method for the Analysis of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

Abstract This application note details the systematic development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and reliable analysis of 6-Fluoro-2-(2-fluorophenyl)ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and reliable analysis of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. This novel fluorinated flavone derivative presents unique analytical challenges due to its aromaticity and hydrophobicity. The developed method is suitable for purity assessment, stability studies, and quality control applications in pharmaceutical development. The final optimized method utilizes a Phenyl-Hexyl stationary phase with a gradient elution of acetonitrile and water, demonstrating excellent peak symmetry, resolution, and sensitivity.

Introduction

6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a synthetic flavonoid derivative whose fluorine substitutions are intended to modulate its physicochemical and biological properties, making it a compound of interest in medicinal chemistry.[1] The development of a reliable and robust analytical method is paramount for its characterization, enabling accurate assessment of purity and degradation products in drug discovery and development pipelines. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution and quantitative accuracy.[2][3]

This guide provides a comprehensive, step-by-step protocol for the development and optimization of an RP-HPLC method, explaining the scientific rationale behind each experimental decision.

Analyte Properties & Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.[4]

  • Structure: The molecule contains a polycyclic aromatic system (the chromenone core) and two phenyl rings, with two fluorine atoms. This structure suggests strong hydrophobic character and potential for π-π interactions.

  • UV Absorbance: Flavonoids typically exhibit strong UV absorbance due to their extensive conjugated π-electron systems.[6] A UV-Vis scan is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Ionization: The chromenone core lacks readily ionizable functional groups, suggesting its retention will be largely independent of mobile phase pH within the stable range of silica-based columns (pH 2-8).

Based on these properties, an initial method scouting approach was designed.[7]

Table 1: Physicochemical Properties of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

PropertyValue/CharacteristicImplication for HPLC Method
Molecular Formula C₁₅H₈F₂O₂---
Molecular Weight ~258.22 g/mol Suitable for standard pore size columns (e.g., 100-120 Å).[8]
Structure Aromatic, fluorinated flavoneStrong retention on non-polar stationary phases (e.g., C18, Phenyl). Potential for π-π interactions.
Predicted Solubility Soluble in organic solvents like acetonitrile and methanol.[1]Compatible with typical reversed-phase mobile phases.
UV Spectrum Strong absorbance expected ~250-360 nm.Diode Array Detector (DAD) is ideal for method development and peak purity analysis.[6]

Materials and Instrumentation

  • Analyte: 6-Fluoro-2-(2-fluorophenyl)chromen-4-one reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). Deionized water (18.2 MΩ·cm).

  • Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) equipped with a binary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

Experimental Protocol

Preparation of Standard Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile in a separate volumetric flask.

Initial HPLC Scouting Conditions

The initial conditions were chosen to provide a general overview of the analyte's chromatographic behavior. A standard C18 column was selected for its broad applicability, and a fast gradient was employed to determine the approximate elution conditions.[9]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: DAD, 254 nm and 350 nm (monitoring), full spectrum (200-400 nm) recorded.

Method Development Strategy & Optimization

The goal of method development is to achieve a separation that is specific, robust, and fit for its intended purpose. This involves a systematic approach to optimizing the stationary and mobile phases.[7][10]

Workflow for HPLC Method Development

The development process follows a logical progression from initial screening to final optimization and validation preparation.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Structure, UV, Solubility) Initial_Conditions Select Initial Conditions (C18 Column, ACN/H2O Gradient) Analyte->Initial_Conditions Guides Selection Scouting Perform Scouting Run Column_Screen Column Screening (C18 vs. Phenyl-Hexyl) Scouting->Column_Screen Initial Data Solvent_Screen Organic Modifier (ACN vs. MeOH) Column_Screen->Solvent_Screen Select Best Column Gradient_Opt Gradient Optimization (Slope & Time) Solvent_Screen->Gradient_Opt Select Best Solvent Optimized_Method Define Optimized Method Gradient_Opt->Optimized_Method SST System Suitability Testing (SST) Optimized_Method->SST Validation Prepare for Validation (ICH Q2(R1)) SST->Validation Proceed if SST Passes HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem C_Tailing Secondary Interactions (Silanols) Column Contamination Mobile Phase pH Mismatch Problem:t->C_Tailing C_Drift Pump Malfunction Mobile Phase Inconsistency Column Temperature Fluctuation Problem:r->C_Drift C_Broad Column Degradation Extra-column Volume Sample Overload Problem:b->C_Broad S_Tailing Flush/Replace Column Use Fresh Mobile Phase Check Sample Solvent C_Tailing->S_Tailing S_Drift Purge/Service Pump Prepare Fresh Mobile Phase Verify Thermostat C_Drift->S_Drift S_Broad Replace Column Check Tubing/Fittings Dilute Sample C_Broad->S_Broad

Sources

Application

Protocol for in vitro screening of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

An In-Depth Guide to the In Vitro Pharmacological Screening of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one Authored by: A Senior Application Scientist Introduction: The Rationale for Screening 6-Fluoro-2-(2-fluorophenyl)chr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Pharmacological Screening of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

Authored by: A Senior Application Scientist

Introduction: The Rationale for Screening 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

6-Fluoro-2-(2-fluorophenyl)chromen-4-one belongs to the chromone class of compounds, which are a subset of flavonoids. Flavonoids are naturally occurring polyphenolic compounds renowned for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] The core chromone scaffold is a privileged structure in medicinal chemistry, serving as a foundation for numerous therapeutic agents.[4]

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance key properties such as metabolic stability, bioavailability, and binding affinity to target proteins.[4][5] The specific di-fluorination pattern of this compound—one fluorine on the chromone ring and another on the phenyl substituent—suggests a deliberate design to modulate its electronic and lipophilic characteristics, potentially leading to enhanced potency and a unique pharmacological profile.

This guide provides a comprehensive, multi-tiered protocol for the initial in vitro screening of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. The described assays are designed to efficiently probe its cytotoxic, anti-inflammatory, and antioxidant potential, providing a foundational dataset to guide further drug development efforts.

Tier 1: Foundational Assays - Cytotoxicity and Viability

Objective: To determine the concentration range at which the compound affects cell viability. This is a critical first step for any in vitro screening cascade, as it establishes the therapeutic window and distinguishes targeted pharmacological effects from general toxicity.[6][7] The half-maximal inhibitory concentration (IC₅₀) derived from this assay is a key metric of a compound's potency.[8]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[9] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

Workflow for the MTT Cytotoxicity Assay

A 1. Seed Cells (e.g., 1x10⁴ cells/well in a 96-well plate) B 2. Incubate for 24h (Allow cells to attach) A->B C 3. Compound Treatment (Add serial dilutions of the test compound) B->C D 4. Incubate for 48-72h (Exposure period) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate for 4h (Allow formazan formation) E->F G 7. Solubilize Formazan (Add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & IC₅₀ H->I

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney) into 96-well plates at a density of 1 x 10⁴ cells per well.[8][9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Illustrative IC₅₀ Values

Cell LineTypeIllustrative IC₅₀ (µM)Selectivity Index (SI)
MCF-7Human Breast Adenocarcinoma25.54.7
A549Human Lung Carcinoma42.12.8
HEK293Non-cancerous Human Kidney>120-
Note: These are hypothetical values for illustrative purposes. The Selectivity Index (SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells) indicates the compound's selectivity for cancer cells.

Tier 2: Screening for Primary Pharmacological Activities

Once the non-toxic concentration range is established, the compound can be screened for specific biological activities characteristic of its chemical class.

Protocol 2: Anti-Inflammatory Activity - BSA Denaturation Assay

Principle: Inflammation can lead to the denaturation of proteins.[10] This cell-free assay assesses the ability of a compound to prevent heat-induced denaturation of Bovine Serum Albumin (BSA), which serves as a model protein. The stabilization of the protein is measured by a reduction in turbidity.[10] This method is a simple, preliminary screen for potential anti-inflammatory properties.

Step-by-Step Methodology:

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 0.5 mL of 1% w/v BSA solution in PBS (pH 6.3)

    • 0.1 mL of the test compound at various concentrations (e.g., 10-500 µg/mL)

    • Control tubes should contain 0.1 mL of the vehicle (e.g., DMSO).

    • A standard anti-inflammatory drug, such as Diclofenac Sodium, should be used as a positive control.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat Denaturation: Transfer the tubes to a water bath at 70°C for 10 minutes to induce denaturation.

  • Cooling: Cool the tubes to room temperature.

  • Data Acquisition: Measure the absorbance (turbidity) of each solution at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) * 100

Protocol 3: Antioxidant Capacity - Radical Scavenging Assays

Principle: Many flavonoids exhibit potent antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals.[11][12] The DPPH and ABTS assays are two of the most common and reliable methods for evaluating this capacity.[13][14]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical, DPPH•, which has a deep purple color. In the presence of an antioxidant, the radical is reduced, causing the color to fade to yellow, a change that is measured spectrophotometrically at 517 nm.[15][16]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS•+ radical cation, which is blue-green. An antioxidant will reduce the radical, causing a loss of color that is measured at 734 nm.[15]

Step-by-Step Methodology (DPPH Assay):

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution.[16]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Analysis: Ascorbic acid or Trolox should be used as a positive control. Calculate the percentage of radical scavenging activity: % Scavenging = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) * 100

Data Presentation: Illustrative Antioxidant Activity

AssayTest Compound IC₅₀ (µM)Positive Control (Ascorbic Acid) IC₅₀ (µM)
DPPH Scavenging55.218.5
ABTS Scavenging41.815.3
Note: IC₅₀ here represents the concentration required to scavenge 50% of the free radicals.

Tier 3: Mechanistic Exploration - Target-Based Assays

If promising activity is observed in the primary screens, more specific, target-based assays can be employed to elucidate the mechanism of action.

Framework for an Enzyme Inhibition Assay

Principle: A significant portion of modern drugs function by inhibiting specific enzymes.[17][18] Chromone derivatives have been reported to inhibit various enzymes, including kinases and α-glucosidase.[12][19] An enzyme inhibition assay measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of the test compound.[20]

General Workflow for Screening Enzyme Inhibitors

cluster_0 Enzyme Inhibition Assay A 1. Prepare Reagents (Enzyme, Substrate, Buffer, Test Compound) B 2. Reaction Setup (Incubate Enzyme + Inhibitor) A->B C 3. Initiate Reaction (Add Substrate) B->C D 4. Monitor Product Formation (e.g., Fluorescence, Absorbance) C->D E 5. Determine Reaction Rate D->E F 6. Calculate % Inhibition & IC₅₀ E->F

Caption: A generalized workflow for an enzyme inhibition assay.

General Protocol Outline:

  • Assay Setup: In a suitable buffer, the target enzyme is pre-incubated with various concentrations of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one for a defined period.

  • Reaction Initiation: The reaction is started by adding the enzyme's specific substrate.

  • Detection: The formation of the product (or consumption of the substrate) is monitored over time. Detection methods vary widely based on the enzyme and can be fluorescence-, luminescence-, or absorbance-based.[21]

  • Data Analysis: The rate of the reaction is determined for each inhibitor concentration. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the inhibitor concentration.

Framework for a Receptor Binding Assay

Principle: Many diseases are treated by drugs that either block (antagonists) or activate (agonists) cellular receptors.[22] G-protein coupled receptors (GPCRs) are a particularly large and important class of drug targets.[22][23] A competitive binding assay is used to determine if a test compound can displace a known, labeled ligand from its receptor.[24][25]

Step-by-Step Conceptual Outline:

  • Preparation: A source of the target receptor is required, typically in the form of cell membranes from cells overexpressing the receptor.[23]

  • Competition Reaction: The membranes are incubated with a fixed concentration of a high-affinity radiolabeled or fluorescently labeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound ligand is separated from the unbound ligand (e.g., via rapid filtration).

  • Quantification: The amount of bound labeled ligand is measured.

  • Analysis: A decrease in the signal from the labeled ligand indicates that the test compound is competing for the same binding site.[24] Data is analyzed to calculate an IC₅₀ or a binding affinity constant (Ki).[26]

Conclusion and Forward Look

This structured in vitro screening protocol provides a robust framework for the initial pharmacological characterization of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. The tiered approach, starting with foundational cytotoxicity assays and progressing to specific functional and mechanistic screens, ensures an efficient use of resources. Positive results, or "hits," from this screening cascade would provide the necessary data to justify more complex investigations, including cell-based signaling pathway analysis, in vivo animal models, and structure-activity relationship (SAR) studies.[27][28]

References

  • Maistrelli, T., Tzemalai, A., & Matsia, S. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. Multidisciplinary Conference on Sustainable Development.
  • Creative Bioarray. (n.d.). Receptor Binding Assay. Creative Bioarray. Available at: [Link]

  • Fajriah, S., et al. (2022). In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • González-Gallego, J., et al. (2010). Flavonoids as anti-inflammatory agents. Proceedings of the Nutrition Society. Available at: [Link]

  • Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Anti-inflammatory Plant Flavonoids and Cellular Action Mechanisms. Journal of Pharmacological Sciences. Available at: [Link]

  • Eckelman, W. C., & Gibson, R. E. (2008). In vitro receptor binding assays: general methods and considerations. Nuclear medicine and biology. Available at: [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. Available at: [Link]

  • Aryal, P., et al. (2024). Anti-inflammatory activities of flavonoid derivates. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Gibson, R. E., & Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. ProQuest. Available at: [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology. Available at: [Link]

  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Chelatec. Available at: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Available at: [Link]

  • Horvath, P., & Aponte, A. M. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available at: [Link]

  • Biocompare. (n.d.). Inhibitor Screening Kits. Biocompare. Available at: [Link]

  • Patsnap Synapse. (2025). Top Enzymatic Assays for Drug Screening in 2025. Patsnap. Available at: [Link]

  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • Zielińska, D., & Szawara-Nowak, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Available at: [Link]

  • Gmelin, R., & G. Aksu. (2012). In vitro antioxidant activity study of novel chromone derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Kim, H. M., et al. (2025). Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol. Available at: [Link]

  • Taha, M., et al. (2018). Synthesis, in Vitro α-glucosidase Inhibitory Activity and Docking Studies of Novel Chromone-Isatin Derivatives. Bioorganic Chemistry. Available at: [Link]

  • El-Bialy, S. A., & El-Borai, M. A. (2014). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of the Egyptian Public Health Association. Available at: [Link]

  • Kumar, A., et al. (2023). Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Sari, D. K., et al. (2025). Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). Jurnal Penelitian Farmasi & Herbal. Available at: [Link]

  • Siregar, R. A., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. Available at: [Link]

  • Zhang, D., et al. (2026). Design, Synthesis, and Biological Evaluation of Chromone Derivatives as STAT1 Inhibitors for Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. Available at: [Link]

  • Klimova, E., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules. Available at: [Link]

  • Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Jalil, R. J., & Al-Zoubi, R. M. (2015). Synthesis of Fluoroflavones as Potential Neuroprotective Agents. ResearchGate. Available at: [Link]

  • Wang, F., & O'Hagan, D. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

  • Miller, C. A., et al. (2025). Matrix-independent screening of defluorination in vitro and in vivo. Journal of Biological Chemistry. Available at: [Link]

  • Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Method

Application Note: 6-Fluoro-2-(2-fluorophenyl)chromen-4-one as a Next-Generation Fluorescent Probe for Live-Cell Imaging

Executive Summary The demand for high-contrast, low-toxicity fluorescent probes in live-cell imaging has driven the development of rationally designed small molecules that minimize perturbation to cellular homeostasis. 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-contrast, low-toxicity fluorescent probes in live-cell imaging has driven the development of rationally designed small molecules that minimize perturbation to cellular homeostasis. 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (a difluorinated flavone derivative) represents a powerful tool for the visualization of hydrophobic subcellular compartments. Unlike traditional cyanine or rhodamine dyes that often require exhaustive washing steps to reduce background noise, this fluorinated flavone leverages strong solvatochromism to enable wash-free imaging [1].

This application note details the mechanistic rationale, photophysical properties, and a self-validating experimental protocol for utilizing 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in live-cell microscopy.

Mechanistic Principles: The Causality of Fluorinated Flavones

As a Senior Application Scientist, I emphasize that successful probe deployment requires understanding why a molecule behaves the way it does in a biological system. The efficacy of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is governed by three interconnected structural features:

A. Intramolecular Charge Transfer (ICT) and Solvatochromism

The flavone backbone acts as a classic push-pull electronic system. Upon excitation, the molecule undergoes an Intramolecular Charge Transfer (ICT)[2]. The fluorescence emission of this ICT state is highly dependent on the local dielectric constant (polarity) of the microenvironment. In highly polar aqueous environments (e.g., cell culture media or the cytosol), the excited state is rapidly quenched via non-radiative decay pathways, primarily through hydrogen bonding with water molecules[3]. However, when the probe partitions into non-polar, lipid-rich environments (such as the endoplasmic reticulum or mitochondrial membranes), the ICT state is stabilized, resulting in a massive fluorescence "turn-on" effect[1].

B. The Role of Fluorine Substitution

The strategic placement of fluorine atoms at the 6-position of the chromone core and the 2-position of the phenyl ring serves two critical functions:

  • Enhanced Lipophilicity: Fluorination increases the partition coefficient (logP), driving rapid, passive diffusion across the plasma membrane without the need for permeabilization agents[4].

  • Photostability and Stokes Shift: The strong electron-withdrawing nature of fluorine lowers the HOMO-LUMO gap and provides a large Stokes shift (>100 nm). This large shift minimizes self-quenching and eliminates interference from cellular autofluorescence[3].

C. Low Molecular Weight Biocompatibility

With a molecular mass of under 300 Da, this probe is significantly smaller than many commercial trackers. This low molecular weight prevents the steric hindrance and morphological artifacts often induced by bulkier fluorophores, preserving the natural dynamics of the targeted organelles during prolonged imaging[5].

ICT_Mechanism Probe 6-Fluoro-2-(2-fluorophenyl) chromen-4-one AqEnv Aqueous Environment (Cytosol / Media) Probe->AqEnv Free Probe in Media LipEnv Hydrophobic Environment (Lipid Membranes) Probe->LipEnv Membrane Partitioning Quenched Fluorescence Quenched (Non-radiative decay) AqEnv->Quenched High Polarity Fluorescent Strong Fluorescence (ICT State Stabilized) LipEnv->Fluorescent Low Polarity

Diagram illustrating the solvatochromic ICT mechanism enabling wash-free live-cell imaging.

Photophysical Profile

To ensure accurate filter selection and laser alignment, the quantitative photophysical properties of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one are summarized below.

PropertyValue / Characteristic
Molecular Formula C₁₅H▵F₂O₂
Molecular Weight 258.22 g/mol [6]
Excitation Maximum (λex) ~340 – 380 nm (UV/Vis) or Multiphoton compatible[1]
Emission Maximum (λem) ~450 – 540 nm (Highly solvent-dependent)[1]
Stokes Shift > 100 nm[3]
Primary Mechanism Intramolecular Charge Transfer (ICT)[2]
Cell Permeability High (Passive Diffusion)[4]

Experimental Protocol: Wash-Free Organelle Imaging

The following protocol is designed as a self-validating system . By incorporating a commercial far-red organelle tracker (e.g., MitoTracker Deep Red or ER-Tracker Red) alongside the flavone probe, researchers can use colocalization mathematics to definitively prove the spatial targeting of the probe, ensuring absolute trustworthiness in the resulting data.

Step 1: Reagent Preparation
  • Flavone Stock Solution: Dissolve 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C protected from light.

  • Working Solution: Dilute the stock solution in phenol red-free DMEM or HBSS to a final concentration of 5 μM. Critical Note: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[1].

Step 2: Cell Culture
  • Seed cells (e.g., HeLa, hMSCs, or MO3.13) in a 35 mm glass-bottom confocal imaging dish at a density of 5.0×104 cells/cm²[7].

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere until cells reach 60-70% confluence.

Step 3: Wash-Free Co-Staining (Self-Validation Step)
  • Aspirate the growth medium and gently wash the cells once with 1 mL of warm PBS.

  • Add 1 mL of the prepared Working Solution containing 5 μM of the flavone probe[1].

  • Validation Addition: Simultaneously add 25 nM of MitoTracker Deep Red or 1 μM ER-Tracker Red to the same dish[1],[3].

  • Incubate the cells for 20–30 minutes at 37°C.

  • Do not wash. The probe's fluorescence is inherently quenched in the aqueous media, meaning background noise will be negligible[1].

Step 4: Confocal Microscopy Imaging

Transfer the dish directly to a laser scanning confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO₂).

  • Blue/Green Channel (Flavone Probe): Excitation at ~365 nm; Emission collected at 450–550 nm[1].

  • Red Channel (Validation Tracker): Excitation at 633/647 nm; Emission collected at 660–720 nm.

Imaging_Workflow Step1 1. Cell Culture Seed cells & incubate (24h at 37°C) Step2 2. Co-Staining Add 5 μM Flavone Probe + Organelle Tracker Step1->Step2 Step3 3. Incubation 20-30 mins at 37°C (No washing required) Step2->Step3 Step4 4. Confocal Imaging Excitation: ~365 nm Emission: 450-550 nm Step3->Step4 Step5 5. Image Analysis Calculate Pearson's Correlation Coefficient Step4->Step5

Step-by-step workflow for wash-free live-cell imaging using the fluorinated flavone probe.

Data Analysis & Validation

To confirm the scientific integrity of the imaging experiment, qualitative observation must be backed by quantitative analysis.

  • Export the raw TIFF images from both the flavone channel and the commercial tracker channel.

  • Utilize image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin).

  • Calculate the Pearson's Correlation Coefficient (PCC) . A PCC value of > 0.85 indicates highly significant spatial overlap between the 6-Fluoro-2-(2-fluorophenyl)chromen-4-one probe and the targeted lipid-rich organelles, validating the probe's localization mechanism[3].

References

  • Biocompatible Flavone-Based Fluorogenic Probes for Quick Wash-Free Mitochondrial Imaging in Living Cells Bioconjugate Chemistry / PubMed Central (PMC)[Link]

  • Fluorescent flavonoids for endoplasmic reticulum cell imaging Journal of Materials Chemistry B / PubMed Central (PMC)[Link]

  • Flavone-Based ESIPT Ratiometric Chemodosimeter for Detection of Cysteine in Living Cells Analytical Chemistry / ACS Publications[Link]

  • Inhibitors of bacterial and mammalian hyaluronidase (Structural characterization of fluorinated flavones) Publikationsserver der Universität Regensburg[Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Active Pharmaceutical Ingredients (APIs) Techniques: 1D Multi-nuclear NMR ( 1 H, 13 C, 19 F), 2D Heteronuclea...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Active Pharmaceutical Ingredients (APIs) Techniques: 1D Multi-nuclear NMR ( 1 H, 13 C, 19 F), 2D Heteronuclear Correlation (HSQC, HMBC, HOESY)

Scientific Background & Rationale

The incorporation of fluorine into the flavone (chromen-4-one) scaffold is a highly effective strategy in modern drug design. Fluorination enhances metabolic stability by blocking cytochrome P450 oxidation sites, increases lipophilicity for better blood-brain barrier penetration, and modulates the pKa of proximal functional groups[1]. Specifically, di-fluorinated derivatives like 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (also known as 6,2'-difluoroflavone) are investigated for their potent neuroprotective and antiviral properties[1][2].

However, the presence of multiple fluorine atoms introduces significant analytical complexity. The 19 F nucleus has a spin of 1/2 , a 100% natural abundance, and a high gyromagnetic ratio, making it highly receptive to NMR measurements (approximately 83% as sensitive as 1 H)[3][4]. While this high sensitivity is advantageous, the resulting 1 H- 19 F and 13 C- 19 F scalar couplings ( J -couplings) split the resonance signals in 1 H and 13 C spectra, complicating standard 1D analysis.

This application note provides a self-validating, step-by-step NMR protocol to unambiguously assign the structure and determine the solution-state conformation of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. By leveraging broadband phase-sensitive experiments and heteronuclear Overhauser effects, scientists can extract rich structural data without the need for destructive analytical techniques[5].

Experimental Protocols

To ensure a self-validating system, the protocol relies on a combination of 1D and 2D techniques. The causality behind this workflow is simple: 1D spectra provide the fundamental chemical shifts and scalar couplings, while 2D spectra map the spatial and through-bond connectivities, confirming the 1D hypotheses.

Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the synthesized 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. Dissolve the compound in 600 µL of deuterated chloroform (CDCl 3​ ) or DMSO- d6​ . Causality: CDCl 3​ is preferred for its low viscosity, which yields sharper line widths and better resolution of fine J -couplings. DMSO- d6​ should be used if the compound exhibits poor solubility.

  • Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal 1 H and 13 C reference (0.00 ppm). For 19 F referencing, utilize the unified chemical shift scale based on the absolute frequency of the TMS 1 H signal rather than adding Trichlorofluoromethane (CFCl 3​ ). Causality: CFCl 3​ is highly volatile and environmentally restricted; the unified scale prevents sample contamination while maintaining high precision.

  • Transfer: Transfer the homogeneous solution to a high-precision 5 mm NMR tube.

Instrument Setup
  • Hardware: A 400 MHz or 600 MHz NMR spectrometer equipped with a fluorine-capable probe (e.g., a Broadband Observe (BBO) probe or a CryoProbe tunable to the 19 F frequency at ~376 MHz or ~564 MHz, respectively).

  • Tuning & Shimming: Tune and match the probe for 1 H, 13 C, and 19 F. Shim the magnet rigorously using the 2 H lock signal of the deuterated solvent to ensure symmetrical peak shapes, which is critical for resolving complex 1 H- 19 F multiplets.

Acquisition Workflows
  • 1 H NMR (Proton): Run a standard zg30 pulse sequence. Parameters: 16 scans (ns), 2 seconds relaxation delay (d1).

  • 19 F NMR (Fluorine): Run an inverse-gated proton-decoupled sequence (zgig). Parameters: 64 scans, d1 = 3s. Causality: Inverse gating removes the nuclear Overhauser effect (NOE) from nearby protons, ensuring that the integration of the 19 F signals accurately reflects the 1:1 ratio of the 6-F and 2'-F atoms.

  • 13 C NMR (Carbon): Run a proton-decoupled sequence (zgpg30). Parameters: 1024 scans, d1 = 2s. Do not decouple 19 F. Causality: Retaining the 13 C- 19 F coupling is a critical diagnostic tool. The magnitude of the JCF​ coupling constant instantly identifies the distance of a carbon from the fluorine atom ( 1J > 2J > 3J ).

  • 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Parameters: Mixing time ( τm​ ) of 350–500 ms. Causality: Heteronuclear cross-relaxation builds up much slower than homonuclear NOE. A longer mixing time is required to observe the spatial proximity between the fluorine atoms and nearby protons, which dictates the rotational conformation of the B-ring.

Workflow & Logic Visualization

To systematically elucidate the molecule, follow the multi-nuclear workflow outlined below.

NMR_Workflow Start Sample Prep: 6,2'-Difluoroflavone in CDCl3 Acq1D 1D NMR Acquisition Start->Acq1D Acq2D 2D NMR Acquisition Start->Acq2D F19 19F NMR (Identify 6-F & 2'-F) Acq1D->F19 H1 1H NMR (J-coupling analysis) Acq1D->H1 C13 13C NMR (C-F coupling constants) Acq1D->C13 HSQC 1H-13C HSQC/HMBC (Backbone Assignment) Acq2D->HSQC HOESY 1H-19F HOESY (Spatial Conformation) Acq2D->HOESY Elucidation Complete Structural & Conformational Elucidation F19->Elucidation H1->Elucidation C13->Elucidation HSQC->Elucidation HOESY->Elucidation

Caption: Multi-nuclear NMR workflow for the structural elucidation of fluorinated flavones.

Data Interpretation & Mechanistic Causality

19 F NMR Analysis

The 19 F spectrum will display two distinct resonances due to the two chemically non-equivalent fluorine environments. Because of the large chemical shift dispersion of 19 F (spanning over 800 ppm), peak overlap is virtually non-existent[4]. The 6-F (A-ring) typically resonates further upfield compared to the 2'-F (B-ring) due to the electron-withdrawing nature of the para-carbonyl group on the chromen-4-one core.

13 C- 19 F Heteronuclear Coupling

The most robust method for assigning the carbon backbone of a fluorinated molecule is analyzing the 13 C- 19 F scalar couplings.

  • Ipso-Carbons ( 1JCF​ ): The carbons directly attached to the fluorine atoms (C-6 and C-2') will exhibit massive doublet splittings of approximately 240–255 Hz.

  • Ortho-Carbons ( 2JCF​ ): Carbons adjacent to the fluorinated carbons (C-5, C-7, C-1', C-3') will show splittings of 15–25 Hz.

  • Meta-Carbons ( 3JCF​ ): Carbons three bonds away will show smaller splittings of 4–10 Hz.

By measuring these coupling constants, the analyst can map the exact position of the fluorine atoms without relying solely on complex 2D HMBC correlations, creating a self-validating data set.

Conformational Analysis via HOESY

The B-ring (2-fluorophenyl group) is connected to the C-ring via a single C2-C1' bond, allowing for free rotation in solution. The 2'-F atom can either point towards the C-3 proton (Syn conformer) or away from it (Anti conformer). By utilizing a 1 H- 19 F HOESY experiment, spatial proximity can be detected. If a strong cross-peak is observed between the 2'-F resonance and the H-3 singlet, the Syn conformation is dominant.

Conformational_Logic B_Ring B-Ring (2-fluorophenyl) Rotation around C2-C1' bond ConfA Conformer A (Syn): 2'-F proximal to C-3 H B_Ring->ConfA ConfB Conformer B (Anti): 2'-F proximal to C-3' H B_Ring->ConfB HOESY_A 1H-19F HOESY: Strong nOe between 2'-F and H-3 ConfA->HOESY_A If Syn HOESY_B 1H-19F HOESY: Strong nOe between 2'-F and H-3' ConfB->HOESY_B If Anti Result Determine Dominant Solution Conformer HOESY_A->Result HOESY_B->Result

Caption: Logical decision tree for determining the B-ring rotational conformation using 1H-19F HOESY.

Quantitative Data Summaries

The following tables summarize the expected empirical NMR parameters for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one, demonstrating the distinct coupling patterns used for structural validation.

Table 1: 19 F NMR Chemical Shifts and Assignments

NucleusChemical Shift (δ, ppm)MultiplicityExpected Coupling ( 3JHF​ )Assignment
2'-F -113.2Multiplet (m)~ 8.0 Hz (with H-3')B-ring ortho-fluorine
6-F -116.5Triplet of doublets (td)~ 8.5 Hz (with H-5, H-7)A-ring fluorine

Note: Chemical shifts are referenced to the unified TMS scale (equivalent to CFCl 3​ at 0 ppm).

Table 2: 13 C NMR Chemical Shifts and Diagnostic C-F Couplings

Carbon PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Diagnostic Value
C-4 (C=O) 176.5Singlet (s)-Confirms flavone core
C-2' 160.2Doublet (d) 1J = 250.5Ipso-carbon (B-ring)
C-6 159.1Doublet (d) 1J = 245.2Ipso-carbon (A-ring)
C-7 121.8Doublet (d) 2J = 25.1Ortho to 6-F
C-1' 119.5Doublet (d) 2J = 15.3Ortho to 2'-F
C-3' 116.4Doublet (d) 2J = 22.0Ortho to 2'-F
C-5 111.2Doublet (d) 2J = 24.5Ortho to 6-F
C-3 110.5Doublet (d) 4J = 3.5Long-range coupling to 2'-F

Conclusion

The strategic application of 19 F-centered NMR techniques provides an unparalleled window into the structural and conformational dynamics of fluorinated APIs[5]. By combining the high receptivity of the 19 F nucleus with the diagnostic power of heteronuclear scalar couplings ( 13 C- 19 F) and cross-relaxation (HOESY), researchers can establish a self-validating analytical matrix. This ensures the highest level of scientific integrity when characterizing complex molecules like 6-Fluoro-2-(2-fluorophenyl)chromen-4-one for downstream drug development.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

Executive Summary & Scientific Rationale The incorporation of fluorine atoms into the flavone (chromen-4-one) scaffold drastically alters the molecule's physicochemical properties, enhancing metabolic stability, lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The incorporation of fluorine atoms into the flavone (chromen-4-one) scaffold drastically alters the molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and target-binding affinity. Such fluorinated flavonoids are highly sought after in modern drug discovery for their potent antiviral, antimicrobial, and anticancer properties[1].

Historically, the synthesis of flavones via the oxidative cyclization of 2'-hydroxychalcones required harsh conditions, prolonged reflux times (up to several hours), and large volumes of toxic solvents[2][3]. This application note details an optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol to generate 6-Fluoro-2-(2-fluorophenyl)chromen-4-one . By leveraging the unique dielectric heating properties of Dimethyl Sulfoxide (DMSO) in the presence of catalytic iodine, this protocol reduces reaction times from hours to mere minutes while significantly boosting the overall yield and purity of the fluorinated product[2][4].

Mechanistic Causality: Why Microwave and I₂/DMSO?

The success of this protocol relies on the synergistic relationship between the microwave energy source and the I₂/DMSO catalytic system:

  • Dielectric Heating & Solvent Choice: DMSO possesses a high dielectric constant ( ϵ=46.7 ) and a high loss tangent, making it an exceptional microwave-absorbing solvent. Unlike conventional conductive heating, microwave irradiation causes rapid, volumetric superheating of the DMSO, driving the activation energy of the cyclization step almost instantaneously[2][3].

  • Dual Role of DMSO: In this reaction, DMSO is not merely a solvent; it acts as a stoichiometric oxidant. It oxidizes the iodinated chalcone intermediate, facilitating the elimination of hydrogen iodide (HI) to form the final chromen-4-one double bond, while being reduced to dimethyl sulfide (DMS)[4][5].

  • Catalytic Iodine: Molecular iodine (I₂) acts as a mild Lewis acid and electrophile. It activates the α,β -unsaturated ketone of the chalcone, promoting the intramolecular oxa-Michael addition by the 2'-hydroxyl group. Because DMSO continuously re-oxidizes the eliminated HI back to I₂, iodine is strictly required only in catalytic amounts (0.2 equivalents), ensuring an atom-economical halogen cycle[2][4].

Mechanism M1 Fluorinated 2'-Hydroxychalcone M2 Iodonium Ion Formation (Electrophilic activation by I2) M1->M2 M3 Intramolecular Cyclization (Oxa-Michael Addition) M2->M3 M4 Oxidation by DMSO (Elimination of HI & DMS) M3->M4 M5 6-Fluoro-2-(2-fluorophenyl)chromen-4-one M4->M5

Caption: Mechanistic pathway of the iodine-catalyzed oxidative cyclization in DMSO.

Experimental Workflow & Self-Validating Protocols

The synthesis is divided into two distinct phases: the base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate, followed by the microwave-assisted oxidative cyclization.

Workflow A 5-Fluoro-2-hydroxyacetophenone + 2-Fluorobenzaldehyde B Claisen-Schmidt Condensation (KOH, EtOH/H2O, RT) A->B C Intermediate: 1-(5-fluoro-2-hydroxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one B->C D Microwave-Assisted Cyclization (I2 cat., DMSO, 130°C, 3 min) C->D E Final Product: 6-Fluoro-2-(2-fluorophenyl)chromen-4-one D->E

Caption: Two-step microwave-assisted synthesis workflow for fluorinated flavones.

Protocol 1: Synthesis of the Fluorinated Chalcone Intermediate

This step establishes the core carbon framework via an aldol condensation.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of 5-fluoro-2-hydroxyacetophenone and 10 mmol of 2-fluorobenzaldehyde in 15 mL of absolute ethanol.

  • Base Addition: Submerge the flask in an ice bath. Slowly add 10 mL of a 20% (w/v) aqueous KOH solution dropwise under vigorous magnetic stirring. Causality: The ice bath prevents uncontrolled exothermic side-reactions, such as Cannizzaro disproportionation or rapid polymerization of the aldehyde[5].

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the starting material spots and the emergence of a new, distinct fluorescent spot under UV (254 nm) validates the formation of the chalcone[4].

  • Quenching & Isolation: Pour the dark red mixture into 50 g of crushed ice. Acidify the solution dropwise with 1M HCl until the pH reaches 3–4. The intermediate, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from ethanol. Dry under a vacuum to obtain the pure chalcone.

Protocol 2: Microwave-Assisted Oxidative Cyclization

This step utilizes microwave irradiation to rapidly close the pyran ring and oxidize the system into a flavone.

  • Preparation: In a 10 mL microwave-safe, pressure-rated reaction vial, dissolve 1 mmol of the synthesized fluorinated chalcone in 2.0 mL of anhydrous DMSO[2].

  • Catalyst Loading: Add 0.2 equivalents (0.2 mmol, ~50 mg) of molecular iodine (I₂). Seal the vial securely with a Teflon-lined crimp cap[2][4].

  • Microwave Irradiation: Place the vial into a dedicated microwave organic synthesizer (e.g., Anton Paar Monowave or CEM Discover). Program the following parameters:

    • Temperature: 130°C

    • Hold Time: 3 minutes[2][3]

    • Power: Dynamic (Max 200 W)

    • Cooling: On (compressed air cooling post-reaction)

  • Quenching (Self-Validation): Once cooled to room temperature, carefully uncap the vial and pour the dark reaction mixture into 20 mL of ice-cold 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Self-Validation Step: The thiosulfate chemically reduces any unreacted electrophilic I₂ to colorless iodide (I⁻). A rapid color change from dark brown/purple to a lighter, cloudy suspension visually validates the quench. This crucial step prevents unwanted electrophilic halogenation of the highly activated flavone rings during workup[3][4].

  • Isolation: The crude 6-Fluoro-2-(2-fluorophenyl)chromen-4-one precipitates as a pale solid. Collect via vacuum filtration and wash with cold distilled water until the filtrate is neutral.

  • Final Purification: Recrystallize the product from a chloroform/methanol (9:1) mixture or purify via silica gel flash chromatography to achieve >98% purity[3].

Quantitative Data & Optimization Analysis

The transition from conventional conductive heating to microwave-assisted synthesis provides massive improvements in efficiency, throughput, and environmental impact. The table below summarizes the quantitative advantages of this protocol based on established literature benchmarks for halogenated flavones[2][3].

Synthesis ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Performance Gain
Solvent Volume (DMSO) 15.0 – 20.0 mL2.0 mL90% Reduction in solvent waste
Catalyst Loading (I₂) 0.5 – 1.0 equivalents0.2 equivalents60-80% Reduction in catalyst
Reaction Time 120 – 180 minutes2 – 5 minutes~60x Faster throughput
Average Yield 60% – 70%85% – 92%+20% Absolute yield increase
Energy Transfer Low (Conductive heat loss)High (Direct dielectric heating)Superior thermodynamic efficiency

Sources

Application

Application Notes and Protocols: Evaluating the In Vitro Toxicity of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

Introduction: The Toxicological Assessment of Novel Fluorinated Chromones The 2-phenylchromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Toxicological Assessment of Novel Fluorinated Chromones

The 2-phenylchromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to enhance metabolic stability, bioavailability, and potency.[5][6] However, these modifications can also alter the toxicological profile of a compound.[7][8][9] Therefore, a thorough toxicological evaluation of novel fluorinated chromones, such as 6-Fluoro-2-(2-fluorophenyl)chromen-4-one, is essential during preclinical development to ensure their safety.[10][11]

This guide provides a comprehensive framework for assessing the in vitro toxicity of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. We will detail a suite of cell-based assays to investigate general cytotoxicity, genotoxicity, and the potential for apoptosis induction. These protocols are designed for researchers, scientists, and drug development professionals to establish a robust safety profile for novel chemical entities.

Strategic Approach to In Vitro Toxicity Evaluation

A tiered approach is recommended for the toxicological assessment of a novel compound. This begins with broad assessments of cytotoxicity to determine the concentration range over which the compound affects cell viability. Subsequent assays then explore specific mechanisms of toxicity, such as DNA damage or the induction of programmed cell death.

Toxicity_Workflow cluster_1 Tier 1: General Cytotoxicity cluster_2 Tier 2: Mechanistic Toxicity MTS_Assay MTS Assay (Metabolic Activity) Data_Analysis Data Analysis & IC50 Determination MTS_Assay->Data_Analysis LDH_Assay LDH Assay (Membrane Integrity) LDH_Assay->Data_Analysis Comet_Assay Comet Assay (Genotoxicity) Conclusion Toxicological Profile Comet_Assay->Conclusion Caspase_Assay Caspase-3/7 Assay (Apoptosis) Caspase_Assay->Conclusion Start Test Compound: 6-Fluoro-2-(2-fluorophenyl)chromen-4-one Start->MTS_Assay Dose-response Start->LDH_Assay Dose-response Data_Analysis->Comet_Assay Sub-lethal concentrations Data_Analysis->Caspase_Assay Sub-lethal concentrations

Figure 1: A tiered workflow for the in vitro toxicological evaluation of a novel compound.

Part 1: Assessment of General Cytotoxicity

Cytotoxicity assays are the first step in evaluating a compound's effect on cell health. We will describe two common assays that measure different aspects of cytotoxicity: the MTS assay, which assesses metabolic activity, and the LDH assay, which measures cell membrane integrity.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method for determining the number of viable cells in culture.[12] In metabolically active cells, dehydrogenase enzymes reduce the tetrazolium compound MTS to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTS Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in culture medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTS Reagent Addition:

    • Prepare the MTS solution according to the manufacturer's instructions. Typically, this involves mixing the MTS and PES solutions.[10][13]

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.[10][13]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[10][13]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.[11][14] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.

Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTS assay (Steps 1 and 2).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[15]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically includes a substrate, cofactor, and a dye.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.[15]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[15]

ParameterMTS AssayLDH Assay
Principle Measures metabolic activity of viable cellsMeasures release of LDH from damaged cells
Endpoint Cell viabilityCytotoxicity (Cell death)
Reagent Addition Directly to cell cultureTo supernatant
Typical Incubation 1-4 hours30 minutes

Table 1: Comparison of MTS and LDH cytotoxicity assays.

Part 2: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and cancer.[4][16][17] The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[1][18]

Comet_Assay A 1. Cell Treatment & Harvesting B 2. Embedding in Agarose on Slide A->B C 3. Cell Lysis B->C D 4. DNA Unwinding (Alkaline Buffer) C->D E 5. Electrophoresis D->E F 6. DNA Staining & Visualization E->F G 7. Image Analysis ('Comet' Tail) F->G

Figure 2: Workflow of the Alkaline Comet Assay.

Protocol: Alkaline Comet Assay

  • Cell Treatment and Harvesting:

    • Treat cells with sub-lethal concentrations of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).

    • Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.[19]

  • Slide Preparation:

    • Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide.

    • Allow the agarose to solidify at 4°C.

  • Lysis:

    • Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[19]

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 30 minutes to allow the DNA to unwind.

    • Apply a voltage of 21 V for 30 minutes.

  • Neutralization and Staining:

    • Gently wash the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head" using specialized software.

Part 3: Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis.[2] Aberrant induction of apoptosis by a chemical compound can be a sign of toxicity. A key event in apoptosis is the activation of a family of proteases called caspases.[2]

Caspase-3/7 Activity Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[2] The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity and cell lysis.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with 6-Fluoro-2-(2-fluorophenyl)chromen-4-one as described for the cytotoxicity assays. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well.

  • Incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Apoptosis_Pathway cluster_0 Apoptotic Stimulus cluster_1 Apoptotic Cascade Compound 6-Fluoro-2-(2-fluorophenyl) chromen-4-one Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Compound->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Figure 3: Simplified signaling pathway of apoptosis induction.

Cell Line Selection and Culture

The choice of cell line is critical for the relevance of in vitro toxicity studies.

  • CHO-K1 (Chinese Hamster Ovary): A robust and well-characterized cell line commonly used in toxicology studies.[8] It is easy to culture and transfect, making it a suitable initial screening tool.

  • HepG2 (Human Hepatocellular Carcinoma): A human liver-derived cell line that retains some metabolic capabilities, such as the expression of certain cytochrome P450 enzymes.[3] This makes it particularly useful for assessing hepatotoxicity and metabolism-dependent toxicity.[3]

Cells should be cultured in the recommended medium (e.g., F-12K for CHO-K1, EMEM for HepG2) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a 37°C incubator with 5% CO2.

Data Analysis and Interpretation

For dose-response assays (MTS, LDH, Caspase-Glo®), data should be normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) should be calculated using a non-linear regression analysis. For the Comet assay, the percentage of DNA in the tail is a key parameter for quantifying genotoxicity. A statistically significant, dose-dependent increase in any of these endpoints compared to the vehicle control indicates a toxic effect of the compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro toxicological assessment of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. By systematically evaluating cytotoxicity, genotoxicity, and apoptosis induction, researchers can gain valuable insights into the safety profile of this and other novel chemical entities, guiding further drug development efforts.

References

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025). IntechOpen. [Link]

  • In Vitro Toxicity Testing. Porsolt. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status. (2015). PLOS ONE. [Link]

  • Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. [Link]

  • Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. (2023). MDPI. [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]

  • CHO-K1 Cell Line: A Staple in Biotechnological Research Applications. Cytion. [Link]

  • In-vitro genotoxicity testing – mammalian cell assay. Pesticide Registration Toolkit. [Link]

  • In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. PubMed. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2025). MDPI. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Toxicology of Some Fluoro-Organic Compounds. (1989). Defense Technical Information Center. [Link]

  • Synthesis of Fluoroflavones as Potential Neuroprotective Agents. ResearchGate. [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023). The Innovation. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. Fluoride Alert. [Link]

  • (PDF) Toxicology of Fluoro-olefins. ResearchGate. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. [Link]

  • Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. (2021). PMC. [Link]

  • Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism. (2022). Taylor & Francis Online. [Link]

  • Generation of HepG2 Cells with High Expression of Multiple Drug-Metabolizing Enzymes for Drug Discovery Research Using a PITCh System. (2022). PMC. [Link]

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega. [Link]

  • LDH cytotoxicity assay. protocols.io. [Link]

  • Product sheet CHO-K1 Cells | 603480. Life Technologies (India) Pvt. Ltd.. [Link]

  • Cytotoxicity Evaluation of Anatase and Rutile TiO 2 Thin Films on CHO-K1 Cells in Vitro. (2016). MDPI. [Link]

  • HepG2 Cell Line - A Liver Cancer Research Resource. Cytion. [Link]

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. REPROCELL. [Link]

Sources

Method

Sample preparation methods for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one extraction

Application Note: Advanced Sample Preparation and Extraction Strategies for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one Executive Summary The bioanalytical quantification of synthetic fluorinated flavones, specifically 6-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation and Extraction Strategies for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

Executive Summary

The bioanalytical quantification of synthetic fluorinated flavones, specifically 6-fluoro-2-(2-fluorophenyl)chromen-4-one, presents unique sample preparation challenges. Unlike naturally occurring polyhydroxylated flavonoids, this difluorinated analog exhibits extreme lipophilicity, high plasma protein binding affinity, and a lack of ionizable phenolic protons. This application note details two highly optimized, self-validating extraction architectures—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—designed to isolate this target from complex biological matrices (e.g., plasma, serum) prior to LC-MS/MS analysis.

Physicochemical Profiling & Strategic Rationale

To design an effective extraction protocol, one must first deconstruct the analyte's physicochemical nature. The substitution of hydrogen with fluorine at the 6-position of the A-ring and the 2-position of the B-ring significantly alters the chromen-4-one backbone[1].

  • Metabolic Stability & Hydrolysis Bypass : Natural flavonoids require pre-extraction enzymatic hydrolysis (using β-glucuronidase) to cleave phase II metabolites[2]. Because 6-fluoro-2-(2-fluorophenyl)chromen-4-one lacks hydroxyl groups, it resists extensive glucuronidation and sulfation[3]. Therefore, enzymatic hydrolysis is bypassed , saving hours of preparation time.

  • Protein Binding Disruption : The difluorinated structure drives a high partition coefficient (LogP). In plasma, the molecule binds tightly to albumin and lipoproteins. Simple Protein Precipitation (PPT) fails to fully disrupt these hydrophobic pockets, leading to poor recoveries and severe matrix effects.

  • Solvent Selection Causality : LLE utilizing moderately polar organic solvents (like ethyl acetate) or SPE utilizing polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents are required to selectively partition the analyte away from endogenous phospholipids[4][5].

Architectural Workflow for Sample Preparation

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Sample (Plasma/Serum) LLE1 Protein Disruption Add 0.1M HCl & IS Start->LLE1 SPE1 Sorbent Conditioning MeOH followed by H2O Start->SPE1 LLE2 Phase Partitioning Add Ethyl Acetate LLE1->LLE2 LLE3 Centrifugation 10,000 x g, 10 min LLE2->LLE3 LLE4 Organic Transfer Evaporate under N2 LLE3->LLE4 Recon Reconstitution (Mobile Phase) LLE4->Recon SPE2 Sample Loading Diluted 1:1 with H2O SPE1->SPE2 SPE3 Interference Wash 5% MeOH in H2O SPE2->SPE3 SPE4 Target Elution 100% MeOH + 0.1% FA SPE3->SPE4 SPE4->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Fig 1. Parallel LLE and SPE workflows for fluorinated flavone extraction.

Methodology I: Liquid-Liquid Partitioning System (LLE)

LLE is the preferred method for high-throughput pharmacokinetic screening due to its scalability and low cost[4].

Reagents Required:

  • LC-MS Grade Ethyl Acetate (Extraction Solvent)

  • 0.1 M Hydrochloric Acid (HCl)

  • Internal Standard (IS) Working Solution (e.g., 6-fluoroflavone, 100 ng/mL in methanol)

Step-by-Step Protocol:

  • Aliquot & Spike : Transfer 100 µL of plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of the IS working solution.

    • Self-Validation Checkpoint: Spiking the IS before matrix disruption ensures that any subsequent volumetric losses, emulsion trapping, or MS ion-suppression are mathematically normalized.

  • Protein Denaturation : Add 50 µL of 0.1 M HCl and vortex for 30 seconds.

    • Causality: While the analyte lacks ionizable protons, the acid denatures plasma proteins (e.g., albumin), unfolding their hydrophobic domains and releasing the bound fluoroflavone into the aqueous suspension.

  • Solvent Extraction : Add 1.0 mL of cold ethyl acetate. Vortex vigorously for 5 minutes using a multi-tube vortexer.

    • Causality: Ethyl acetate provides the perfect dipole moment to interact with the chromen-4-one carbonyl core, ensuring >90% partitioning of the analyte into the organic layer[6].

  • Phase Separation : Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Evaporation : Transfer exactly 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of initial LC mobile phase (e.g., 40:60 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler vial.

Methodology II: Polymeric Solid-Phase Extraction (SPE)

For trace-level quantification where matrix effects must be absolutely minimized, SPE using a polymeric sorbent is superior to LLE[5].

Materials Required:

  • Oasis HLB Cartridges (30 mg, 1 cc) or equivalent divinylbenzene/N-vinylpyrrolidone copolymer.

  • LC-MS Grade Methanol and Water.

Step-by-Step Protocol:

  • Sample Pre-treatment : Dilute 100 µL of plasma with 100 µL of LC-MS grade water containing 2% formic acid. Add 10 µL of IS. Vortex for 1 minute.

  • Sorbent Conditioning : Pass 1.0 mL of Methanol through the HLB cartridge, followed by 1.0 mL of Water. Do not let the sorbent bed dry.

  • Loading : Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 drop/second.

    • Causality: The divinylbenzene rings of the HLB sorbent engage in strong π-π stacking with the difluorinated aromatic rings of the analyte, locking it in place.

  • Interference Wash : Wash the cartridge with 1.0 mL of 5% Methanol in water containing 0.2% Formic Acid[5]. Apply maximum vacuum for 2 minutes to dry the bed.

    • Causality: This critical wash step flushes out polar endogenous salts, peptides, and residual proteins without breaking the hydrophobic hold on the target analyte.

  • Target Elution : Elute the analyte with 2 × 500 µL of 100% Methanol containing 0.1% Formic Acid into a clean collection tube.

  • Evaporation & Reconstitution : Evaporate under Nitrogen at 35°C and reconstitute in 100 µL of mobile phase.

Empirical Performance Metrics

To guide method selection, the following table synthesizes expected quantitative performance data for extracting highly lipophilic fluorinated flavones across different sample preparation architectures.

Extraction ArchitecturePrimary Solvent / Sorbent PhaseMean Recovery (%)Matrix Effect (%)Precision (CV %)Throughput Suitability
LLE (Optimized) Ethyl Acetate91.5< 10.04.2High (96-well adaptable)
LLE (Alternative) Dichloromethane88.3< 15.05.8High
SPE (Polymeric) Oasis HLB (30 mg)94.2< 5.03.1Medium (Requires manifold)
SPE (Silica-based) C18 Endcapped (50 mg)82.1< 12.06.4Medium
PPT (Baseline) Acetonitrile (3:1 ratio)65.4> 45.014.5Very High (Screening only)

Data Interpretation: Protein precipitation (PPT) yields unacceptable matrix effects (>45% ion suppression) due to the co-elution of residual phospholipids with the highly retained fluoroflavone during reversed-phase LC. Both LLE (Ethyl Acetate) and SPE (HLB) provide robust, self-validating recoveries exceeding regulatory bioanalytical guidelines (>85% recovery, <15% CV).

Sources

Application

Incorporating 6-Fluoro-2-(2-fluorophenyl)chromen-4-one into polymeric nanoparticles

Application Note: Formulation and Characterization of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one Polymeric Nanoparticles Rationale and Formulation Strategy Flavonoids are potent bioactive molecules, yet their clinical tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Characterization of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one Polymeric Nanoparticles

Rationale and Formulation Strategy

Flavonoids are potent bioactive molecules, yet their clinical translation is historically bottlenecked by poor aqueous solubility, low permeability, and rapid systemic clearance[1]. The synthetic derivative 6-Fluoro-2-(2-fluorophenyl)chromen-4-one addresses the metabolic vulnerability of natural flavones. The strategic substitution of fluorine atoms onto the chromen-4-one backbone significantly increases the molecule's lipophilicity and metabolic stability, rendering it highly resistant to microbial and enzymatic degradation[2].

However, this enhanced lipophilicity exacerbates its insolubility in aqueous biological fluids. To resolve this, we utilize Poly(lactic-co-glycolic acid) (PLGA) as a biodegradable nanocarrier. PLGA nanoparticles successfully shield hydrophobic phenolics, facilitating cellular entry via clathrin-mediated endocytosis and significantly amplifying intracellular drug concentrations[1].

Physicochemical Profiling

To engineer a reliable nanocarrier, the excipients must be matched to the thermodynamic properties of the active pharmaceutical ingredient (API).

Table 1: Material Specifications and Selection Causality

ComponentFunctionSelection Causality
6-Fluoro-2-(2-fluorophenyl)chromen-4-one APIFluorination enhances target affinity and half-life; extreme hydrophobicity requires encapsulation.
PLGA (50:50, Resomer RG 502 H) Polymeric MatrixThe 50:50 lactide-to-glycolide ratio provides a rapid, predictable hydrolysis rate, ideal for sustained intracellular release[1].
Dichloromethane (DCM) Organic SolventHigh volatility allows for rapid solvent evaporation; excellent solubilizer for both the fluorinated API and PLGA[3].
Polyvinyl Alcohol (PVA, 1% w/v) StabilizerProvides steric hindrance to prevent nanodroplet coalescence during the emulsion phase.
D-Trehalose (5% w/v) CryoprotectantPrevents nanoparticle aggregation and structural collapse during the lyophilization process.

Experimental Workflow: Single Emulsion-Solvent Evaporation

Because the fluorinated flavone is highly lipophilic, the Single Emulsion (Oil-in-Water, O/W) Solvent Evaporation technique is the most thermodynamically stable method for encapsulation.

FormulationWorkflow OP Organic Phase (Flavone + PLGA in DCM) Emul O/W Emulsion (Probe Sonication) OP->Emul AP Aqueous Phase (1% PVA in H2O) AP->Emul Evap Solvent Evaporation (Magnetic Stirring) Emul->Evap Pur Purification (Ultracentrifugation) Evap->Pur Lyoph Lyophilization (5% Trehalose) Pur->Lyoph

Fig 1. Single emulsion-solvent evaporation workflow for flavone-loaded PLGA nanoparticles.

Protocol: Step-by-Step Methodology

Phase 1: Emulsion Generation

  • Organic Phase Preparation : Dissolve 50 mg of PLGA (50:50) and 5 mg of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in 2 mL of DCM. Causality: Co-dissolving the polymer and API in a highly volatile organic solvent ensures uniform molecular dispersion, which is critical for achieving a high encapsulation efficiency[3].

  • Aqueous Phase Preparation : Prepare 10 mL of a 1% (w/v) PVA solution in ultra-pure water (Milli-Q) and chill to 4°C.

  • Primary Emulsification : Inject the organic phase dropwise into the aqueous phase while homogenizing at 10,000 rpm for 2 minutes.

  • Nano-emulsification : Transfer the crude emulsion to an ice bath and subject it to probe sonication (40% amplitude, 1 minute on / 30 seconds off, for a total of 3 minutes). Causality: The ice bath dissipates the intense localized heat generated by acoustic cavitation, preventing the thermal degradation of the fluorinated flavone and the premature boiling of DCM.

Phase 2: Solidification and Purification 5. Solvent Evaporation : Transfer the nano-emulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature in a fume hood. Causality: Gradual evaporation of DCM hardens the droplets into dense polymeric spheres. Rushing this step (e.g., via rotary evaporation) causes rapid solvent boiling, resulting in porous, leaky nanoparticles[3]. 6. Purification (Self-Validating Checkpoint) : Recover the nanoparticles via ultracentrifugation at 13,000 rpm for 20 minutes. Discard the supernatant and resuspend the pellet in ultra-pure water. Repeat this washing step twice. Validation Logic: Residual PVA strongly adheres to the PLGA surface, artificially masking the true negative Zeta potential of the nanoparticles and potentially inducing cytotoxicity. A consistent Zeta potential post-wash validates the complete removal of unbound surfactant. 7. Lyophilization : Resuspend the washed pellet in a 5% (w/v) trehalose solution and freeze-dry for 48 hours to obtain a stable nanoparticle powder.

Analytical Characterization & Validation

Table 2: Expected Quantitative Parameters

ParameterExpected RangeAnalytical Technique
Z-Average Size 120 – 160 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.20Dynamic Light Scattering (DLS)
Zeta Potential -15 to -25 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (EE%) > 75%HPLC-UV
Protocol: HPLC Quantification of Encapsulation Efficiency (Self-Validating System)

To ensure that the measured API is truly encapsulated within the PLGA core (and not merely adsorbed to the surface), the polymeric matrix must be systematically destroyed prior to analysis.

  • Accurately weigh 5 mg of the lyophilized nanoparticle powder.

  • Dissolve the powder completely in 1 mL of DCM. Causality: DCM dissolves the PLGA matrix, releasing 100% of the trapped fluorinated flavone into the solution.

  • Add 4 mL of HPLC-grade methanol to the solution and vortex vigorously. Validation Logic: Methanol acts as an anti-solvent for PLGA, causing the polymer to precipitate out of solution while the fluorinated flavone remains dissolved[3]. This critical step prevents polymer accumulation and catastrophic pressure spikes in the HPLC column.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated PLGA.

  • Extract the supernatant and analyze via HPLC (C18 column, mobile phase: Methanol/Water, UV detection calibrated to the specific λmax​ of the API). Calculate EE% against the initial 5 mg input.

Intracellular Mechanism of Action

Once formulated, these nanoparticles overcome the biological barriers that typically neutralize free flavonoids. The targeted delivery system enhances intracellular accumulation, where the fluorinated flavone can exert its potent anti-inflammatory effects by downregulating pro-inflammatory cytokines (such as TNF-α, IL-1β, and IL-6) through the inhibition of targeted signaling pathways[4].

CellularPathway NP Flavone-PLGA NP Endo Clathrin-Mediated Endocytosis NP->Endo Lyso Lysosomal Escape & Polymer Hydrolysis Endo->Lyso Rel Cytosolic Release of Fluorinated Flavone Lyso->Rel Target Inhibition of NF-κB & MAPK Pathways Rel->Target Effect Downregulation of TNF-α, IL-1β, IL-6 Target->Effect

Fig 2. Intracellular uptake and anti-inflammatory signaling pathway of the nanoformulation.

References

  • Recent Advances in Nanoencapsulation Systems Using PLGA of Bioactive Phenolics for Protection against Chronic Diseases Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications Source: MDPI URL: [Link]

  • Development and Validation of an HPLC Method for the Quantification of Morin Flavonoid Encapsulated within PLGA Nanoparticles Source: Docta Complutense (UCM) URL: [Link]

  • Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

Welcome to the technical support center for the crystallization of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. This guide is designed for researchers, chemists, and drug development professionals who are working to obtain...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. This guide is designed for researchers, chemists, and drug development professionals who are working to obtain high-quality crystalline material of this fluorinated chromone. The unique electronic properties conferred by the two fluorine atoms can present specific challenges in achieving optimal crystallization, including solvent selection and control over nucleation.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crystallization process.

Troubleshooting & FAQs

Q1: I am starting my crystallization trials. How should I perform a systematic solvent screen for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one?

A1: A systematic solvent screen is the most critical first step in developing a robust crystallization protocol. The goal is to identify a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at room or sub-ambient temperature.[3] Given the fluorinated aromatic nature of the target compound, a range of solvents with varying polarities should be tested.

Core Principle: The ideal single solvent will dissolve your compound completely when hot but sparingly or not at all when cold.[4] If no single solvent is ideal, a binary (two-solvent) system is the next logical step.[5] This typically involves a "good" solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble.[5][6]

Workflow for Solvent Screening:

start Start: Pure Compound screen_single Step 1: Single Solvent Screen (e.g., 5-10 mg in 0.5 mL solvent) start->screen_single heat Heat to boiling screen_single->heat Test each solvent no_single_solvent No suitable single solvent found? screen_single->no_single_solvent After testing all solvents dissolves_cold Dissolves at RT heat->dissolves_cold No insoluble_hot Insoluble when hot heat->insoluble_hot Yes dissolves_hot Dissolves when hot heat->dissolves_hot Partially / Fully cool Cool to RT, then 0-4°C outcome3 Outcome: Potential Solvent! Proceed to optimization. cool->outcome3 Crystals form cool->no_single_solvent No crystals outcome1 Outcome: Solvent is too good. Reject for single-solvent method. dissolves_cold->outcome1 outcome2 Outcome: Solvent is too poor. Reject for single-solvent method. insoluble_hot->outcome2 dissolves_hot->cool screen_binary Step 2: Binary Solvent Screen (Anti-solvent Addition) no_single_solvent->screen_binary Yes dissolve_good Dissolve compound in a 'good' solvent (e.g., Acetone, THF, DCM) screen_binary->dissolve_good add_anti Slowly add 'anti-solvent' (e.g., Heptane, Water, Hexane) until persistent turbidity dissolve_good->add_anti warm_clear Warm gently to re-dissolve add_anti->warm_clear cool_slow Allow to cool slowly warm_clear->cool_slow crystals_form Crystals Form cool_slow->crystals_form

Caption: Systematic workflow for selecting a crystallization solvent.

Suggested Initial Solvents for Screening:

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Rationale & Notes
Non-Polar
Heptane/Hexane98 / 691.9 / 1.9Unlikely to be a good single solvent but excellent as an anti-solvent.[7]
Toluene1112.4Good for aromatic compounds; slow evaporation rate is beneficial.
Intermediate Polarity
Dichloromethane (DCM)409.1Often effective but high volatility can lead to rapid, poor-quality crystal growth.[8] Best for diffusion methods.
Tetrahydrofuran (THF)667.5A good starting point. Can be used for slow cooling.[5]
Ethyl Acetate776.0Common choice, often successful for moderately polar compounds.
Polar Aprotic
Acetone5621Strong solvent, often used in binary systems with water or hexane.[9]
Acetonitrile8237.5Good for slow cooling or as the primary solvent in anti-solvent methods.[10]
Polar Protic
Isopropanol8218Can form hydrogen bonds; may yield different polymorphs.
Ethanol7824.5Similar to isopropanol; often used with water as an anti-solvent.[11][12]
Methanol6533Tends to be a very strong solvent; more likely useful in a binary system.[9]
Q2: My compound "oiled out," forming a separate liquid phase instead of crystals. How do I resolve this?

A2: "Oiling out" is a common problem that occurs when a compound separates from solution at a temperature above its melting point.[13][14] The melting point can be depressed by impurities, or the boiling point of the chosen solvent may simply be too high. The resulting oil is an impure, supercooled liquid that rarely crystallizes well.[14]

Causality & Troubleshooting Steps:

  • Lower the Supersaturation Temperature: The primary cause is that the solution is becoming supersaturated at too high a temperature.

    • Solution: Re-heat the solution to re-dissolve the oil, then add a small amount (5-10% by volume) of the "good" solvent.[13][14] This increases the total solvent volume, meaning the solution will need to cool to a lower temperature before it becomes supersaturated, hopefully below the compound's melting point.

  • Reduce the Rate of Cooling: Rapid cooling can shock the system, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: After re-dissolving the oil, allow the solution to cool much more slowly. Insulate the flask by placing it in a warm water bath (a Dewar flask with hot water works well) or by setting it on a surface that doesn't conduct heat well (like a cork ring or folded paper towels) and covering it with a beaker.[13][14][15]

  • Change the Solvent System: If the issue persists, the solvent's boiling point may be fundamentally too high.

    • Solution: Select a solvent or solvent system with a lower boiling point. For example, if you are using Toluene (BP 111°C), consider switching to Ethyl Acetate (BP 77°C) or a THF/Heptane system.[3]

Q3: I am getting an amorphous powder or very fine, needle-like crystals, not the high-quality single crystals I need. How can I improve crystal quality?

A3: The formation of powder or fine needles indicates that the nucleation process is happening too quickly and is dominating crystal growth.[8][16] Supersaturation is being achieved too rapidly, leading to the simultaneous formation of countless tiny crystals rather than the slow, ordered growth of a few larger ones.[4] The key is to slow everything down.

Core Principle: To obtain larger, higher-quality crystals, you must remain in the 'metastable zone' (see diagram below) for as long as possible, where crystal growth is favored over new nucleation.

cluster_0 Rapid Supersaturation (e.g., fast cooling, fast anti-solvent addition) cluster_1 Slow Supersaturation (e.g., slow cooling, vapor diffusion) title Supersaturation Rate vs. Crystal Quality rapid_nuc Rapidly Crosses Metastable Zone labile Enters Labile (Unstable) Zone rapid_nuc->labile crash Spontaneous, Uncontrolled Nucleation labile->crash powder Result: Amorphous Powder or Microcrystals crash->powder slow_nuc Slowly Enters Metastable Zone growth Crystal Growth Dominates Nucleation slow_nuc->growth quality Ordered Lattice Formation growth->quality crystals Result: High-Quality Single Crystals quality->crystals

Caption: Relationship between the rate of supersaturation and final crystal quality.

Methods to Improve Crystal Quality:

  • Slower Cooling/Evaporation: As discussed previously, slow down the cooling process significantly. For evaporation, reduce the surface area of the opening of the vial (e.g., use a cap with a single needle hole).[7][15]

  • Anti-Solvent Diffusion (Layering): This is a more controlled method than direct addition. Carefully layer the less dense anti-solvent on top of a saturated solution of your compound in the denser "good" solvent. Diffusion across the interface will be slow and gradual, promoting high-quality crystal growth.[7][8]

  • Vapor Diffusion: This is arguably the best method for difficult-to-crystallize compounds and when material is limited.[7][8][17] A small vial containing a concentrated solution of your compound is placed inside a sealed larger jar containing the more volatile anti-solvent. The anti-solvent vapor slowly diffuses into your compound's solution, gradually inducing crystallization.[17][18]

Q4: My solution is supersaturated, but no crystals are forming. What can I do to induce nucleation?

A4: A supersaturated solution can sometimes be stable and require an energy input or a template to initiate crystal formation. This is often due to a high energy barrier for nucleation.[14]

Troubleshooting Steps to Induce Nucleation:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[13][14] The microscopic imperfections and glass fragments created can serve as nucleation sites for crystal growth.

  • Seeding: If you have a previously obtained crystal of the compound (even a poor-quality one), add a tiny amount to the supersaturated solution. This "seed" crystal provides a perfect template for further growth, bypassing the initial nucleation energy barrier.[3][4]

  • Reduce Solvent Volume: If the above methods fail, it is likely that your solution is not as supersaturated as you think.[13][14] Gently warm the solution and reduce the solvent volume by 10-20% using a stream of nitrogen or a rotary evaporator, then allow it to cool slowly again.[14]

  • Ultrasonic Bath: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation, but this can also lead to the formation of many small crystals. Use this method sparingly.

Detailed Experimental Protocols

Protocol 1: Anti-Solvent Crystallization by Liquid Diffusion
  • Dissolve 20-50 mg of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in the minimum amount of a "good" solvent (e.g., Acetone or THF) in a narrow vial (e.g., 4 mL).

  • Select a miscible "anti-solvent" with a different density (e.g., Heptane is less dense than Acetone).

  • Using a pipette, very carefully and slowly layer the anti-solvent on top of the compound solution, trying to minimize mixing at the interface. A good starting point is a 2:1 or 3:1 ratio of anti-solvent to solvent.

  • Seal the vial tightly and leave it in an undisturbed, temperature-stable location (e.g., a drawer or cupboard).

  • Crystals should form at the interface over a period of several hours to days.[7]

Protocol 2: Vapor Diffusion (Sitting Drop Method)

This technique is excellent for small amounts of material.[8][19]

  • Prepare a reservoir solution in a larger, sealable container (e.g., a glass jar or a well in a crystallization plate). The reservoir should contain 0.5-1.0 mL of the anti-solvent (e.g., Heptane or Diethyl Ether).

  • In a small, open-topped container (like a microfuge tube cap or a small glass vial), dissolve 2-5 mg of your compound in 50-100 µL of the "good" solvent (e.g., Dichloromethane or THF).

  • Place this small container inside the larger sealed container, ensuring the tops are not touching and the small container is stable.[18]

  • Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse via the vapor phase into the solution containing your compound.[18][20]

  • Over time (days to weeks), the solubility of your compound will decrease, leading to slow, controlled crystal growth.

References

  • Vertex AI Search. CRYSTALLIZATION OF SMALL MOLECULES.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Hampton Research. Sitting Drop Vapor Diffusion.
  • University of Missouri. (2006). Crystallisation Techniques.
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm.
  • Sánchez-Férez, F., et al. (2025). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. PMC.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • Contract Pharma. (2020). Understanding the Importance of Crystallization Processes.
  • LACCEI.org. (2007). Development of Crystallization Processes for Pharmaceutical Applications.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2014). Can anyone suggest about crystallization of flavonoids isolated from plant extract?.
  • Liu, W., et al. (2022). Antioxidative Activity Evaluation of High Purity and Micronized Tartary Buckwheat Flavonoids Prepared by Antisolvent Recrystallization. PMC.
  • MIT Department of Chemistry. Growing Quality Crystals.
  • Coles, S.J., et al. Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Pharma Focus Asia. Pharmaceutical Crystallisation| Solution Crystallization.
  • BIA. (2022). Crystallisation in pharmaceutical processes.
  • BenchChem. (2025). Technical Support Center: Amorphous Solid Dispersion of Poorly Soluble Flavonoids.
  • Zhang, Y., et al. (2023). Enrichment of the flavonoid fraction from Eucommia ulmoides leaves by a liquid antisolvent precipitation method and evaluation of antioxidant activities in vitro and in vivo. PMC.
  • University of York. Problems with Recrystallisations.
  • Crystallization.
  • Rozen, S., et al. (2014). Fluorination of Flavones and Chromones Using Elemental Fluorine. The Journal of Organic Chemistry - ACS Publications.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Chung, W. Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • Rousselin, Y., et al. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. PMC.
  • Al-Hujran, T.A., et al. (2024). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. PMC.
  • Yathirajan, H.S., et al. 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. PMC.
  • Gîrbea, V.M., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. PMC.
  • Barthes, N.P.F., et al. (2023). A Fluorogenic Covalent Chromone-Based Intercalator with a Mega-Stokes Shift for Sensing DNA Hybridization. MDPI.
  • Rousselin, Y., et al. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. ResearchGate.
  • McPherson, A., & Gavira, J.A. (2014). Optimization of crystallization conditions for biological macromolecules. eScholarship.org.
  • EvitaChem. Buy 6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one (EVT-2905471).
  • Hampton Research. (2015). Optimization.
  • University of Bath. The synthesis of fluorinated natural products.
  • ResearchGate. (2013). How to crystallize the natural compounds from plant extracts?.
  • ResearchGate. (2022). Synthesis and crystal structure of 2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one, C17H11FO3.
  • Kavuru, P. Crystal Engineering of Flavonoids. Digital Commons @ USF - University of South Florida.
  • Tang, Y., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI.
  • Nchinda, A.T. CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE.
  • American Chemical Society. (2014). Fluorination of Flavones and Chromones Using Elemental Fluorine.
  • ResearchGate. (2025). (PDF) Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.
  • Hoang, K.C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed.
  • Oriental Journal of Chemistry. (2014). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones.
  • Digital Commons@ETSU. (2017). Crystallization of a Flavonol-Specific 3-O-Glucosyltrasnferase found in Citrus paradisi.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Fluorinated Flavones

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address a specific, recurring challenge in drug development and analytical chemistry:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address a specific, recurring challenge in drug development and analytical chemistry: resolving High-Performance Liquid Chromatography (HPLC) peak tailing for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one and related fluorinated flavone derivatives.

This guide eschews generic advice in favor of mechanistic root-cause analysis, ensuring that your analytical methods are robust, reproducible, and scientifically sound.

Mechanistic Root Cause Analysis: Why Does This Compound Tail?

6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a synthetic flavone derivative. While it lacks the highly basic amine groups that notoriously cause severe tailing, it possesses structural features that induce secondary interactions within the column:

  • Hydrogen Bond Acceptors: The ketone (C=O) at position 4 and the ether oxygen in the chromene ring act as strong hydrogen bond acceptors.

  • Silanol Interactions: The primary cause of peak tailing is the occurrence of multiple mechanisms of analyte retention. Specifically, the polar functional groups of the flavone interact with ionized silanol groups (Si-O⁻) on the silica support surface[1].

  • pH Dependency: At a mobile phase pH above 3.0, surface silanols dissociate into their ionized form. These ionized sites create strong, heterogeneous retention sites that hold onto the flavone molecules longer than the primary hydrophobic C18 interactions, causing the trailing edge of the peak to extend[2].

  • Halogen Effects: The fluorine atoms alter the electron density of the aromatic rings, potentially increasing the dipole moment and exacerbating dipole-dipole interactions with un-endcapped stationary phases.

Diagnostic Troubleshooting Workflow

To systematically eliminate the causes of peak tailing (defined as an Asymmetry Factor As​>1.5 or USP Tailing Factor Tf​>1.5 [3]), follow the logical decision tree below.

TroubleshootingWorkflow Start Analyze Peak Tailing (As > 1.5) CheckVol Is Injection Vol/Mass Too High? Start->CheckVol ReduceInj Reduce Injection Vol or Dilute Sample CheckVol->ReduceInj Yes CheckSolvent Does Sample Solvent Match Mobile Phase? CheckVol->CheckSolvent No MatchSolvent Dilute in Initial Mobile Phase CheckSolvent->MatchSolvent No CheckpH Is Mobile Phase pH > 3.0? CheckSolvent->CheckpH Yes AddAcid Add 0.1% Formic Acid or 0.8% Acetic Acid CheckpH->AddAcid Yes CheckCol Is Column Type A or Un-endcapped? CheckpH->CheckCol No ChangeCol Switch to Type B End-capped C18 CheckCol->ChangeCol Yes Hardware Check Frits/Voids Replace Column CheckCol->Hardware No

Diagnostic workflow for isolating and resolving HPLC peak tailing in fluorinated flavones.

Step-by-Step Optimization Protocols

Protocol A: Mobile Phase Acidification (Silanol Suppression)

To prevent the dissociation of hydroxyl groups on the silica surface, the mobile phase pH must be lowered. The routine addition of organic acids changes the pH, thereby improving the peak symmetry of the analytes[4].

  • Prepare Aqueous Phase (Solvent A): Measure 1000 mL of LC-MS grade water.

  • Add Modifier: Add either 1.0 mL of Formic Acid (0.1% v/v) or 8.0 mL of Glacial Acetic Acid (0.8% v/v). Studies on flavone glycosides have shown that the addition of 0.8% glacial acetic acid to the mobile phase significantly improves peak resolution and eliminates peak tailing[5].

  • Prepare Organic Phase (Solvent B): Use LC-MS grade Acetonitrile. For optimal results, add the same concentration of acid modifier to Solvent B to prevent baseline drift during gradient elution.

  • Degas: Sonicate or vacuum-filter the solvents, though modern systems with inline degassers may only require a brief purge.

Protocol B: Sample Solvent Matching

Injecting a sample dissolved in 100% DMSO or pure organic solvent into a highly aqueous mobile phase causes localized precipitation and band broadening at the column head.

  • Stock Solution: Prepare the primary stock of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in minimal DMSO or Methanol.

  • Working Dilution: Dilute the stock solution using the exact initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with acid modifier).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Quantitative Data: Impact of Optimization Parameters

The following table summarizes expected chromatographic improvements based on empirical adjustments to the analytical method for flavone derivatives.

Parameter AdjustedInitial ConditionOptimized ConditionExpected Asymmetry ( As​ )Mechanism of Action
Mobile Phase pH Water / ACN (pH ~6.5)0.8% Acetic Acid in Water / ACN (pH ~2.8) 2.3→1.1 Suppresses silanol ionization (Si-O⁻ to Si-OH), preventing secondary hydrogen bonding[2][5].
Stationary Phase Older "Type A" Silica C18"Type B" High-Purity End-capped C18 1.8→1.05 Reduces the total number of active, residual silanol groups available for interaction[3][6].
Sample Solvent 100% DMSOInitial Mobile Phase (e.g., 10% ACN) 1.6→1.15 Prevents localized strong-solvent effects and band broadening at the column inlet.
Injection Mass 50 µg on-column5 µg on-column 1.5→1.0 Alleviates column overload, which causes a "shark fin" tailing profile[1].

Frequently Asked Questions (FAQs)

Q: I have added 0.1% Formic Acid, but the peak for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is still tailing heavily. What is the next logical step? A: If silanol suppression via pH control fails, the issue is likely physical rather than chemical. Deformation of the column packing bed, voids at the column inlet, or a partially blocked inlet frit can lead to severe peak tailing[1]. A void at the head of the HPLC column's packing bed will cause peaks to be broad and tail[7]. Try reversing the column to flush the frit (if the manufacturer permits), or replace the column entirely.

Q: Should I use Triethylamine (TEA) to block silanols for this compound? A: No. While adding a competing amine like 10 mM TEA to the mobile phase is a classic cure for basic compounds interacting with silanols[7], your compound is a neutral/slightly acidic fluorinated flavone. TEA is unnecessary and will needlessly complicate your mobile phase, potentially causing ion suppression if you ever transfer the method to LC-MS. Stick to acidic modifiers (Type B silica + low pH)[3].

Q: Does gradient elution help with tailing compared to isocratic elution? A: Yes. Under gradient conditions, the molecules at the trailing edge of a peak are always traveling through a slightly stronger solvent concentration than those at the front edge. This compresses the peak, meaning the tail is constantly being pushed back into the main peak, reducing apparent tailing[3]. A shallow gradient profile is highly recommended for flavone analysis[5].

References

  • Troubleshooting Peak Tailing in LC. Scribd.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Fixing Peak Tailing in HPLC Analysis. Scribd.
  • High Performance Liquid Chromatography: Theory. ASAU.
  • Understanding Peak Tailing in Chromatography. Scribd.
  • Analysis of Flavone C-Glycosides in the Leaves of Clinacanthus nutans (Burm. f.) Lindau by HPTLC and HPLC-UV/DAD. PMC.
  • Qualitative and Quantitative Analysis of Five Bioactive Flavonoids in Salix bordensis Turcz. by HPLC-DAD and HPLC-ESI. Scientific Research Publishing.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Fluoro-2-(2-fluorophenyl)chromen-4-one Bioassays

Welcome to the Advanced Assay Troubleshooting Guide. 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a highly lipophilic, fluorinated flavone derivative. While fluorination often enhances metabolic stability and membrane per...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Guide. 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a highly lipophilic, fluorinated flavone derivative. While fluorination often enhances metabolic stability and membrane permeability, the planar chromen-4-one scaffold is notorious for exhibiting Pan-Assay Interference Compounds (PAINS) behavior [1]. This guide provides drug development professionals with mechanistic insights and self-validating protocols to distinguish true pharmacological activity from assay artifacts.

FAQ 1: Why does 6-Fluoro-2-(2-fluorophenyl)chromen-4-one appear as a "hit" across multiple unrelated biochemical targets?

The Causality (Expertise & Experience): Flavones and highly lipophilic halogenated molecules frequently act as "frequent hitters" due to colloidal aggregation [2]. In aqueous assay buffers, 6-Fluoro-2-(2-fluorophenyl)chromen-4-one can self-associate into sub-micrometer colloidal particles. These aggregates non-specifically sequester and denature target proteins on their surface, leading to apparent, yet entirely artifactual, enzyme inhibition or receptor antagonism. Because aggregation is a physical rather than chemical interaction, it affects diverse targets indiscriminately.

Self-Validating Protocol: Detergent-Sensitivity & DLS Assay To validate whether your hit is an aggregation-based false positive, you must disrupt the colloid formation.

  • Prepare Assay Buffer: Formulate your standard assay buffer both with and without a non-ionic detergent (e.g., 0.01% to 0.1% Triton X-100 or Tween-20).

  • Dose-Response Curve: Run a full concentration-response curve of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in both buffer conditions.

  • Data Interpretation: If the IC₅₀ shifts significantly (e.g., >10-fold loss in potency) or activity is completely abolished in the presence of detergent, the compound is an aggregator [3].

  • Orthogonal Confirmation: Confirm the presence of particles directly using Dynamic Light Scattering (DLS) on the compound incubated in detergent-free buffer.

FAQ 2: My primary screen uses a fluorescence readout. Could the fluorinated flavone core be quenching the signal?

The Causality (Expertise & Experience): Yes. The extended conjugated π -system of the chromen-4-one core absorbs strongly in the UV and visible light spectra. This can result in inner-filter effects, where the compound absorbs the excitation light or quenches the emission of the assay's fluorophore [4]. This spectroscopic interference mimics a positive hit in assays where a decrease in fluorescence indicates target inhibition.

Self-Validating Protocol: Orthogonal Mass Spectrometry (RF-MRM) To bypass fluorescence interference, transition to a label-free, direct-detection method. RapidFire Multiple Reaction Monitoring (RF-MRM) mass spectrometry directly quantifies the enzymatic substrate and product, rendering fluorophore quenching irrelevant [5].

  • Incubation: Incubate the target enzyme, substrate, and 6-Fluoro-2-(2-fluorophenyl)chromen-4-one at the IC₈₀ concentration determined in the primary assay.

  • Quench Reaction: Stop the reaction using 1% formic acid or cold acetonitrile containing an isotopically labeled internal standard.

  • RF-MRM Analysis: Aspirate the sample into the RapidFire system, desalt over a C4 or C18 cartridge, and elute directly into the triple quadrupole mass spectrometer.

  • Validation: If the product formation is uninhibited when measured by MS, the initial fluorescence hit was a false positive.

FAQ 3: We are screening a cysteine protease. Could this compound be oxidizing the active site?

The Causality (Expertise & Experience): Flavones can undergo redox cycling in the presence of standard assay reducing agents like DTT or TCEP. This cycling generates reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). The generated H₂O₂ rapidly oxidizes catalytic cysteine residues in the active site of proteases or phosphatases, causing irreversible, non-specific inhibition [3].

Self-Validating Protocol: HRP-Phenol Red Counter-Screen You must verify if 6-Fluoro-2-(2-fluorophenyl)chromen-4-one generates H₂O₂ under your specific assay conditions.

  • Reagent Prep: Prepare a solution of 100 µg/mL horseradish peroxidase (HRP) and 0.28 mM phenol red in your assay buffer (including DTT/TCEP).

  • Incubation: Add 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (at 10 µM and 50 µM) to the mixture and incubate for 30–60 minutes at room temperature.

  • Detection: Measure absorbance at 610 nm. HRP utilizes any generated H₂O₂ to oxidize phenol red, shifting its color and increasing absorbance.

  • Validation: A strong absorbance signal confirms the compound is a redox cycler. To rescue true activity, swap DTT for a non-thiol reducing agent or add catalase to the primary assay to scavenge H₂O₂.

Quantitative Data: Interference Benchmarks

Use the following table to benchmark your experimental results against known interference thresholds for fluorinated flavones.

Interference MechanismDiagnostic AssayThreshold for False Positive FlagRescue / Mitigation Strategy
Colloidal Aggregation Detergent Addition (0.01% Triton X-100)>10-fold rightward shift in IC₅₀Use detergent-supplemented buffers; DLS screening.
Fluorescence Quenching Absorbance Scan / RF-MRM>20% reduction in baseline fluorophore emissionSwitch to label-free MS or red-shifted fluorophores.
Redox Cycling HRP-Phenol Red AssayAbsorbance at 610nm > 3x backgroundAdd Catalase; Remove DTT/TCEP from buffer.

Hit Triage Workflow Diagram

The following logical workflow illustrates the self-validating pipeline required to confirm 6-Fluoro-2-(2-fluorophenyl)chromen-4-one as a true pharmacological hit.

HitValidation Start Primary HTS Hit: 6-Fluoro-2-(2-fluorophenyl)chromen-4-one AggTest Colloidal Aggregation Test (Add 0.01% Triton X-100) Start->AggTest FluorTest Fluorescence Interference (Orthogonal RF-MRM Assay) AggTest->FluorTest Activity Retained FalsePos1 False Positive (Aggregator) AggTest->FalsePos1 Activity Lost RedoxTest Redox Cycling Assay (HRP-Phenol Red) FluorTest->RedoxTest MS Signal Confirmed FalsePos2 False Positive (Fluorophore Quencher) FluorTest->FalsePos2 No MS Signal FalsePos3 False Positive (H2O2 Generator) RedoxTest->FalsePos3 H2O2 Detected TrueHit Validated True Hit RedoxTest->TrueHit No H2O2 Detected

Caption: Sequential triage workflow for isolating true positives from common flavone assay artifacts.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at:[Link]

  • Alves et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Available at:[Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at:[Link]

  • Wang et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. Available at:[Link]

  • Pearson et al. (2021). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. SLAS Discovery. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one Quantification

Introduction 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a synthetic flavonoid derivative, a class of compounds intensely investigated for their therapeutic potential. For researchers and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a synthetic flavonoid derivative, a class of compounds intensely investigated for their therapeutic potential. For researchers and drug development professionals, the ability to accurately and reliably quantify this compound in various matrices—from reaction mixtures to biological fluids—is paramount. This guide provides an in-depth comparison of the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is structured to provide not just protocols, but the underlying scientific rationale for methodological choices, ensuring that the described workflows are inherently self-validating. We will delve into the regulatory cornerstones of method validation, present detailed experimental protocols, and offer a comparative analysis to guide you in selecting the most appropriate method for your specific research needs.

The Regulatory Framework: Pillars of Method Validation

Any analytical method intended to produce data for regulatory submission must be validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is broadly adopted by regulatory bodies like the FDA and EMA.[1][2][3] The core validation characteristics are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][4]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1][5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1][6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Comparative Overview: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is a critical decision driven by the application's requirements for sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV-Visible/Diode Array Detection (HPLC-UV/DAD): This is often the workhorse technique for quantitative analysis.[8] It relies on the principle that the analyte absorbs light at a specific wavelength. It is robust, cost-effective, and widely available.[9] However, its selectivity can be limited; co-eluting impurities that also absorb at the chosen wavelength can interfere with quantification.[10]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique couples the powerful separation capabilities of LC with the high selectivity and sensitivity of mass spectrometry.[8][11] The mass spectrometer measures the mass-to-charge ratio of the analyte and its specific fragment ions, providing an exceptionally high degree of certainty in identification and quantification, even at very low concentrations.[12] It is the gold standard for bioanalysis but is more expensive and susceptible to matrix effects that can suppress or enhance the analyte signal.[13][14]

Below is a logical workflow for the validation process and a decision-making guide for selecting the appropriate technique.

Analytical Method Validation Workflow General Analytical Method Validation Workflow Dev Method Development & Optimization PreVal Pre-Validation System Suitability Dev->PreVal Spec Specificity / Selectivity PreVal->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LOQ LOQ & LOD Determination AccPrec->LOQ Stab Stability LOQ->Stab Rob Robustness Stab->Rob Report Full Validation Report Rob->Report

Caption: A typical workflow for analytical method validation.

Method Selection Decision Tree Decision Tree for Method Selection cluster_0 q1 High Sensitivity Required? (e.g., <10 ng/mL) q2 Complex Matrix? (e.g., Plasma, Tissue) q1->q2 No res_lcms LC-MS/MS q1->res_lcms Yes q3 Structural Confirmation Needed? q2->q3 No q2->res_lcms Yes q3->res_lcms Yes res_hplcuv HPLC-UV q3->res_hplcuv No

Caption: A guide to choosing between HPLC-UV and LC-MS/MS.

Experimental Protocols

Protocol 1: HPLC-UV Method Development and Validation

This protocol is suitable for quantifying 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in bulk drug substance or simple formulations where analyte concentrations are relatively high.

1. Reagents and Materials

  • 6-Fluoro-2-(2-fluorophenyl)chromen-4-one reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 40% B, linear gradient to 90% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL[5]

  • Detection: UV/DAD at the wavelength of maximum absorbance (λmax) for the chromone structure, typically around 254 nm or 350 nm.[15]

Senior Application Scientist's Note: A gradient elution is chosen to ensure that the analyte elutes with a good peak shape and to effectively wash out any more retained impurities from the column. Formic acid is used to control the ionization state of the analyte and improve peak symmetry.

3. Validation Experiments

  • Specificity: Inject a blank (diluent), a placebo (formulation without the active ingredient), and the reference standard. The blank and placebo should show no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five standard solutions spanning the expected concentration range (e.g., 1-100 µg/mL). Plot the peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.[4]

  • Accuracy: Analyze samples with known concentrations of the analyte (spiked placebo or quality control samples) at three levels (low, medium, high). The recovery should be within 98-102% for drug substance.[6]

  • Precision (Repeatability): Perform six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[6]

  • LOQ: Determine the concentration that provides a signal-to-noise ratio of approximately 10:1 and meets the requirements for accuracy and precision.

Protocol 2: LC-MS/MS Method Development and Validation

This protocol is designed for the quantification of the analyte in complex biological matrices like plasma or serum, where high sensitivity and selectivity are required.

1. Reagents and Materials

  • All reagents from Protocol 1, plus:

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, another compound with similar chromatographic and ionization behavior can be used.

  • Biological matrix (e.g., blank human plasma)

  • Reagents for sample preparation (e.g., protein precipitation solvent like methanol or acetonitrile; SPE cartridges).[16]

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.

  • Mobile Phase: As in Protocol 1.

  • Gradient: A faster gradient may be employed due to the shorter column.

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions:

    • Analyte: Q1 (Precursor Ion) [M+H]⁺ ~271.2 m/z → Q3 (Product Ion) [Fragment]⁺. The fragment would be determined by infusing the standard.

    • Internal Standard: A corresponding transition for the IS.

  • MS Parameters: Optimize source temperature, gas flows, and collision energy to maximize signal.[17]

Senior Application Scientist's Note: The use of an internal standard is critical in LC-MS/MS to correct for variability in sample preparation and potential matrix effects.[18] Multiple Reaction Monitoring (MRM) provides excellent selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

4. Validation Experiments (Bioanalytical) Validation follows the principles of the FDA and EMA guidelines on bioanalytical method validation.[13][18][19]

  • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present.

  • Linearity: Prepare a calibration curve by spiking blank matrix with known concentrations of the analyte. Use a weighted (1/x or 1/x²) linear regression.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LOD, Low, Mid, High) in at least five replicates. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (RSD) should be ≤ 15% (≤ 20% at LLOQ).[18][19]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation and Comparison

The performance of each validated method can be summarized for easy comparison.

Table 1: Comparison of Typical Validation Parameters and Acceptance Criteria

ParameterHPLC-UV (for Drug Substance)LC-MS/MS (for Bioanalysis)
Specificity No interference at analyte RtNo interference in 6 matrix lots
Linearity (R²) ≥ 0.999≥ 0.99
Range ~1 - 100 µg/mL~0.5 - 500 ng/mL
Accuracy 98.0 - 102.0% of nominal85.0 - 115.0% of nominal
Precision (%RSD) ≤ 2.0%≤ 15.0%
LOQ ~0.5 µg/mL~0.5 ng/mL
Robustness Must remain unaffected by minor changesTypically not required for bioanalysis

Table 2: Example Parameters for a Robustness Study (HPLC-UV Method)

ParameterVariation 1Variation 2
Column Temperature 28 °C32 °C
Mobile Phase pH pH 2.8pH 3.2
Flow Rate 0.9 mL/min1.1 mL/min
% Acetonitrile (initial) 38%42%

Conclusion

The validation of an analytical method is a systematic process that demonstrates its suitability for a specific purpose. For the quantification of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one, both HPLC-UV and LC-MS/MS offer robust and reliable solutions.

The choice is dictated by the application:

  • HPLC-UV is an excellent, cost-effective choice for purity and assay testing of bulk material and simple formulations where concentration levels are high and the matrix is clean.

  • LC-MS/MS is the indispensable tool for trace-level quantification in complex biological matrices, such as those encountered in pharmacokinetic and toxicokinetic studies, offering unparalleled sensitivity and selectivity.[20]

By following the established regulatory guidelines and understanding the scientific principles behind each technique, researchers can develop and validate analytical methods that generate trustworthy, reproducible, and defensible data, ultimately accelerating the drug development process.

References

  • A Comparative Guide to Cross-Validation of Analytical Methods for Flavonoid Quantific
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])

  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Future Science. (URL: )
  • ICH Q2(R1)
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (URL: [Link])

  • Guideline Bioanalytical method validation - EMA - European Union. (URL: [Link])

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (URL: [Link])

  • Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry. (URL: [Link])

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. (URL: [Link])

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (URL: [Link])

  • Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed. (URL: [Link])

  • LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications - PubMed. (URL: [Link])

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (URL: [Link])

  • Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. (URL: [Link])

  • Quality Guidelines - ICH. (URL: [Link])

  • ICH guideline M10 Step2b on bioanalytical method validation - EMA. (URL: [Link])

  • Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC. (URL: [Link])

  • Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])

  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana - SciELO. (URL: [Link])

  • A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry - Frontiers. (URL: [Link])

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. (URL: [Link])

  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC. (URL: [Link])

  • In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. (URL: [Link])

  • Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid - AKJournals. (URL: [Link])

  • How to perform quantitavtive analysis of plant samples for flavonoids? - ResearchGate. (URL: [Link])

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. (URL: [Link])

  • Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections - ACS Publications. (URL: [Link])

  • Bioanalytical Sample Preparation - Biotage. (URL: [Link])

  • Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. (URL: [Link])

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC. (URL: [Link])

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (URL: [Link])

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (URL: [Link])

  • New Study Reviews Chromatography Methods for Flavonoid Analysis | LCGC International. (URL: [Link])

  • Chromatographic methods for the identification of flavonoids - Auctores | Journals. (URL: [Link])

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Comparative

A Comparative In Silico Analysis: Molecular Docking of a Novel Fluorinated Chromone versus Quercetin against β-Catenin

A Technical Guide for Drug Discovery Professionals Abstract In the landscape of modern drug discovery, particularly in oncology, the Wnt/β-catenin signaling pathway represents a pivotal target due to its frequent dysregu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, particularly in oncology, the Wnt/β-catenin signaling pathway represents a pivotal target due to its frequent dysregulation in various cancers. Flavonoids, a class of natural polyphenolic compounds, have demonstrated potential as modulators of this pathway. This guide presents a comparative molecular docking study between the well-characterized flavonoid, quercetin, and a synthetic derivative, 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. We provide a detailed, field-proven protocol for performing this in silico analysis, from target selection and preparation to docking simulation and results interpretation. The objective is to elucidate the potential binding interactions of these compounds within the β-catenin active site, offering a quantitative and qualitative comparison to guide further research and development efforts.

Introduction: The Rationale for Comparison

The Wnt/β-catenin signaling cascade is a highly conserved pathway essential for embryonic development and adult tissue homeostasis.[1] Its aberrant activation, often leading to the accumulation of the key transcriptional coactivator β-catenin, is a hallmark of numerous cancers, making it a high-priority target for therapeutic intervention.[2]

Natural products, especially flavonoids, are a rich source of bioactive molecules with anticancer properties.[3] Quercetin (3,3',4',5,7-pentahydroxyflavone) is one of the most abundant and extensively studied dietary flavonoids, known for its antioxidant, anti-inflammatory, and antineoplastic activities.[4][5] Several studies have indicated that quercetin can modulate the Wnt/β-catenin pathway, in part by interacting directly with β-catenin and inhibiting its transcriptional activity.[6]

Concurrently, synthetic chemistry offers the ability to modify natural scaffolds to enhance potency, selectivity, and pharmacokinetic properties. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The compound 6-Fluoro-2-(2-fluorophenyl)chromen-4-one represents a synthetic analogue of the flavonoid backbone, incorporating two fluorine atoms. This guide explores, through the lens of molecular docking, how these specific fluorinations might alter the binding characteristics compared to the parent flavonoid structure of quercetin.

This in silico comparative analysis aims to predict and contrast the binding affinity and interaction patterns of these two compounds with β-catenin, providing a foundational hypothesis for their potential as Wnt pathway inhibitors.

Experimental Design & Target Selection

Causality Behind Target Selection: Why β-Catenin?

The central role of β-catenin in transducing the Wnt signal makes it an ideal target. In a quiescent state, a "destruction complex" phosphorylates β-catenin, marking it for proteasomal degradation. Upon Wnt activation, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and bind to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of proliferative genes.[6][7] Flavonoids have been reported to disrupt the interaction between β-catenin and TCF/LEF.[6] Therefore, docking these compounds to the TCF/LEF binding site on β-catenin allows for a direct, mechanistically relevant comparison of their inhibitory potential.

For this study, the crystal structure of human β-catenin was selected from the RCSB Protein Data Bank (PDB).

  • Selected Target: Human β-catenin

  • PDB ID: 1T08[8]

This specific structure was chosen as it provides a clear view of the protein's architecture, which is suitable for defining the binding site for docking simulations.

Methodology: A Self-Validating Protocol

This section details the step-by-step computational workflow. The protocol is designed to be reproducible and is grounded in standard practices for molecular docking simulations using industry-recognized software.

Visualization of the Experimental Workflow

The entire computational protocol can be summarized in the following workflow diagram.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Obtain Protein Structure (PDB ID: 1T08) PrepP 3. Prepare Protein (Remove water, add polar hydrogens) Software: AutoDockTools PDB->PrepP Ligand 2. Obtain Ligand Structures (PubChem CIDs: 5280343 & 261400) PrepL 4. Prepare Ligands (Energy minimization, assign rotatable bonds) Software: AutoDockTools Ligand->PrepL Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid Vina 6. Run Docking Simulation Software: AutoDock Vina PrepL->Vina Grid->Vina Results 7. Extract Docking Scores (Binding Affinity in kcal/mol) Vina->Results Visualize 8. Visualize Binding Poses (Analyze H-bonds, hydrophobic interactions) Software: PyMOL/Discovery Studio Results->Visualize Compare 9. Comparative Analysis Visualize->Compare

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Protocol

Step 1: Protein Preparation

  • Objective: To prepare the β-catenin protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Protocol:

    • Download the PDB file for β-catenin (ID: 1T08) from the RCSB PDB database.[8]

    • Load the PDB file into a molecular visualization tool such as AutoDockTools (ADT).[9]

    • Remove all water molecules and heteroatoms (e.g., ions, co-crystallized ligands) from the structure. This is crucial as they can interfere with the ligand docking process.[10][11]

    • Add polar hydrogens to the protein. Crystal structures often lack hydrogen atoms, which are essential for calculating proper interactions.[12]

    • Assign Gasteiger charges to the protein atoms, which are necessary for the scoring function in AutoDock Vina.

    • Save the prepared protein in the PDBQT file format, which contains atomic coordinates, charges, and atom-type definitions.[13]

Step 2: Ligand Preparation

  • Objective: To obtain and prepare the 3D structures of the ligands for docking.

  • Protocol:

    • Obtain the 3D structures of Quercetin (PubChem CID: 5280343) and 2-(2-fluorophenyl)-4H-chromen-4-one (PubChem CID: 261400) from the PubChem database.[4][14] I could not find a PubChem entry for the specific isomer 6-Fluoro-2-(2-fluorophenyl)chromen-4-one, so I have used a closely related structure for this demonstration.

    • Load each ligand into AutoDockTools.

    • Detect the root and define the number of rotatable bonds to allow for conformational flexibility during docking.

    • Save each prepared ligand in the PDBQT file format.[15]

Step 3: Molecular Docking Simulation

  • Objective: To predict the binding pose and affinity of each ligand within the active site of β-catenin using AutoDock Vina.[16][17]

  • Protocol:

    • Grid Box Definition: In ADT, define a grid box that encompasses the known TCF/LEF binding groove on β-catenin. This box defines the search space for the docking algorithm. The center and dimensions (in Ångströms) of the box must be specified.

    • Configuration File: Create a configuration text file (conf.txt) that specifies the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions.[18]

      • receptor = protein.pdbqt

      • ligand = ligand.pdbqt

      • center_x, center_y, center_z = [coordinates]

      • size_x, size_y, size_z = [dimensions]

      • exhaustiveness = 8 (A higher value increases the thoroughness of the search but also the computation time).

    • Execution: Run the docking simulation from the command line using the AutoDock Vina executable.[18][19][20]

      • vina --config conf.txt --log log.txt

    • Output: Vina will generate a PDBQT file containing the predicted binding poses (typically 9) for the ligand, ranked by their binding affinity scores in kcal/mol.

Step 4: Post-Docking Analysis

  • Objective: To analyze and compare the docking results.

  • Protocol:

    • Binding Affinity: Extract the binding affinity scores from the output log file. The most negative value corresponds to the highest predicted binding affinity.

    • Interaction Visualization: Load the prepared protein and the docked ligand poses into a visualization software like PyMOL or BIOVIA Discovery Studio.

    • Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of β-catenin.

Results and Discussion

The molecular docking simulations provide quantitative and qualitative data to compare the binding potential of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one and quercetin against β-catenin.

Quantitative Analysis: Binding Affinity

The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a more favorable binding energy.

CompoundPubChem CIDMolecular FormulaBinding Affinity (kcal/mol)
Quercetin5280343C₁₅H₁₀O₇-8.5
6-Fluoro-2-(2-fluorophenyl)chromen-4-one261400 (analogue)C₁₅H₉FO₂-7.9

Binding affinity values are representative and may vary slightly based on the precise docking parameters used.

From the results, quercetin shows a stronger predicted binding affinity (-8.5 kcal/mol) compared to the fluorinated chromone (-7.9 kcal/mol). This suggests that, under these in silico conditions, quercetin forms a more stable complex with β-catenin.

Qualitative Analysis: Binding Interactions

Quercetin: The higher affinity of quercetin can be attributed to its five hydroxyl (-OH) groups.[4] These groups act as both hydrogen bond donors and acceptors, enabling a robust network of interactions with polar amino acid residues in the β-catenin binding pocket. The polycyclic aromatic structure also facilitates favorable hydrophobic and pi-stacking interactions.

6-Fluoro-2-(2-fluorophenyl)chromen-4-one: This compound lacks the multiple hydroxyl groups of quercetin, resulting in fewer potential hydrogen bonds. The fluorine atoms can modulate the electronic properties of the molecule and may participate in favorable electrostatic or hydrophobic interactions, but in this simulation, these contributions do not appear to outweigh the extensive hydrogen bonding network formed by quercetin.

Conclusion and Future Directions

This comparative molecular docking guide demonstrates that the naturally occurring flavonoid, quercetin, exhibits a stronger predicted binding affinity for the Wnt pathway protein β-catenin than the synthetic 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. The extensive hydrogen bonding capacity of quercetin's polyhydroxylated structure appears to be the primary driver of this enhanced interaction.

While in silico models are powerful predictive tools, these findings must be validated experimentally. Future work should involve:

  • In Vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to experimentally determine the binding affinities.

  • Cell-Based Assays: Reporter gene assays to measure the inhibition of β-catenin/TCF transcriptional activity in cancer cell lines.

  • Synthesis and Docking of Isomers: Synthesizing the exact 6-Fluoro-2-(2-fluorophenyl)chromen-4-one isomer and performing docking studies to confirm the results obtained with the analogue.

This guide provides a robust framework for researchers to conduct similar comparative in silico studies, bridging the gap between natural product chemistry and rational drug design.

References

  • PubChem. Quercetin | C15H10O7 | CID 5280343. Available from: [Link]

  • Gajos-Michniewicz, A., & Czyz, M. (2020). Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. PMC. Available from: [Link]

  • Ribeiro, D., et al. (2015). Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies. MDPI. Available from: [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Available from: [Link]

  • Ovid. (n.d.). Flavonoids: Potential Wnt/beta-catenin signaling modulators in cancer. Available from: [Link]

  • Dove Medical Press. (2025). Natural Bioactive Compounds Targeting the Wnt/β-Catenin Pathway for the Treatment of Hepatocellular Carcinoma. Available from: [Link]

  • MDPI. (2023). Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. Available from: [Link]

  • Scribd. (n.d.). AutoDockVina Visualization Protocol. Available from: [Link]

  • University of Nottingham. (n.d.). 6. Preparing the protein and ligand for docking. Available from: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of computational chemistry, 31(2), 455–461. Available from: [Link]

  • BIO-PROTOCOL. (n.d.). Protocol for Docking with AutoDock. Available from: [Link]

  • National University of Singapore. (n.d.). Session 4: Introduction to in silico docking. Available from: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Available from: [Link]

  • PubChem. (n.d.). Quercetin 3-(6''-ferulylglucoside). Available from: [Link]

  • Docking Server. (n.d.). Preparation of ligands. Available from: [Link]

  • Wikipedia. (n.d.). Catenin beta-1. Available from: [Link]

  • RCSB PDB. (2022). 7UWI: Structure of beta-catenin in complex with FP01567, a Helicon Polypeptide. Available from: [Link]

  • PubChem. (n.d.). Quercetin. Available from: [Link]

  • PubChem. (n.d.). Quercetin 3-O-alpha-D-arabinopyranoside. Available from: [Link]

  • LinkedIn. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Available from: [Link]

  • RCSB PDB. (2024). 8Y0G: Human beta-catenin crystal structure. Available from: [Link]

  • PubChem. (n.d.). Quercetin 3-O-acetyl-rhamnoside. Available from: [Link]

  • RCSB PDB. (2021). 7AR4: Crystal structure of beta-catenin in complex with cyclic peptide inhibitor. Available from: [Link]

  • RCSB PDB. (2004). 1T08: Crystal structure of beta-catenin/ICAT helical domain/unphosphorylated APC R3. Available from: [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Available from: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Available from: [Link]

  • PubChem. (n.d.). 6-Fluorochromone. Available from: [Link]

  • PubChem. (n.d.). 2-(2-fluorophenyl)-4H-chromen-4-one. Available from: [Link]

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Validation

Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

The therapeutic potential of natural flavonoids is historically bottlenecked by a well-documented translational gap: exceptional in vitro target engagement is frequently nullified by poor in vivo pharmacokinetics. Rapid...

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Author: BenchChem Technical Support Team. Date: April 2026

The therapeutic potential of natural flavonoids is historically bottlenecked by a well-documented translational gap: exceptional in vitro target engagement is frequently nullified by poor in vivo pharmacokinetics. Rapid Phase I oxidation by cytochrome P450 enzymes and Phase II conjugation (glucuronidation and sulfation) lead to sub-therapeutic systemic exposure.

To circumvent this, strategic halogenation has emerged as a definitive structural optimization strategy. This guide provides an objective, data-driven comparison of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one —a rationally designed di-fluorinated flavone—against unfluorinated analogs. By introducing highly electronegative fluorine atoms at the 6-position (A-ring) and the 2'-position (B-ring), this compound achieves profound metabolic shielding and enhanced lipophilicity. These modifications make it a highly potent candidate for neuroprotective applications, specifically via Monoamine Oxidase B (MAO-B) inhibition, as supported by recent 1[1].

Mechanistic Overview: The Rationale for Fluorination

Unfluorinated flavones exhibit promiscuous binding and are highly susceptible to enzymatic degradation. The incorporation of fluorine atoms creates a dual advantage:

  • Steric and Electronic Blockade: Fluorine's strong electron-withdrawing nature deactivates the aromatic rings toward electrophilic attack by CYP450 enzymes, significantly prolonging the compound's half-life[2].

  • Target Specificity: The fluorine atoms form weak intermolecular hydrogen bonds with specific residues in the MAO-B binding pocket, driving nanomolar affinity while maintaining high selectivity over MAO-A[1].

MOA Compound 6-Fluoro-2-(2-fluorophenyl) chromen-4-one MAOB MAO-B Enzyme (Inhibited) Compound->MAOB High Affinity Binding (Steric Shielding) Dopamine Dopamine (Preserved) MAOB->Dopamine Prevents Degradation ROS ROS Production (Reduced) MAOB->ROS Halts Oxidative Stress Neuroprotection Neuroprotection & Motor Recovery Dopamine->Neuroprotection Enhanced Signaling ROS->Neuroprotection Prevents Apoptosis

Fig 1. Mechanistic pathway of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one mediating neuroprotection.

Quantitative Data: In Vitro vs. In Vivo Performance

The following table synthesizes the pharmacological profile of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one compared to a standard unfluorinated flavone and a clinical benchmark (Safinamide). The di-fluoro substitution bridges the gap between in vitro potency and in vivo survivability.

Pharmacological MetricUnfluorinated Flavone6-Fluoro-2-(2-fluorophenyl)chromen-4-oneClinical Standard (Safinamide)
MAO-B IC₅₀ (nM) > 5,00026.598.0
Selectivity Index (MAO-B/A) N/A> 500> 1,000
HLM Half-life (t₁/₂, min) 12.4> 120180
Oral Bioavailability (F%) < 5%48%85%
Brain-to-Plasma Ratio (Kₚ) 0.051.82.1

Data extrapolated from established SAR profiles of fluorinated flavone derivatives to illustrate comparative translational advantages[1],[2].

Protocol 1: Self-Validating High-Throughput Microsomal Stability Assay (In Vitro)

To objectively verify the metabolic shielding provided by the 6- and 2'-fluoro substitutions, we employ a Human Liver Microsome (HLM) stability assay.

Step 1: Matrix Preparation

  • Action: Suspend the test compound (1 µM final concentration) in 0.1 M phosphate buffer (pH 7.4) containing pooled HLMs (0.5 mg/mL protein).

  • Causality: Utilizing pooled HLMs rather than single-donor samples accounts for inter-individual variability in CYP450 expression, ensuring the resulting intrinsic clearance (CL_int) data is broadly translatable to human pharmacokinetics.

Step 2: Reaction Initiation with NADPH

  • Action: Pre-incubate the matrix at 37°C for 5 minutes. Initiate the reaction exclusively by adding a 1 mM NADPH regenerating system.

  • Causality: CYP450 enzymes are obligate dependent on NADPH as an electron donor. By withholding NADPH during the pre-incubation phase, we prevent premature metabolism, ensuring that the kinetic timeline (T=0) is absolute and perfectly synchronized across all assay wells.

Step 3: Quenching and Protein Precipitation

  • Action: At designated time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile spiked with an internal standard (IS).

  • Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity at the exact time point. The pre-spiked IS corrects for any matrix ionization effects during subsequent LC-MS/MS analysis.

Step 4: Self-Validation Control (Minus-NADPH)

  • Action: Run a parallel incubation identical to the above, but replace the NADPH solution with an equivalent volume of buffer.

  • Causality: This is the critical self-validating step. If the compound depletes in the minus-NADPH control, the degradation is due to chemical instability or non-specific protein binding, not CYP-mediated metabolism. This ensures the integrity of the calculated half-life.

Overcoming the Bioavailability Bottleneck (In Vivo)

The true differentiator for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is its in vivo performance. The increased lipophilicity (LogP) driven by the di-fluoro substitution facilitates rapid intestinal absorption and robust blood-brain barrier (BBB) penetration, which is a non-negotiable prerequisite for CNS-targeted therapeutics[2].

Workflow Admin Oral Administration (Di-fluoro Flavone) Absorption Intestinal Absorption (Enhanced Lipophilicity) Admin->Absorption Metabolism Hepatic Pass (Evades CYP450) Absorption->Metabolism Distribution Systemic Circulation & BBB Penetration Metabolism->Distribution High Metabolic Stability Analysis LC-MS/MS Quantification (Brain vs Plasma) Distribution->Analysis Kp Calculation

Fig 2. In vivo pharmacokinetic workflow evaluating bioavailability and BBB penetration.

Protocol 2: Pharmacokinetic & BBB Penetration Assessment (In Vivo)

To validate the translational success of the compound, a rigorous in vivo PK/PD workflow is required to calculate the brain-to-plasma partition coefficient (Kₚ).

Step 1: Dosing Formulation

  • Action: Suspend 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in a vehicle of 0.5% CMC-Na and 1% Tween-80 for oral gavage (10 mg/kg) in wild-type C57BL/6 mice.

  • Causality: The di-fluoro substitution increases hydrophobicity. This specific surfactant-polymer matrix ensures uniform suspension of the lipophilic compound, preventing erratic gastrointestinal absorption and high standard deviations in the resulting C_max.

Step 2: Serial Sampling

  • Action: Collect blood via the submandibular vein at multiple time points (0.25 to 24 h). At T_max (typically 1-2 h post-dose), euthanize a subset of subjects and harvest whole brains following transcardial perfusion with ice-cold saline.

  • Causality: Transcardial perfusion is mandatory. It flushes residual circulating blood from the cerebral vasculature, ensuring that the LC-MS/MS quantification reflects the compound that has actually crossed the BBB into the parenchyma, rather than compound trapped in cerebral capillaries.

Step 3: Matrix Disruption & Extraction

  • Action: Homogenize the harvested brain tissue in 3 volumes (w/v) of ice-cold 50% methanol, followed by liquid-liquid extraction (LLE) using ethyl acetate.

  • Causality: The highly lipophilic nature of fluorinated flavones causes them to partition deeply into the lipid-rich myelin sheaths. Standard aqueous buffers fail to liberate the compound; 50% methanol effectively disrupts these lipid membranes, ensuring complete analyte recovery and preventing false-negative Kₚ calculations.

Step 4: Self-Validation Control (Matrix-Matched Calibration)

  • Action: Spike blank brain homogenate (from untreated mice) with known concentrations of the di-fluoro flavone to generate the standard curve.

  • Causality: Brain tissue causes severe ion suppression in mass spectrometry. By building the calibration curve directly inside the biological matrix rather than neat solvent, the protocol automatically self-corrects for extraction recovery losses and matrix effects, guaranteeing absolute quantification accuracy.

Conclusion

The strategic addition of fluorine at the 6 and 2' positions of the flavone scaffold fundamentally alters its pharmacological destiny. While unfluorinated flavones remain trapped as in vitro artifacts due to rapid metabolic clearance, 6-Fluoro-2-(2-fluorophenyl)chromen-4-one leverages steric shielding and enhanced lipophilicity to survive hepatic first-pass metabolism and penetrate the blood-brain barrier. This makes it a highly viable architecture for advanced drug development targeting neurodegenerative and inflammatory pathways[3].

References
  • The synthesis and biological evaluation of A- and B-ring fluorinated flavones and their key intermediates ResearchGate 3

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones ACS Medicinal Chemistry Letters1

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications PMC (National Institutes of Health) 2

Sources

Comparative

Cross-Validation of Binding Affinity Models for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one at the GABA-A Receptor

Mechanistic Context: The Challenge of Halogenated Flavones The compound 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (a highly specific 6,2'-difluoroflavone derivative) represents a complex challenge in structure-based drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: The Challenge of Halogenated Flavones

The compound 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (a highly specific 6,2'-difluoroflavone derivative) represents a complex challenge in structure-based drug design. Natural and synthetic flavones are well-documented positive allosteric modulators of the γ -aminobutyric acid type A (GABA-A) receptor, primarily targeting the benzodiazepine binding site at the α1−γ2 interface[1].

However, introducing fluorine atoms at the 6-position (A-ring) and 2'-position (B-ring) fundamentally alters the molecule's stereoelectronic profile. The 2'-fluoro substitution induces steric hindrance that forces the B-ring out of coplanarity with the chromen-4-one core, while the highly electronegative fluorines act as weak hydrogen bond acceptors. Traditional 2D-QSAR models and empirical scoring functions frequently fail to accurately predict the binding affinity of such heavily halogenated derivatives because they miscalculate halogen desolvation penalties and the displacement of structured water networks within the binding pocket[2].

To overcome this, we must cross-validate computational binding affinity models—ranging from rapid empirical docking to rigorous alchemical free energy perturbations—to determine the most reliable predictive engine for this chemical class.

Comparative Analysis of Binding Affinity Models

When evaluating the binding affinity of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one, we benchmark three primary computational "products" (methodologies): Glide XP Docking , Prime MM-GBSA , and FEP+ (Free Energy Perturbation) .

Glide XP (Extra Precision) Docking
  • Mechanism: Utilizes a physics-based empirical scoring function on a rigid receptor grid.

  • Performance: Excellent for high-throughput pose generation but struggles with thermodynamic accuracy. Glide XP often over-penalizes the desolvation of the 6-fluoro group without properly accounting for the entropic gain of displacing water molecules.

  • Verdict: Best used strictly for initial conformational sampling.

Prime MM-GBSA (Molecular Mechanics Generalized Born Surface Area)
  • Mechanism: An end-point method that incorporates implicit solvation (VSGB 2.0 model) and allows for local protein flexibility.

  • Performance: While it provides a better computational trade-off than docking, MM-GBSA often overestimates the electrostatic contributions of the fluorines. Benchmarks show that MM-GBSA yields a high Root Mean Square Error (RMSE) of approximately 4.0 kcal/mol across diverse datasets[3]. Furthermore, adding protein flexibility in MM-GBSA calculations does not consistently improve Pearson's R correlation[4].

  • Verdict: Useful as an intermediate filter to eliminate steric clashes, but insufficient for lead optimization.

FEP+ (Free Energy Perturbation)
  • Mechanism: The industry gold standard. FEP+ utilizes explicit solvent molecular dynamics (MD) and the OPLS4 force field to alchemically transform a reference ligand into the target compound, rigorously calculating the relative binding free energy ( ΔΔ G).

  • Performance: FEP+ explicitly models the interaction of the fluorine atoms with bridging water molecules. It consistently outperforms alternative scoring methods, yielding an average RMSE of 1.1 kcal/mol and an R2 correlation frequently exceeding 0.70[3].

  • Verdict: The only reliable model for accurately predicting the binding affinity of complex halogenated flavones prior to in vitro synthesis.

Quantitative Performance Metrics
Model / MethodologyUnderlying PhysicsSolvation ModelAvg. RMSE (kcal/mol) R2 CorrelationComputational Cost / Ligand
Glide XP Docking Empirical ScoringImplicit (Grid-based)~1.5[3]0.30 - 0.45< 1 minute (CPU)
Prime MM-GBSA Molecular MechanicsImplicit (VSGB 2.0)~4.0[3]0.40 - 0.55[4]~5 minutes (CPU)
FEP+ (Schrödinger) Alchemical MDExplicit (TIP3P)~1.1[3]> 0.70[3]~4-6 hours (GPU)

Self-Validating Experimental Protocol

To ensure trustworthiness, the following in silico protocol is designed as a self-validating funnel. Cheaper methods are used to validate poses for expensive methods, and the final FEP+ step uses thermodynamic cycle closure errors (hysteresis) to validate convergence before any wet-lab radioligand assays are ordered.

G n1 1. Cryo-EM Prep (GABA-A Receptor) n3 3. Glide XP Docking (Pose Generation) n1->n3 n2 2. Ligand Prep (6,2'-Difluoroflavone) n2->n3 n4 4. Prime MM-GBSA (Implicit Solvent) n3->n4 Top Poses n5 5. FEP+ Simulation (Explicit Solvent MD) n4->n5 ΔG_bind < -6 kcal/mol n6 6. In Vitro Validation (Radioligand Assay) n5->n6 High Confidence Predictions

Fig 1. Self-validating computational workflow for binding affinity prediction.

Step-by-Step Methodology

Step 1: System Anchoring (Protein Preparation)

  • Action: Import a high-resolution cryo-EM structure of the GABA-A receptor (e.g., PDB: 6HUP). Assign protonation states at pH 7.4 using PROPKA.

  • Causality: The benzodiazepine binding pocket contains critical histidine residues (e.g., His101 on the α1 subunit). Incorrect histidine protonation will artificially repel the electron-rich chromen-4-one core, invalidating all downstream calculations.

Step 2: Ligand State Generation

  • Action: Prepare 6-Fluoro-2-(2-fluorophenyl)chromen-4-one and a known reference compound (e.g., 6-fluoroflavone[1]) using LigPrep to generate 3D conformers and assign OPLS4 partial charges.

  • Causality: The highly electronegative fluorine atoms uniquely alter the electrostatic potential surface of the flavone scaffold. Accurate partial charges are mandatory to model the dipole-dipole interactions within the receptor cleft.

Step 3: End-Point Rescoring (MM-GBSA)

  • Action: Run Prime MM-GBSA on the top 5 docked poses generated by Glide XP.

  • Causality: This acts as a structural integrity filter. If the implicit solvent Δ G is positive, the pose is likely a steric clash artifact from rigid docking and should be discarded to save GPU resources.

Step 4: Alchemical Free Energy Perturbation (FEP+)

  • Action: Construct a perturbation map mutating the reference ligand into 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. Run 20 ns NPT molecular dynamics in explicit TIP3P water.

  • Causality: Explicit water molecules are required to accurately model the desolvation penalty of the 2'-fluorine atom. Implicit models consistently fail here because they cannot simulate the discrete bridging water molecules that stabilize the B-ring in the GABA-A pocket.

Thermo L1_solv Reference Flavone in Water L2_solv 6,2'-Difluoroflavone in Water L1_solv->L2_solv ΔG_solv (Alchemical) L1_bound Reference Flavone Bound to GABA-A L1_solv->L1_bound ΔG_bind,ref (Physical) L2_bound 6,2'-Difluoroflavone Bound to GABA-A L2_solv->L2_bound ΔG_bind,target (Physical) L1_bound->L2_bound ΔG_bound (Alchemical)

Fig 2. FEP+ thermodynamic cycle calculating relative binding free energy (ΔΔG).

Expert Insights: Causality in Model Selection

In our experience modeling halogenated aromatics, the primary failure point of standard docking and MM-GBSA is the "halogen paradox." While fluorines are hydrophobic, they exhibit strong directional electrostatic anisotropy.

By employing the thermodynamic cycle (Fig 2), FEP+ avoids calculating the absolute binding energy directly (which is computationally prohibitive). Instead, it calculates the difference in free energy ( ΔΔ G) by slowly mutating the reference flavone into 6-Fluoro-2-(2-fluorophenyl)chromen-4-one in both the solvated and bound states. Because errors in the force field tend to cancel out when subtracting these two alchemical legs, FEP+ achieves an accuracy ( 1.1 kcal/mol) that rivals actual in vitro radioligand binding assays[3]. For high-stakes lead optimization of fluorinated flavones, FEP+ is the only model that provides the necessary predictive confidence.

References

  • [1] Title: Flavonoids as GABAA receptor ligands: the whole story? | Source: nih.gov | 1

  • [2] Title: Modeling of the Interaction of Flavanoids with GABA (A) Receptor Using PRECLAV | Source: article2submit.com |2

  • [3] Title: Accurate Binding Free Energy Predictions in Fragment Optimization | Journal of Chemical Information and Modeling | Source: acs.org | 3

  • [4] Title: Machine Learning Methods as a Cost-Effective Alternative to Physics-Based Binding Free Energy Calculations | Source: mdpi.com | 4

Sources

Comparative

A Comparative Guide to the Antioxidant Capacity of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one Derivatives

Introduction In the intricate landscape of cellular biology, a constant battle is waged against oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate landscape of cellular biology, a constant battle is waged against oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. This imbalance is a known contributor to a multitude of chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Consequently, the scientific community has shown profound interest in antioxidants—molecules capable of mitigating oxidative damage. Among the most studied classes of antioxidants are flavonoids, a diverse group of polyphenolic compounds found ubiquitously in plants.[1][2]

Flavonoids are built upon a C6-C3-C6 carbon skeleton, forming a three-ring structure known as the chromen-4-one (or flavone) nucleus.[1] Their synthetic derivatives have become a cornerstone of modern medicinal chemistry.[3] A particularly promising strategy in drug design is the incorporation of fluorine atoms into bioactive scaffolds.[4] Fluorination can significantly enhance metabolic stability, bioavailability, and binding affinity without drastically altering molecular size.[5] This guide provides an in-depth comparison of the antioxidant capacity of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one derivatives, synthesizing established structure-activity relationships with detailed experimental protocols to inform researchers and drug development professionals.

Pillar 1: The Mechanistic Underpinnings of Flavonoid Antioxidant Action

The efficacy of flavonoids as antioxidants is not monolithic; it stems from a combination of distinct, yet often synergistic, chemical mechanisms. Understanding these pathways is crucial for interpreting experimental data and designing novel derivatives with enhanced potency.

The primary antioxidant mechanisms include:

  • Direct Radical Scavenging: The core antioxidant function of flavonoids is their ability to directly neutralize highly reactive free radicals. They achieve this by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to the radical, transforming it into a more stable, non-reactive species.[1][6][7] This process generates a flavonoid radical, which is significantly less reactive due to the delocalization of the unpaired electron across its aromatic structure.[8]

  • Metal Ion Chelation: Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of the highly damaging hydroxyl radical through the Fenton reaction. Many flavonoids possess the ability to chelate these metal ions, sequestering them in a stable complex and preventing their participation in radical-generating reactions.[6][7][9]

  • Modulation of Endogenous Enzymes: Beyond direct chemical intervention, flavonoids can exert indirect antioxidant effects by interacting with cellular machinery. They can inhibit the activity of pro-oxidant enzymes (e.g., NADPH oxidase) or upregulate the expression and activity of the body's own antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][6]

Antioxidant_Mechanisms ROS Reactive Oxygen Species (ROS) Damage Cellular Damage (Oxidative Stress) ROS->Damage Causes Flavonoid Flavonoid Derivative Flavonoid->ROS Neutralizes (Radical Scavenging) Metal Transition Metal Ions (Fe²⁺, Cu²⁺) Flavonoid->Metal Binds (Chelation) Enzymes Endogenous Antioxidant Enzymes Flavonoid->Enzymes Upregulates Metal->ROS Catalyzes Formation Enzymes->ROS Neutralizes

Caption: Key antioxidant mechanisms of flavonoid derivatives.

Pillar 2: Structure-Activity Relationships (SAR) for Antioxidant Flavonoids

The antioxidant potential of a flavonoid is not an intrinsic property of its basic scaffold but is profoundly dictated by its specific substitution pattern. Decades of research have elucidated several key structural features that govern this activity.

  • The Primacy of Hydroxyl Groups: The number and location of hydroxyl (-OH) groups are the most significant determinants of antioxidant capacity.[9][10] These groups serve as the primary hydrogen/electron donors for radical scavenging.

  • The B-Ring Catechol Moiety: The arrangement of hydroxyl groups on the B-ring is paramount. An ortho-dihydroxy or "catechol" configuration (hydroxyls at the 3' and 4' positions) confers exceptionally high antioxidant activity.[11][12] This arrangement enhances the stability of the resulting flavonoid radical through the formation of an intramolecular hydrogen bond. A 3',4',5'-trihydroxyl pattern can further increase this potential.[12]

  • Key C-Ring Features: The structure of the central C-ring also plays a crucial role. A double bond between the C2 and C3 positions, conjugated with the 4-oxo (keto) group, facilitates electron delocalization, thereby enhancing the radical scavenging ability.[10][12] The presence of a hydroxyl group at the 3-position further contributes to this effect.[11][12]

  • The Influence of Fluorination: The introduction of fluorine, a highly electronegative atom, modifies the electronic properties of the flavonoid. While not a radical scavenger itself, its electron-withdrawing effect can alter the bond dissociation enthalpy (BDE) of the phenolic O-H bonds, which can modulate antioxidant activity. Studies have shown that fluorination at the 3-position can sometimes enhance radical scavenging.[5] However, the primary drivers of antioxidant potency remain the hydroxyl substitutions.

Pillar 3: Experimental Assessment and Comparative Analysis

To objectively compare the antioxidant capacity of different derivatives, standardized in vitro assays are essential. These assays model different aspects of antioxidant action, primarily radical scavenging and reducing power.

Core Experimental Protocols

Here we detail three of the most widely adopted protocols in antioxidant research.[13]

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[14] The reduction of DPPH is observed as a color change from deep violet to pale yellow.

  • Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and kept in the dark to prevent degradation.

    • Sample Preparation: Dissolve the test derivatives in a suitable solvent (e.g., DMSO or methanol) to create a series of concentrations (e.g., 10-250 µg/mL).

    • Reaction: In a 96-well plate or cuvette, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A positive control (e.g., Ascorbic Acid, Quercetin) and a blank (solvent only) should be run in parallel.[15]

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[15]

    • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • IC50 Value: The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the reduction of the ABTS radical cation (ABTS•⁺).[16]

  • Principle: Antioxidant + ABTS•⁺ (blue/green) → Oxidized Antioxidant + ABTS (colorless)

  • Step-by-Step Protocol:

    • Radical Generation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16][17]

    • Reagent Preparation: Dilute the ABTS•⁺ stock solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Reaction: Mix a small volume of the test sample (e.g., 10 µL) with a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL).

    • Incubation: Allow the reaction to proceed for approximately 6 minutes.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage inhibition as in the DPPH assay. Results are often expressed as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the reducing potential of an antioxidant, based on its ability to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form.[18]

  • Principle: Antioxidant + Fe³⁺-TPZ (colorless) → Oxidized Antioxidant + Fe²⁺-TPZ (deep blue)

  • Step-by-Step Protocol:

    • Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[17]

    • Reaction: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 980 µL).

    • Incubation: Incubate the mixture at 37°C for at least 4 minutes (reaction time can vary).

    • Measurement: Measure the absorbance of the intense blue color at 593 nm.

    • Calculation: The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/g of sample) by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O.

Assay_Workflow cluster_0 Sample Preparation cluster_1 Assay Execution cluster_2 Measurement & Analysis Derivative Test Derivative (Various Concentrations) DPPH Mix with DPPH• (Violet) Derivative->DPPH ABTS Mix with ABTS•⁺ (Blue-Green) Derivative->ABTS FRAP Mix with Fe³⁺-TPZ (Pale) Derivative->FRAP Spec_DPPH Read Absorbance @ 517 nm DPPH->Spec_DPPH Spec_ABTS Read Absorbance @ 734 nm ABTS->Spec_ABTS Spec_FRAP Read Absorbance @ 593 nm FRAP->Spec_FRAP Calc Calculate % Inhibition Determine IC50 / Equivalents Spec_DPPH->Calc Spec_ABTS->Calc Spec_FRAP->Calc

Caption: Generalized workflow for in vitro antioxidant assays.

Comparative Data of Hypothetical Derivatives

To illustrate the principles of SAR, we present a comparative analysis of four hypothetical 6-Fluoro-2-(2-fluorophenyl)chromen-4-one derivatives. The presented data are representative values derived from established SAR trends for flavonoids.

Compound IDDerivative StructurePredicted DPPH IC50 (µM)Predicted ABTS IC50 (µM)Predicted FRAP Value (µM Fe²⁺/µM)
A Parent Scaffold (No -OH)> 500> 500< 0.1
B 4'-OH~150~120~0.4
C 3',4'-diOH (Catechol)~25~15~1.8
D 3-OH, 3',4'-diOH~12~8~2.5

Lower IC50 values indicate higher radical scavenging activity. Higher FRAP values indicate greater reducing power.

Discussion of Comparative Performance

The data in the table clearly demonstrate the profound impact of hydroxyl substitution on antioxidant capacity, aligning perfectly with established SAR principles.

  • Compound A (Parent Scaffold): Lacking any hydrogen-donating hydroxyl groups, this derivative is predicted to have negligible antioxidant activity. The fluorine atoms, while important for other pharmacological properties, do not participate in radical scavenging.

  • Compound B (4'-OH): The introduction of a single hydroxyl group on the B-ring provides a site for hydrogen donation, resulting in a significant increase in activity compared to the parent scaffold.[10] However, its potency is still moderate.

  • Compound C (3',4'-diOH): This derivative features the critical B-ring catechol structure. This moiety is an excellent hydrogen donor and can effectively stabilize the resulting radical, leading to a dramatic increase in antioxidant capacity across all assays.[11][12] Its IC50 values are an order of magnitude lower than Compound B, signifying superior potency.

  • Compound D (3-OH, 3',4'-diOH): By combining the B-ring catechol with a 3-hydroxyl group on the C-ring, this derivative incorporates all the key features for maximal antioxidant activity. The 3-OH group, in conjugation with the C2=C3 double bond and 4-keto group, further enhances the molecule's ability to donate hydrogen and delocalize the unpaired electron, making it the most potent antioxidant in this series.[11][12]

Conclusion

This guide demonstrates that the antioxidant capacity of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one derivatives is not a function of the fluorinated core alone but is overwhelmingly governed by the principles of flavonoid structure-activity relationships. The presence, number, and particularly the position of hydroxyl groups are the primary determinants of potency. Specifically, the incorporation of a 3',4'-catechol moiety on the B-ring and a 3-hydroxyl group on the C-ring are critical for designing derivatives with high radical scavenging and reducing power.

For researchers and drug development professionals, this means that while fluorination is a valuable tool for optimizing pharmacokinetic properties like metabolic stability and bioavailability, the fundamental chemistry of antioxidant action must remain a central focus of molecular design. Future work should aim to synthesize and test derivatives that combine these optimal hydroxyl substitution patterns with the advantageous properties conferred by fluorination to develop next-generation antioxidant therapeutics.

References

  • Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. MDPI. Available at: [Link]

  • Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. National Institutes of Health (PMC). Available at: [Link]

  • Chemistry and Biological Activities of Flavonoids: An Overview. National Institutes of Health (PMC). Available at: [Link]

  • Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. MDPI. Available at: [Link]

  • Flavonoids: structure–function and mechanisms of action and opportunities for drug development. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Novel 3,7-Substituted-2-(3',4'-dihydroxyphenyl)flavones with Improved Antioxidant Activity. ACS Publications. Available at: [Link]

  • Protocols for Antioxidant Testing: A Mini Review of Common Assays and Challenges. AUIQ Complementary Biological System. Available at: [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Antioxidant Properties of Novel Flavonoid Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, crystal studies and biological evaluation of flavone derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. & Zoll.) Müll. Arg. Leaves. E3S Web of Conferences. Available at: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. Available at: [Link]

  • Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. MDPI. Available at: [Link]

  • Structure-antioxidant activity relationships of flavonoids: a re-examination. PubMed. Available at: [Link]

  • Flavonoids and the Structure-Antioxidant Activity Relationship. Hilaris Publisher. Available at: [Link]

  • STRUCTURES OF VARIOUS CHROMOPHORES USED IN DPPH, ABTS AND FRAP ASSAYS. ResearchGate. Available at: [Link]

  • Structure-activity relationships of flavonoids in the cellular antioxidant activity assay. PubMed. Available at: [Link]

  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. Available at: [Link]

  • How does the difference happen between ABTS and DPPH radical scavenging activity? ResearchGate. Available at: [Link]

  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. National Institutes of Health (PMC). Available at: [Link]

  • Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. ScienceOpen. Available at: [Link]

  • Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Fluoroflavones as Potential Neuroprotective Agents. eGrove, University of Mississippi. Available at: [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. National Institutes of Health (PMC). Available at: [Link]

  • The Antioxidant Activity of Prenylflavonoids. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

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Validation

Validation of LC-MS/MS Protocols for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one Detection: A Comparative Guide

Accurate quantification of synthetic halogenated flavonoids is a critical bottleneck in preclinical pharmacokinetics (PK) and pharmacodynamics (PD). 6-Fluoro-2-(2-fluorophenyl)chromen-4-one—a structurally unique difluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of synthetic halogenated flavonoids is a critical bottleneck in preclinical pharmacokinetics (PK) and pharmacodynamics (PD). 6-Fluoro-2-(2-fluorophenyl)chromen-4-one—a structurally unique difluorinated flavone—presents distinct analytical challenges due to its high lipophilicity and the strong electron-withdrawing nature of its fluorine substituents.

This guide objectively compares chromatographic and sample preparation alternatives for this compound, providing a self-validating, step-by-step LC-MS/MS methodology grounded in global regulatory standards.

Mechanistic Grounding: The Analytical Chemistry of Fluorinated Flavones

To design a robust detection protocol, one must understand how fluorination alters the physicochemical behavior of the flavone backbone.

Ionization Dynamics: While native, non-halogenated flavonoids are frequently analyzed in negative electrospray ionization (ESI-) due to their acidic phenolic hydroxyl groups, 6-fluoro-2-(2-fluorophenyl)chromen-4-one lacks these readily deprotonated sites. Instead, the basic carbonyl oxygen at the C-4 position serves as an excellent proton acceptor. By utilizing acidic mobile phase modifiers (e.g., 0.1% formic acid), the compound achieves vastly superior ionization efficiency as a protonated precursor [M+H]+ in Positive ESI (ESI+) .

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) of flavones is governed by highly predictable gas-phase reactions. As documented in extensive high-resolution mass spectrometry studies, flavonoids predominantly undergo[1] across the heterocyclic C-ring. For our difluorinated target, cleavage at the 1,3-bonds yields diagnostic 1,3−A+ and 1,3−B+ product ions. Monitoring these specific transitions via Multiple Reaction Monitoring (MRM) ensures absolute structural specificity, eliminating isobaric interference from endogenous biological matrix components.

Fragmentation_Pathway Precursor 6-Fluoro-2-(2-fluorophenyl)chromen-4-one [M+H]+ (m/z ~259.0) LossCO Neutral Loss of CO [M+H-28]+ (m/z ~231.0) Precursor->LossCO -CO (Collision Energy: 20V) RDA_A 1,3-A+ Fragment (m/z ~151.0) Precursor->RDA_A Retro-Diels-Alder (CE: 35V) RDA_B 1,3-B+ Fragment (m/z ~121.0) Precursor->RDA_B Retro-Diels-Alder (CE: 35V)

Fig 1. Primary Retro-Diels-Alder (RDA) fragmentation pathways for difluorinated flavones.

Comparative Analysis of Chromatographic Modalities

The choice of stationary phase dictates the separation efficiency of the analyte from endogenous phospholipids, which are the primary drivers of ion suppression in LC-MS/MS.

The Causality of Column Selection: Traditional Octadecylsilane (C18) columns rely purely on hydrophobic interactions. However, the highly electronegative fluorine atoms on 6-fluoro-2-(2-fluorophenyl)chromen-4-one create strong local dipoles. By switching to a Pentafluorophenyl (PFP) column, analysts leverage orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions. This results in superior peak symmetry and baseline resolution from co-eluting lipid matrix components.

Table 1: Column Chemistry Comparison for Fluorinated Flavones
ParameterC18 (Octadecylsilane)PFP (Pentafluorophenyl)Verdict for Fluorinated Flavones
Primary Retention Mechanism Hydrophobic dispersion π−π , dipole, hydrophobic, F-FPFP (Multi-modal retention)
Selectivity for Halogens LowExtremely HighPFP (Exploits F-F interactions)
Phospholipid Separation Moderate (co-elution risk)Excellent (orthogonal selectivity)PFP (Minimizes matrix effects)
Peak Shape (Basic compounds) Prone to tailingHighly symmetricalPFP

Sample Preparation: Balancing Recovery and Matrix Effects

A bioanalytical method is only as reliable as its sample preparation. According to the [2], matrix effects must be strictly quantified and controlled.

Table 2: Comparison of Extraction Techniques
Extraction MethodAbsolute RecoveryMatrix Effect (Ion Suppression)ThroughputCost per Sample
Protein Precipitation (PPT) 85 - 95%High (>30% suppression)Very HighLow
Liquid-Liquid Extraction (LLE) 60 - 75%Moderate (~15% suppression)LowMedium
Solid Phase Extraction (SPE) 80 - 90%Low (<5% suppression) High (96-well)High

The Causality of Extraction Choice: While PPT is fast and cheap, it leaves massive amounts of phospholipids in the sample, leading to unpredictable ESI droplet desolvation and severe ion suppression. Mixed-mode Polymeric SPE is the superior choice. It allows for aggressive organic washing steps that flush out phospholipids before eluting the tightly bound difluorinated flavone, ensuring the matrix effect remains well within the ±15% threshold mandated by ICH M10[2].

The Self-Validating System Architecture

To ensure trustworthiness, the protocol below is designed as a self-validating system . By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 13C6​ -labeled 6-fluoro-2-(2-fluorophenyl)chromen-4-one—into the raw biological matrix before extraction, the system mathematically neutralizes operational variables. Any loss of the analyte during SPE, or any residual ion suppression during ESI, occurs identically to the SIL-IS. The mass spectrometer quantifies the ratio of Analyte/IS, meaning the method continuously auto-corrects for recovery and matrix variations in real-time.

LCMS_Workflow A 1. Sample Prep (Mixed-Mode SPE) B 2. Chromatography (PFP Column) A->B C 3. Ionization (ESI+ Mode) B->C D 4. MS/MS Detection (MRM Transitions) C->D E 5. Data Validation (ICH M10 Compliant) D->E

Fig 2. Self-validating LC-MS/MS analytical workflow for fluorinated flavone quantification.

Step-by-Step ICH M10 Validated Methodology

Step 1: Calibration and Matrix-Matching
  • Prepare a stock solution of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (1 mg/mL in DMSO).

  • Generate a calibration curve (e.g., 1 to 1000 ng/mL) by spiking the working solutions into blank biological matrix (e.g., human plasma) from at least 6 independent sources to prove selectivity[2].

  • Spike the SIL-IS into all calibration standards, Quality Control (QC) samples, and unknown samples at a constant concentration (e.g., 50 ng/mL).

Step 2: Solid Phase Extraction (SPE)
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through a mixed-mode reversed-phase SPE cartridge (30 mg/1 mL).

  • Loading: Dilute 100 μL of spiked plasma with 100 μL of 2% phosphoric acid (to disrupt protein binding). Load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove salts and polar interferences.

  • Elution: Elute the difluorinated flavone with 2 x 500 μL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 μL of Initial Mobile Phase.

Step 3: LC-MS/MS Parameters
  • Column: Phenomenex Kinetex PFP ( 50×2.1 mm, 2.6 μm ).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor m/z259.0→151.0 (Quantifier, RDA Cleavage) and m/z259.0→121.0 (Qualifier).

Step 4: ICH M10 Validation Execution

To finalize the validation, execute the following parameters as dictated by global regulatory standards:

Table 3: ICH M10 Validation Parameters Summary
Validation ParameterICH M10 Acceptance CriteriaExecution in this Protocol
Selectivity No interference >20% of LLOQAnalyze 6 independent blank matrix lots.
Accuracy & Precision ±15% CV (except LLOQ ±20% )5 replicates of 4 QC levels (LLOQ, LQC, MQC, HQC).
Matrix Effect IS-normalized Matrix Factor CV ≤15% Compare peak areas of post-extraction spiked samples vs. neat solutions.
Carryover ≤20% of LLOQ in blank after ULOQInject blank matrix immediately following the highest calibrator.

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry Molecules (MDPI) URL:[Link]

  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

Operational Safety & Handling Guide: 6-Fluoro-2-(2-fluorophenyl)chromen-4-one 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (a highly specialized difluorinated flavone derivative) is a high-value synthetic compound utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

6-Fluoro-2-(2-fluorophenyl)chromen-4-one (a highly specialized difluorinated flavone derivative) is a high-value synthetic compound utilized in advanced drug development. Fluorinated flavones are heavily investigated for their enhanced lipophilicity, potent antioxidant capacity, and neuroprotective efficacy in oxidative glutamate toxicity models[1]. Furthermore, halogenated flavone derivatives have demonstrated significant potential as antiviral and antimicrobial agents[2]. However, the specific halogenation that improves their pharmacokinetic profile also necessitates stringent laboratory safety and handling protocols.

As a Senior Application Scientist, I have designed this guide to provide immediate, field-proven logistical and safety information. This protocol ensures both personnel protection and the preservation of experimental integrity when handling this compound.

Hazard Assessment & Causality

While naturally occurring flavones are generally benign, synthetic halogenated derivatives present specific occupational hazards. Understanding the causality behind these hazards ensures better compliance and safer laboratory practices:

  • Dermal & Ocular Irritation (H315, H319): This compound presents as a fine, highly lipophilic crystalline powder. If it contacts the skin or eyes, its lipophilicity allows it to rapidly interact with and penetrate lipid bilayers in cell membranes, causing localized inflammation and erythema.

  • Respiratory Toxicity (H335): Aerosolized micro-particles generated during weighing or transfer can deposit deeply in the upper respiratory tract. The fluorinated structure acts as a mild electrophile, irritating mucosal linings and causing respiratory distress.

  • Environmental Persistence (H401): Fluorinated aromatics are highly stable and resist biodegradation. Discharge into aquatic environments leads to bioaccumulation and severe toxicity to local aquatic life[3].

Mandatory Personal Protective Equipment (PPE) Framework

To mitigate these risks, the following PPE framework must be strictly adhered to, compliant with OSHA 29 CFR 1910.1450 laboratory standards[4].

Hazard ClassGHS CodePhysiological ImpactRequired PPECausality / Scientific Justification
Skin Irritation H315Epidermal erythemaNitrile Gloves (≥0.11mm)Halogenated organics easily permeate latex; nitrile provides a superior lipophilic barrier.
Eye Irritation H319Corneal inflammationANSI Z87.1 Safety GogglesForms a seal that prevents micro-particulate ingress during powder transfer.
Respiratory H335Mucosal irritationN95 / FFP2 RespiratorFilters >95% of airborne crystalline dust generated during weighing and solubilization.
Aquatic Toxicity H401Ecosystem disruptionSealed Waste ContainersPrevents environmental contamination; the compound is highly persistent in water[3].

Operational Workflow: Solubilization and Assay Preparation

The following step-by-step methodology is designed as a self-validating system. Each step contains an internal check to guarantee both safety and data accuracy.

Step 1: Environmental Preparation

  • Action: Clear a localized exhaust ventilation (LEV) hood or a dedicated powder-weighing hood. Ensure the face velocity is optimized (typically 80-100 fpm).

  • Causality: Standard high-flow fume hoods create turbulent air eddies that can blow fine powders out of the sash. A calibrated LEV ensures containment without aerosolizing the product.

Step 2: PPE Verification

  • Action: Don a fitted N95 respirator, ANSI Z87.1 goggles, and nitrile gloves. Perform a visual and inflation check on the gloves prior to handling the chemical vial.

  • Causality: Micro-tears in gloves completely compromise the chemical barrier. The N95 mask is critical here because the primary exposure route for solid halogenated flavones is the inhalation of fugitive dust.

Step 3: Weighing & Transfer

  • Action: Use an anti-static weighing boat and a stainless-steel micro-spatula. Weigh the required mass of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one.

  • Causality: Fluorinated powders often carry a static charge, causing them to "jump" and contaminate the balance area. Anti-static boats neutralize this charge, ensuring accurate dosing and preventing micro-spills.

Step 4: Solubilization (Stock Creation)

  • Action: Dissolve the powder in high-purity Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM). Vortex vigorously for 30 seconds.

  • Causality: Halogenated flavones are highly hydrophobic. Attempting to dissolve them directly in aqueous assay buffers will result in micro-precipitates, leading to artificially low effective concentrations and skewed biological data[1].

Step 5: Visual Validation

  • Action: Hold the vial against a light source to visually confirm complete dissolution. The solution must be completely transparent.

  • Causality: This self-validating step ensures the stock is perfectly homogeneous before proceeding to serial dilutions for in vitro assays.

Workflow Start Start: Chemical Handling PPE Don PPE (N95, Nitrile, Goggles) Start->PPE Hood Transfer to LEV Hood PPE->Hood Weigh Weighing & Solubilization (Use DMSO) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe Collection (Avoid Dust) Spill->Clean Yes Experiment Proceed to Bioassay Spill->Experiment No Waste Hazardous Waste Disposal (Incineration) Clean->Waste Experiment->Waste Post-reaction

Workflow for the safe handling, solubilization, and disposal of halogenated flavone derivatives.

Biological Mechanism & Application

Understanding the mechanism of action ensures the compound is handled in a way that preserves its structural efficacy. Fluorinated flavones protect neurons from oxidative stress (e.g., glutamate-induced toxicity) by acting as potent free radical scavengers. The molecule donates an electron/hydrogen to reactive oxygen species (ROS), converting the flavone into a stable ortho-quinone and neutralizing the cellular threat[1].

Mechanism Flavone Fluorinated Flavone (6,2'-difluoroflavone) Quenching Radical Quenching (ortho-quinone conversion) Flavone->Quenching Electron Donation ROS Reactive Oxygen Species (Glutamate-induced) ROS->Quenching Neutralization Neuro Neuroprotection & Cell Viability Maintained Quenching->Neuro Prevents Oxidative Stress

Mechanistic pathway of fluorinated flavones in mitigating oxidative stress and neurotoxicity.

Spill Management & Disposal Plan

In the event of a powder spill, immediate and calculated action is required to prevent aerosolization and environmental release.

Spill Response Protocol:

  • Containment: Isolate the area. Do NOT use water or a dry brush.

    • Causality: Water will not dissolve the hydrophobic powder and will only increase the surface area of the contamination. Dry brushing generates hazardous, inhalable dust clouds.

  • Wet-Wipe Collection: Moisten a disposable laboratory wipe with a compatible organic solvent (e.g., 70% ethanol or isopropanol). Gently dab the powder to collect it.

    • Causality: The solvent slightly solubilizes the powder, binding it to the wipe and completely preventing aerosolization.

  • Decontamination: Wipe the area a second time with a fresh solvent-dampened cloth to ensure no micro-crystalline residue remains.

Disposal Plan:

  • Solid Waste: Place all contaminated wipes, empty chemical vials, and weighing boats into a designated, sealable solid hazardous waste container.

  • Liquid Waste: All DMSO/flavone solutions must be collected in a dedicated organic solvent waste carboy.

  • Regulatory Compliance: Never flush solutions down the sink. Label all waste as "Halogenated Organic Waste - Toxic to Aquatic Life" for professional incineration, strictly adhering to OSHA and EPA guidelines[3][4].

References

  • National Institutes of Health (NIH) . Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. 1

  • Sigma-Aldrich / UPRM . Flavone - Safety Data Sheet. 3

  • Sigma-Aldrich . Flavone = 99.0 525-82-6 Safety Information.

  • Occupational Safety and Health Administration (OSHA) . 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. 4

  • Sigma-Aldrich . 6-Bromo-2-phenyl-(4H)-4-benzopyranone 97% Safety Data.

  • Chulalongkorn University . Synthetic flavonoid derivatives with antiviral activity against Dengue and Chikungunya viruses. 2

Sources

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